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Dicoco dimethyl ammonium chloride

Cat. No.: B13385482
M. Wt: 1090.6 g/mol
InChI Key: TVMHWHRUMJTUFH-UHFFFAOYSA-N
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Description

Dicoco dimethyl ammonium chloride (CAS 61789-77-3), also known as Quaternium-34, is a cationic surfactant compound valued in scientific research for its multifunctional properties . Its key applications and research value span several areas. It functions as an effective bactericidal antiseptic and disinfectant , making it a compound of interest for studies in microbiology and material preservation . As a versatile surfactant , it serves as an emulsifier and dispersant in the formulation of polymers and latexes, and as a key component in the study of asphalt and rubber emulsification . In material science, it is utilized as an antistatic agent and softener in textiles, fibers, and leather processing . Furthermore, it acts as a conditioner and emulsifier in research focused on personal care formulations, such as shampoos, shower gels, and skin creams . The mechanism of action for related quaternary ammonium compounds involves disrupting microbial cell membranes, leading to the leakage of intracellular components and cell death . Researchers should note that this compound is classified as an irritant and can cause severe skin burns and eye damage . It is also very toxic to aquatic life, necessitating proper environmental handling . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H62ClF6N11O4 B13385482 Dicoco dimethyl ammonium chloride

Properties

Molecular Formula

C55H62ClF6N11O4

Molecular Weight

1090.6 g/mol

IUPAC Name

1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74)

InChI Key

TVMHWHRUMJTUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dicoco Dimethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant with broad-spectrum antimicrobial properties. Its primary mechanism of action involves the electrostatic attraction to and subsequent disruption of microbial cell membranes, leading to a cascade of events culminating in cell lysis and death. This technical guide provides a comprehensive overview of the molecular interactions, physicochemical properties, and methodologies used to elucidate the antimicrobial action of DCDMAC and related QACs.

Introduction

Dicoco dimethyl ammonium chloride, also known as dicocodimonium chloride, belongs to the family of quaternary ammonium compounds, which are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. In the case of DCDMAC, these consist of two longer alkyl chains derived from coconut oil ("coco"), and two methyl groups. This amphiphilic structure, possessing both a hydrophilic cationic head and hydrophobic alkyl tails, is fundamental to its antimicrobial activity. DCDMAC is widely utilized as a disinfectant, antiseptic, and preservative in various industrial and consumer products.[1]

Physicochemical Properties

The efficacy and mechanism of action of DCDMAC are intrinsically linked to its physical and chemical characteristics.

PropertyValueReference
CAS Number 61789-77-3[2]
Appearance Colorless to yellow liquid or paste[2]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[2]
pH (10% water solution) 6.0 - 9.0
Stability Stable under normal conditions.[2]

Core Mechanism of Action: Cell Membrane Disruption

The primary target of this compound is the microbial cell membrane. The mechanism can be delineated into a multi-step process, driven by electrostatic and hydrophobic interactions.

  • Adsorption to the Cell Surface: The positively charged quaternary nitrogen head of the DCDMAC molecule is electrostatically attracted to the net negative charge of the microbial cell surface, which is rich in components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3]

  • Intercalation into the Lipid Bilayer: Following adsorption, the long, hydrophobic "coco" alkyl chains penetrate and embed into the lipid bilayer of the cell membrane.[3] This insertion disrupts the ordered structure of the membrane phospholipids.

  • Membrane Fluidization and Permeabilization: The intercalation of DCDMAC molecules increases the fluidity of the cell membrane, leading to a loss of its structural integrity. This disruption creates pores and increases the permeability of the membrane.

  • Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as potassium ions, nucleotides, amino acids, and proteins, from the cytoplasm into the extracellular environment.[3]

  • Inhibition of Cellular Processes and Cell Death: The loss of essential molecules and the dissipation of the electrochemical gradients across the membrane inhibit vital cellular processes, including ATP synthesis and nutrient transport. Ultimately, this leads to cell lysis and death.

DCDMAC_Mechanism_of_Action cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Intercalation Hydrophobic Intercalation Lipid_Bilayer->Intercalation Hydrophobic tails insert into bilayer DCDMAC Dicoco Dimethyl Ammonium Chloride Adsorption Electrostatic Adsorption DCDMAC->Adsorption Positive charge attracts negative cell surface Adsorption->Lipid_Bilayer Binds to membrane Permeabilization Increased Membrane Permeability Intercalation->Permeabilization Disrupts membrane structure Leakage Leakage of Intracellular Components Permeabilization->Leakage Loss of barrier function Cell_Death Cell Death Leakage->Cell_Death Inhibition of cellular processes

Figure 1. The sequential mechanism of action of this compound on microbial cell membranes.

Antimicrobial Efficacy

MicroorganismTest MethodMIC (mg/L)Reference
Escherichia coliBroth Dilution1.3[4]
Various BacteriaBroth Dilution0.5 - 6.0[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Toxicology Profile

The toxicological data for this compound is not extensively detailed in publicly accessible databases. Safety Data Sheets indicate that it can be harmful if swallowed and causes severe skin burns and eye damage.[2] Some studies on structurally similar quaternary ammonium compounds have raised concerns about potential reproductive toxicity and asthmagenic effects with chronic exposure.[1]

ParameterValueReference
Acute Oral Toxicity No specific LD50 data available. Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes severe skin burns.[2]
Eye Damage/Irritation Causes serious eye damage.[2]
Aquatic Toxicity Very toxic to aquatic life.[2]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of antimicrobial compounds like DCDMAC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound (DCDMAC) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial twofold dilutions of the DCDMAC stock solution in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the DCDMAC dilutions with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no DCDMAC) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of DCDMAC at which there is no visible turbidity (growth).

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of DCDMAC in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Membrane Potential Assay using DiSC3(5) Fluorescent Probe

This assay measures changes in bacterial membrane potential, a key indicator of membrane disruption. The fluorescent dye DiSC3(5) is taken up by cells with an intact, polarized membrane, where it self-quenches. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[8][9][10]

Materials:

  • Test microorganism

  • Appropriate buffer (e.g., HEPES with glucose)

  • DiSC3(5) fluorescent dye stock solution

  • DCDMAC solution

  • A positive control for depolarization (e.g., Valinomycin or CCCP)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.2).

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking for 30-60 minutes to allow the dye to be taken up by the cells and for the fluorescence to quench.

  • Fluorescence Measurement: Transfer the dye-loaded cell suspension to a 96-well plate. Measure the baseline fluorescence for a few minutes using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • Treatment: Add the DCDMAC solution to the wells at various concentrations. Also, add the positive control to a separate set of wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Membrane_Potential_Assay Start Start Prep_Cells Prepare and Wash Log-phase Bacterial Cells Start->Prep_Cells Load_Dye Load Cells with DiSC3(5) (Incubate in Dark) Prep_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add DCDMAC or Positive Control (CCCP) Measure_Baseline->Add_Compound Measure_Depolarization Record Fluorescence Increase (Indicates Depolarization) Add_Compound->Measure_Depolarization End End Measure_Depolarization->End

Figure 3. Workflow for the membrane potential assay using the fluorescent probe DiSC3(5).

Conclusion

The mechanism of action of this compound is a well-established example of membrane-active antimicrobial activity. Its cationic, amphiphilic nature enables it to effectively target and disrupt the structural and functional integrity of microbial cell membranes. While specific quantitative efficacy and toxicity data for DCDMAC are less prevalent than for similar QACs like DDAC, the overarching mechanism is consistent across this class of compounds. The experimental protocols detailed herein provide a robust framework for the continued investigation of DCDMAC and the development of new antimicrobial agents that leverage this mechanism of action. For drug development professionals, understanding these fundamental interactions is crucial for optimizing formulations, assessing safety profiles, and predicting antimicrobial efficacy.

References

A Technical Guide to the Synthesis and Characterization of Dicoco Dimethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) is a quaternary ammonium compound with a wide range of industrial and commercial applications. As a cationic surfactant, it is utilized as an antistatic agent, disinfectant, and component in the formulation of fabric softeners and personal care products.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of DCDMAC, including a detailed experimental protocol, a summary of its physicochemical properties, and a description of the analytical techniques used for its characterization.

Introduction

Dicoco dimethyl ammonium chloride, also known as dicocodimonium chloride, is a quaternary ammonium salt derived from coconut oil.[3] Its structure consists of a central nitrogen atom covalently bonded to two methyl groups and two longer alkyl chains derived from the fatty acids of coconut oil. The positive charge on the nitrogen atom is balanced by a chloride anion. This amphiphilic nature, with a hydrophilic cationic head and hydrophobic alkyl tails, is responsible for its surface-active properties.

The composition of the "coco" alkyl chains can vary, but it is primarily composed of lauryl (C12) and myristyl (C14) chains. This variability in chain length can influence the physical and chemical properties of the final product.

Synthesis of this compound

The synthesis of DCDMAC is typically achieved through the quaternization of dicoco methyl amine with methyl chloride. This reaction involves the nucleophilic attack of the tertiary amine on the methyl chloride, leading to the formation of the quaternary ammonium salt.

Synthesis Workflow

The synthesis process can be broken down into two main stages: the formation of the tertiary amine (dicoco methyl amine) from coconut oil fatty acids, and the subsequent quaternization to yield DCDMAC.

Synthesis_Workflow cluster_0 Tertiary Amine Formation cluster_1 Quaternization Coconut_Oil Coconut Oil Fatty_Acids Hydrolysis (Coconut Fatty Acids) Coconut_Oil->Fatty_Acids Fatty_Nitriles Nitrilation Fatty_Acids->Fatty_Nitriles Dicoco_Methyl_Amine Reductive Alkylation (Dicoco Methyl Amine) Fatty_Nitriles->Dicoco_Methyl_Amine Reaction Reaction in Autoclave Dicoco_Methyl_Amine->Reaction Methyl_Chloride Methyl Chloride Methyl_Chloride->Reaction Purification Purification Reaction->Purification DCDMAC Dicoco Dimethyl Ammonium Chloride Purification->DCDMAC

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Quaternization of Dicoco Methyl Amine

This protocol is based on general procedures for the synthesis of dialkyl dimethyl ammonium chlorides.

Materials:

  • Dicoco methyl amine

  • Methyl chloride

  • Isopropyl alcohol (solvent)

  • Sodium carbonate (catalyst, optional)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Reactor Setup: The high-pressure autoclave is thoroughly cleaned and dried.

  • Charging the Reactor: Dicoco methyl amine and isopropyl alcohol are charged into the reactor. If a catalyst is used, sodium carbonate is also added at this stage.

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air and moisture.

  • Pressurization and Heating: The reactor is pressurized with methyl chloride. The amount of methyl chloride should be in a slight molar excess relative to the dicoco methyl amine. The reaction mixture is then heated to the desired temperature, typically in the range of 80-120°C.

  • Reaction: The reaction is allowed to proceed for several hours under constant stirring. The pressure inside the reactor will increase as the reaction progresses and should be monitored.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and any excess methyl chloride is carefully vented.

  • Purification: The resulting product is a solution of DCDMAC in isopropyl alcohol. The solvent can be removed under reduced pressure to obtain the final product. Further purification steps, such as filtration to remove any solid catalyst, may be necessary.

Characterization of this compound

A comprehensive characterization of DCDMAC is essential to confirm its structure, purity, and physicochemical properties.

Characterization Workflow

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Properties cluster_chromatographic Chromatographic Analysis DCDMAC Dicoco Dimethyl Ammonium Chloride Sample NMR NMR Spectroscopy (¹H, ¹³C) DCDMAC->NMR Structural Elucidation FTIR FTIR Spectroscopy DCDMAC->FTIR Structural Elucidation MS Mass Spectrometry DCDMAC->MS Structural Elucidation MP Melting Point DCDMAC->MP Property Determination Solubility Solubility DCDMAC->Solubility Property Determination Density Density DCDMAC->Density Property Determination HPLC HPLC DCDMAC->HPLC Purity Assessment

Caption: A workflow illustrating the characterization methods for this compound.

Physicochemical Properties

Due to the limited availability of specific data for this compound, the following table includes data for a close structural analog, Didecyl dimethyl ammonium chloride (DDAC), for reference.

PropertyValue (for Didecyl Dimethyl Ammonium Chloride)Reference
Appearance Colorless to pale yellow liquid or solid[5][6]
Molecular Formula C22H48ClN[7][8]
Molecular Weight 362.08 g/mol [7][8]
Melting Point 94-100 °C[5]
Boiling Point >180 °C (decomposes)[5]
Density ~0.95 g/cm³[5]
Solubility in Water Limited[6]
Solubility in Organic Solvents Soluble in ethanol, acetone, and benzene[5][6]
Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR A singlet corresponding to the methyl protons on the nitrogen atom. A triplet corresponding to the terminal methyl groups of the alkyl chains. A multiplet for the methylene (B1212753) protons adjacent to the nitrogen. A broad multiplet for the remaining methylene protons of the alkyl chains.
¹³C NMR A peak for the methyl carbons attached to the nitrogen. A peak for the methylene carbons adjacent to the nitrogen. A series of peaks for the methylene carbons in the alkyl chains. A peak for the terminal methyl carbons of the alkyl chains.
FTIR (ATR) C-H stretching vibrations of the alkyl and methyl groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations around 1000-1200 cm⁻¹. Absence of N-H stretching bands, confirming the quaternary nature of the amine.
Mass Spectrometry (ESI-MS) The positive ion mode should show a prominent peak corresponding to the molecular ion [M-Cl]⁺, which is the cationic part of the molecule. The mass of this ion will vary depending on the specific alkyl chain lengths from the coconut oil source.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of DCDMAC.

Typical HPLC Method:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[9]

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV active compounds like DCDMAC. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification.[10][11]

Applications

DCDMAC's properties as a cationic surfactant make it a versatile ingredient in a variety of products:

  • Disinfectants and Biocides: Its antimicrobial properties are utilized in cleaning and sanitizing formulations.[5]

  • Fabric Softeners: It imparts a soft feel to textiles and reduces static cling.[2]

  • Personal Care Products: Used in hair conditioners and other cosmetics as an antistatic and conditioning agent.[1][3][4]

  • Industrial Applications: It serves as a corrosion inhibitor and emulsifier in various industrial processes.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is reliably achieved through the quaternization of dicoco methyl amine. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this important industrial chemical. While specific experimental data for DCDMAC is scarce, the information provided for its close analog, DDAC, along with the expected analytical outcomes, offers a solid foundation for researchers and professionals working with this compound. Further research to publish detailed spectral and physicochemical data for DCDMAC would be a valuable contribution to the scientific literature.

References

A Deep Dive into the Physicochemical Behavior of Dicoco Dimethyl Ammonium Chloride in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicoco dimethyl ammonium (B1175870) chloride, a quaternary ammonium compound, is a cationic surfactant widely utilized for its antimicrobial and antistatic properties in various industrial and pharmaceutical applications. Its efficacy and formulation behavior are intrinsically linked to its physicochemical properties in aqueous solutions. This technical guide provides a comprehensive overview of these properties, details the experimental methodologies for their determination, and illustrates the underlying principles through logical and workflow diagrams.

Physicochemical Properties of Dicoco Dimethyl Ammonium Chloride in Aqueous Solutions

The behavior of this compound in water is characterized by its tendency to self-assemble into micelles above a certain concentration, a phenomenon that dictates many of its surface-active properties. The following tables summarize key quantitative data available for Didecyldimethylammonium chloride (DDAC), a closely related and often synonymously used term for this compound.

Table 1: Critical Micelle Concentration (CMC) of Didecyldimethylammonium Chloride (DDAC)
ParameterValueTemperature (°C)MethodSource
CMC1.2 mMNot SpecifiedNot Specified[1]
CMC~180 mg·L⁻¹Not SpecifiedNot Specified[2][3]
CMC650 µg/mL20 ± 0.5Not Specified[4]
Table 2: Surface Tension of Didecyldimethylammonium Chloride (DDAC) Solutions
ParameterValueConditionsSource
Surface Tension at CMC (γ_CMC)~26.0 mN·m⁻¹In a mixture with Alkyl Polyglycoside (40% DDAC)[2][3]
Surface Tension of 1 g/L solution25.82 mN/m20 °C[5]

Note: The data presented is based on available literature for Didecyldimethylammonium chloride (DDAC). The term "Dicoco" implies alkyl chains derived from coconut oil, which can have a range of lengths (primarily C12-C14). This variability can influence the precise physicochemical values.

Core Physicochemical Phenomena

The behavior of this compound in aqueous solution is governed by the hydrophobic effect. At low concentrations, the surfactant exists as individual ions. As the concentration increases, these ions begin to adsorb at the air-water interface, leading to a reduction in surface tension.

At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into organized aggregates called micelles. In these structures, the hydrophobic "tails" (the dicoco alkyl chains) are sequestered in the core, away from the water, while the hydrophilic "heads" (the dimethyl ammonium chloride group) form the outer corona, interacting with the aqueous environment. This process is a key factor in its functionality as a solubilizing agent and detergent.

Further increases in concentration can lead to the formation of different liquid crystalline phases, such as lamellar phases, where the surfactant molecules arrange in bilayers.[2][3]

G cluster_0 Physicochemical Behavior of this compound in Aqueous Solution A Low Concentration (Individual Ions) B Increasing Concentration A->B Addition of Surfactant C Adsorption at Interface (Surface Tension Reduction) B->C D Critical Micelle Concentration (CMC) (Micelle Formation) C->D Saturation of Interface E Above CMC (Further Aggregation) D->E F High Concentration (Liquid Crystal Phases, e.g., Lamellar) E->F

Concentration-dependent behavior of this compound.

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound in aqueous solutions involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant. Several methods can be employed for its determination, often identified by a distinct change in a physical property of the solution as a function of surfactant concentration.

a) Surface Tensiometry:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Wilhelmy plate, du Noüy ring, or pendant drop method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

    • Measure the surface tension of each solution using the tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[6]

b) Conductometry:

  • Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles compared to the individual ions.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a range of surfactant solutions of known concentrations in deionized water.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.[7][8]

Viscosity Measurements
  • Principle: The viscosity of a surfactant solution can provide insights into the size, shape, and interactions of the micelles. Viscosity generally increases with concentration, and a more pronounced increase may be observed above the CMC.

  • Apparatus: Rotational viscometer or capillary viscometer (e.g., Ostwald viscometer).[9][10]

  • Procedure:

    • Prepare surfactant solutions at various concentrations.

    • Measure the viscosity of each solution at a controlled temperature using the viscometer.

    • For a rotational viscometer, the torque required to rotate a spindle at a constant speed is measured.[9][11]

    • For a capillary viscometer, the time taken for a known volume of liquid to flow through a capillary is measured.[10]

    • Plot viscosity as a function of surfactant concentration.

Determination of Micellar Aggregation Number and Size
  • Principle: Light scattering techniques are powerful tools for determining the size and aggregation number (the number of surfactant molecules in a micelle) of micelles.

  • Apparatus: Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) instrument.

  • Procedure (Dynamic Light Scattering - DLS):

    • Prepare a surfactant solution at a concentration above the CMC.

    • Filter the solution to remove any dust particles.

    • Place the sample in the DLS instrument.

    • The instrument measures the time-dependent fluctuations in the intensity of scattered light, which is related to the Brownian motion of the micelles.

    • The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation.[12]

  • Procedure (Static Light Scattering - SLS):

    • Measure the intensity of scattered light from a series of surfactant solutions at different concentrations above the CMC.

    • Plot the reciprocal of the excess scattered intensity against concentration (Debye plot).

    • The aggregation number can be determined from the intercept and slope of this plot.[13]

Phase Behavior Analysis
  • Principle: The phase behavior of a surfactant-water system can be investigated by observing the physical state of mixtures with varying compositions and temperatures.

  • Apparatus: Polarized light microscope, small-angle X-ray scattering (SAXS).

  • Procedure (Polarized Light Microscopy):

    • Prepare a series of samples with different weight fractions of this compound and water.

    • Equilibrate the samples at a specific temperature.

    • Place a small amount of each sample between a microscope slide and a coverslip.

    • Observe the sample under a polarized light microscope. Isotropic phases (like micellar solutions) will appear dark, while anisotropic liquid crystalline phases (like lamellar phases) will exhibit birefringence and show characteristic textures.[2][3]

    • Repeat at different temperatures to construct a phase diagram.

G cluster_1 Experimental Workflow for Physicochemical Characterization A Sample Preparation (Aqueous solutions of varying concentrations) B CMC Determination A->B E Viscosity Measurement A->E F Micelle Size & Aggregation Number A->F H Phase Behavior Analysis A->H C Surface Tensiometry B->C D Conductometry B->D J Data Analysis & Interpretation C->J D->J E->J G Dynamic/Static Light Scattering F->G G->J I Polarized Light Microscopy H->I I->J

General workflow for characterizing surfactant properties.

Conclusion

The physicochemical properties of this compound in aqueous solutions are fundamental to its performance in a wide array of applications. A thorough understanding of its critical micelle concentration, surface activity, solution viscosity, and phase behavior is crucial for optimizing formulations and predicting its behavior in different environments. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important cationic surfactant. Further research focusing on the specific influence of the alkyl chain length distribution in commercial "dicoco" products would provide more precise data for formulation scientists.

References

An In-depth Technical Guide to Dicoco Dimethyl Ammonium Chloride (CAS 61789-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoco dimethyl ammonium (B1175870) chloride (CAS No. 61789-77-3), also known as dicocodimonium chloride, is a quaternary ammonium compound. It is a cationic surfactant with a wide range of applications in industrial, commercial, and consumer products.[1][2][3] This technical guide provides a comprehensive overview of its properties, toxicological profile, environmental impact, and applications, with a focus on presenting data in a structured and accessible format for scientific professionals.

Physicochemical Properties

Dicoco dimethyl ammonium chloride is typically available as a liquid, often in a 75% active solution.[4][5] Its properties can vary depending on the specific composition and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61789-77-3[4]
Molecular Formula C26H56NCl (representative)-
Molecular Weight ~418.19 g/mol (representative)-
Appearance Colorless to yellow liquid[4]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[1][3][6][1][3][6]
Boiling Point 80 °C (for 75% solution in IPA)[5]
Melting Point -16 °C (for 75% solution in IPA)[5]
Density 0.871 g/cm³ (for 75% solution in IPA)[5]
Flash Point 23 °C (for 75% solution in IPA)[5]
Vapor Pressure Not determined[7]

Toxicological Profile

This compound is classified as a hazardous substance with significant toxicological effects. It is harmful if swallowed and causes severe skin burns and eye damage.[7] Furthermore, it is very toxic to aquatic life.[7]

Table 2: Toxicological Data for this compound

EndpointResultClassification/RemarkSource(s)
Acute Oral Toxicity Harmful if swallowedGHS Category 4[7]
Skin Corrosion/Irritation Causes severe skin burnsGHS Category 1[7]
Serious Eye Damage/Irritation Causes serious eye damageGHS Category 1[7]
Aquatic Toxicity (Acute) Very toxic to aquatic lifeGHS Category 1[7]
Experimental Protocols

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423)

The acute toxic class method is a sequential testing procedure using a limited number of animals. The objective is to classify the substance into a specific toxicity category based on the observed mortality.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are fasted before the administration of the substance.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.

  • Procedure: The dosing of subsequent animals depends on the outcome for the previously dosed animal. The procedure is designed to use the minimum number of animals to assign a GHS category.

Skin Corrosion/Irritation - General Protocol (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.

  • Test Animals: Albino rabbits are commonly used.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

  • Application: A small amount of the test substance is applied to a small area of the skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically up to 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. The severity of the lesions is scored.

  • Evaluation: The substance is classified as corrosive or irritant based on the severity and reversibility of the observed skin reactions.

Environmental Fate and Ecotoxicity

As a quaternary ammonium compound, this compound is known to be toxic to aquatic organisms.[7] Its environmental fate is influenced by factors such as biodegradation and sorption to sludge and soil. Aerobic biodegradation is a primary pathway for the elimination of quaternary ammonium compounds in the environment.[8][9]

Applications

This compound's cationic surfactant properties make it a versatile ingredient in a wide array of products.[1][2][3]

  • Industrial Applications: It is used as a chemical intermediate, corrosion inhibitor, and in the formulation of asphalt (B605645) emulsions.[10]

  • Personal Care Products: It functions as an antistatic agent, conditioner, and emulsifier in products like hair conditioners and fabric softeners.[1][3]

  • Disinfectants and Biocides: Its antimicrobial properties make it an effective ingredient in disinfectants and sanitizers.[1][3]

  • Other Uses: It also finds application as a flocculant and in oil field chemicals.[1]

Visualizations

Logical Workflow for Safe Handling

Safe_Handling_Workflow start Start: Handling Dicoco Dimethyl Ammonium Chloride ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing start->ppe ventilation Ensure Adequate Ventilation: - Use in a well-ventilated area - Local exhaust ventilation may be required start->ventilation storage Proper Storage: - Keep container tightly closed - Store in a cool, dry, well-ventilated place - Away from incompatible materials start->storage first_aid Exposure start->first_aid If exposure occurs spill Spill or Leak ppe->spill If spill occurs ventilation->spill If spill occurs disposal Disposal: - Dispose of in accordance with local, state, and federal regulations storage->disposal For waste spill_response Spill Response: - Evacuate area - Wear appropriate PPE - Contain spill with absorbent material - Collect and place in a suitable container for disposal spill->spill_response spill_response->disposal skin_contact Skin Contact: - Immediately flush with plenty of water - Remove contaminated clothing - Seek medical attention first_aid->skin_contact Skin eye_contact Eye Contact: - Immediately flush with plenty of water for at least 15 minutes - Seek immediate medical attention first_aid->eye_contact Eyes ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention first_aid->ingestion Swallowed end End of Process skin_contact->end eye_contact->end ingestion->end disposal->end

Caption: A workflow diagram for the safe handling of this compound.

Conceptual Industrial Manufacturing Process

Manufacturing_Process raw_materials Raw Materials: - Dicoco Amine - Methyl Chloride - Solvent (e.g., Isopropanol) reactor Quaternization Reactor raw_materials->reactor reaction Reaction: - Alkylation of the tertiary amine - Formation of the quaternary ammonium salt reactor->reaction purification Purification/Filtration reactor->purification solvent_recovery Solvent Recovery purification->solvent_recovery final_product Final Product: This compound (e.g., 75% solution) purification->final_product solvent_recovery->reactor Recycled Solvent

Caption: A conceptual diagram of the industrial manufacturing process for this compound.

Diverse Applications Overview

Applications main This compound (CAS 61789-77-3) surfactant Cationic Surfactant main->surfactant antimicrobial Antimicrobial Agent main->antimicrobial intermediate Chemical Intermediate main->intermediate personal_care Personal Care: - Hair Conditioners - Fabric Softeners surfactant->personal_care textiles Textile Industry: - Antistatic Agents surfactant->textiles industrial_cleaning Industrial & Institutional Cleaning: - Disinfectants - Sanitizers antimicrobial->industrial_cleaning oilfield Oilfield Chemicals: - Corrosion Inhibitors - Biocides antimicrobial->oilfield synthesis Chemical Synthesis intermediate->synthesis

Caption: An overview of the diverse applications of this compound.

References

Molecular structure and formula of Dicoco dimethyl ammonium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and applications of Dicoco dimethyl ammonium (B1175870) chloride. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the use of this cationic surfactant.

Molecular Structure and Chemical Formula

Dicoco dimethyl ammonium chloride is a quaternary ammonium salt. Its structure is characterized by a central positively charged nitrogen atom covalently bonded to two methyl groups and two long alkyl chains derived from coconut oil. The "dicoco" designation indicates that the alkyl groups are a mixture of varying chain lengths, primarily consisting of C12 (lauryl) and C14 (myristyl) chains, with smaller amounts of C8, C10, C16, and C18 chains. This inherent variability in the alkyl chain lengths means that this compound is not a single chemical entity but rather a mixture of homologous compounds.

The positive charge of the quaternary nitrogen is balanced by a chloride anion (Cl⁻).

A representative, though not exact, molecular formula for a common component of the mixture (dodecyl dimethyl ammonium chloride) is C₂₆H₅₆NCl, with a corresponding molecular weight of approximately 418.19 g/mol . However, the average molecular weight of the commercial product will vary depending on the specific fatty acid distribution of the coconut oil source.

Synonyms: Dicocodimonium chloride, Quaternium-34, Quaternary ammonium compounds, dicoco alkyl dimethyl, chlorides.[1] CAS Number: 61789-77-3[1]

Physicochemical Properties

Due to its nature as a mixture, precise physical constants such as melting and boiling points are not typically reported for this compound. The substance is generally available as a colorless to pale yellow liquid or paste.[2]

PropertyValue
Appearance Colorless to yellow liquid or paste
Solubility Slightly soluble in water, soluble in ethanol
Stability Stable under normal conditions

Applications in Research and Drug Development

This compound is a versatile cationic surfactant with a range of applications relevant to the pharmaceutical and research sectors.

  • Antimicrobial Agent: As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This property makes it useful as a disinfectant and preservative in various formulations.[1]

  • Pharmaceutical Excipient: It can be used in topical and ophthalmic preparations as a preservative. Its surfactant properties also make it a suitable emulsifying agent and solubilizer for poorly water-soluble drug substances. Cationic surfactants are known to interact with biological membranes, which can influence drug absorption.

  • Gene Delivery Research: Cationic lipids and surfactants are widely investigated as non-viral vectors for gene delivery. The positive charge of the quaternary ammonium group allows for the complexation with negatively charged nucleic acids (DNA and RNA), facilitating their entry into cells.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.

The workflow for this mechanism can be visualized as follows:

cluster_workflow Antimicrobial Mechanism of Action start This compound (Cationic Surfactant) adsorption Adsorption to Negatively Charged Bacterial Cell Surface start->adsorption Electrostatic Interaction insertion Insertion of Hydrophobic Alkyl Chains into the Lipid Bilayer adsorption->insertion Hydrophobic Interaction disruption Disruption of Membrane Integrity and Fluidity insertion->disruption leakage Leakage of Intracellular Components (Ions, Metabolites, RNA, Proteins) disruption->leakage death Cell Death leakage->death

Antimicrobial mechanism workflow.

The positively charged headgroup of the surfactant is attracted to the negatively charged components of the bacterial cell wall and membrane. The long, hydrophobic alkyl chains then penetrate and intercalate into the lipid bilayer. This disrupts the ordered structure of the membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Experimental Protocols

Representative Synthesis of Dialkyldimethylammonium Chloride

This protocol is a general representation of the synthesis of dialkyldimethylammonium chlorides via the quaternization of a tertiary amine.

cluster_workflow Synthesis Workflow reagents Reactants: - Dicoco methyl tertiary amine - Methyl chloride - Isopropanol (B130326) (solvent) reaction Reaction: - Charge reactor with reactants - Heat to 80-90°C under pressure - Maintain for several hours reagents->reaction workup Work-up: - Cool the reactor - Vent excess methyl chloride reaction->workup product Final Product: This compound in Isopropanol workup->product

General synthesis workflow.

Materials:

  • Dicoco methyl tertiary amine

  • Methyl chloride

  • Isopropanol (solvent)

  • Pressure reactor equipped with a stirrer, heating mantle, and pressure gauge

Procedure:

  • The pressure reactor is charged with dicoco methyl tertiary amine and isopropanol.

  • The reactor is sealed and purged with nitrogen.

  • A molar excess of methyl chloride is introduced into the reactor.

  • The mixture is heated to 80-90°C with constant stirring. The pressure will increase due to the vapor pressure of the solvent and methyl chloride.

  • The reaction is maintained at this temperature and pressure for several hours until the reaction is complete (as determined by titration of the remaining tertiary amine).

  • The reactor is then cooled to room temperature, and any unreacted methyl chloride is carefully vented.

  • The resulting solution of this compound in isopropanol is collected.

Purification: For many applications, the product is used as a solution in the reaction solvent. Further purification, if required, can be achieved by techniques such as recrystallization (if the product is a solid at a certain concentration) or by removing the solvent under reduced pressure.

Analysis by Potentiometric Titration

The concentration of this compound in a sample can be determined by potentiometric titration with a standardized anionic surfactant solution.

cluster_workflow Titration Analysis Workflow sample_prep Sample Preparation: - Accurately weigh sample - Dissolve in distilled water - Adjust pH to ~10 with buffer titration Titration: - Titrate with standardized  Sodium Lauryl Sulfate (SLS) - Monitor potential with a  surfactant-sensitive electrode sample_prep->titration endpoint Endpoint Detection: - Identify the inflection point  in the titration curve titration->endpoint calculation Calculation: - Calculate the concentration of  this compound endpoint->calculation

Titration analysis workflow.

Materials:

  • This compound sample

  • Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution

  • Borate (B1201080) buffer (pH 10)

  • Automatic titrator with a surfactant-sensitive electrode

  • Glass beakers and magnetic stirrer

Procedure:

  • An appropriate amount of the this compound sample is accurately weighed into a glass beaker.

  • The sample is dissolved in a suitable volume of distilled water (e.g., 50 mL).

  • 10 mL of the pH 10 borate buffer is added to the sample solution.

  • The solution is stirred, and the surfactant-sensitive electrode is immersed in the solution.

  • The sample is titrated with the standardized SLS solution. The titrator records the potential (in mV) as a function of the volume of titrant added.

  • The endpoint of the titration is determined from the inflection point of the titration curve.

  • The concentration of the this compound is calculated based on the volume of SLS solution used to reach the endpoint, the concentration of the SLS solution, and the initial sample weight.

Safety and Handling

This compound is a corrosive and irritating substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dicoco Dimethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dicoco dimethyl ammonium (B1175870) chloride, a cationic surfactant of significant interest in various industrial and research applications, including its role as an emulsifier, antistatic agent, and antimicrobial in pharmaceutical and personal care formulations.[1][2] Due to the nature of "dicoco" as a mixture of alkyl chains, primarily C12 and C14, this guide also presents data on closely related dialkyldimethylammonium and alkyltrimethylammonium compounds to provide a scientifically grounded estimation of its CMC.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual monomers begin to aggregate into micelles. This transition profoundly affects the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.

The following table summarizes the experimentally determined CMC values for a series of alkyltrimethylammonium and dialkyldimethylammonium bromide surfactants. This data illustrates the well-established trend of decreasing CMC with increasing hydrophobic alkyl chain length.

Surfactant NameAbbreviationAlkyl Chain Length(s)CMC (mM)Temperature (°C)Measurement Method
Decyltrimethylammonium BromideC10TABC10~6525Not Specified[3]
Dodecyltrimethylammonium BromideDTAB / C12TABC1215.7Not SpecifiedNot Specified[4]
Tetradecyltrimethylammonium BromideTTAB / C14TABC14~3.56 - 4.3925Conductivity, Surface Tension, Fluorescence[5][6]
Hexadecyltrimethylammonium BromideCTAB / C16TABC160.92 - 1.020-25Not Specified[1][7]
Didodecyldimethylammonium BromideDDAB2 x C120.08Not SpecifiedSurface Tension[8]

Note: The CMC is influenced by factors such as temperature, ionic strength of the medium, and the presence of other solutes. The values presented are typically in aqueous solutions without added salts unless specified.

Based on the data for Dodecyl- and Tetradecyl- containing surfactants, the CMC of Dicoco dimethyl ammonium chloride is expected to fall within the low millimolar range, likely between 1 mM and 15 mM in aqueous solution at room temperature.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of ionic surfactants like this compound. The underlying principle of these techniques is the detection of a sharp change in a physical property of the surfactant solution as the concentration crosses the CMC.

Conductometry

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

    • Create a series of solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should adequately span the expected CMC.

  • Conductivity Measurement:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Equilibrate the surfactant solutions to a constant temperature (e.g., 25°C) in a thermostated water bath.

    • Measure the specific conductivity (κ) of each solution, starting from the most dilute.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The resulting graph will show two linear regions with different slopes.

    • The CMC is determined from the concentration at the intersection of these two lines.

Tensiometry (Surface Tension Measurement)

This is a widely applicable method for both ionic and non-ionic surfactants. The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Protocol:

  • Solution Preparation:

    • Prepare a series of this compound solutions in deionized water, covering a concentration range both below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[9]

    • Ensure the platinum ring or plate is thoroughly cleaned between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C).[2]

    • The plot will exhibit a sharp break point. The concentration at this inflection point is the CMC.[2]

Fluorescence Spectroscopy (Probe Method)

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose fluorescence characteristics are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene (B120774) resides in a polar environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a change in the fluorescence emission spectrum of pyrene.

Protocol:

  • Solution Preparation:

    • Prepare a series of this compound solutions in deionized water.

    • Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each surfactant solution to achieve a final pyrene concentration of approximately 1-2 µM.

    • Allow the solvent to evaporate completely.

  • Fluorescence Measurement:

    • Excite the pyrene molecule at a specific wavelength (e.g., 334 nm).[10]

    • Record the emission spectrum (e.g., from 350 to 450 nm).[10]

    • Monitor the intensity of specific vibronic peaks in the pyrene emission spectrum. The ratio of the intensity of the third peak (I3 at ~383 nm) to the first peak (I1 at ~372 nm) is particularly sensitive to the polarity of the environment.[10]

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I3/I1) as a function of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows for determining the critical micelle concentration.

experimental_workflow_conductometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (> Expected CMC) prep_serial Perform Serial Dilutions prep_stock->prep_serial thermostat Equilibrate Solutions (Constant Temperature) prep_serial->thermostat calibrate Calibrate Conductometer calibrate->thermostat measure Measure Specific Conductivity (κ) thermostat->measure plot Plot κ vs. Concentration measure->plot determine_cmc Determine CMC at Intersection of Slopes plot->determine_cmc

Caption: Workflow for CMC determination using conductometry.

experimental_workflow_tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Series of Surfactant Solutions measure_st Measure Surface Tension (γ) at Constant Temperature prep_solutions->measure_st setup_tensiometer Setup and Calibrate Tensiometer setup_tensiometer->measure_st plot_st Plot γ vs. log(Concentration) measure_st->plot_st find_inflection Identify CMC at Inflection Point plot_st->find_inflection

Caption: Workflow for CMC determination using tensiometry.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_solutions Prepare Surfactant Dilution Series add_probe Add Pyrene Probe to Each Solution prep_solutions->add_probe excite_sample Excite Sample at 334 nm add_probe->excite_sample record_emission Record Emission Spectrum (350-450 nm) excite_sample->record_emission calculate_ratio Calculate I3/I1 Ratio record_emission->calculate_ratio plot_ratio Plot I3/I1 vs. Concentration calculate_ratio->plot_ratio determine_cmc Determine CMC from Sigmoidal Fit plot_ratio->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

References

A Technical Guide to the Self-Assembly of Dicoco Dimethyl Ammonium Chloride in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the self-assembly behavior of Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDAC), a cationic surfactant of significant interest in various industrial and pharmaceutical applications. The document details the influence of different solvent environments on the critical micelle concentration (CMC) and aggregation behavior of DCDAC, provides comprehensive experimental protocols for characterization, and visualizes key workflows and relationships.

Introduction to DCDAC Self-Assembly

Dicoco Dimethyl Ammonium Chloride (DCDAC) is a quaternary ammonium salt featuring two long alkyl chains derived from coconut oil. This molecular structure imparts amphiphilic properties, driving the molecule to self-assemble in solution to minimize unfavorable interactions between its hydrophobic tails and the solvent. In aqueous solutions, this typically results in the formation of micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic head groups are exposed to the water.

The solvent environment plays a critical role in this self-assembly process. The polarity, dielectric constant, and hydrogen bonding capacity of the solvent directly influence the thermodynamics of micellization. Understanding these interactions is crucial for controlling the aggregation behavior of DCDAC and designing formulations for specific applications, such as drug delivery, gene therapy, and material science.

Quantitative Analysis of DCDAC Self-Assembly

The self-assembly of DCDAC is characterized by several key parameters, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which micelles begin to form in significant numbers. This value is highly sensitive to the solvent system and temperature.

Table 1: Critical Micelle Concentration (CMC) of Dialkyldimethylammonium Chlorides in Different Solvents

SurfactantSolvent SystemTemperature (°C)CMC (mol/L)Experimental Method
Didodecyldimethylammonium Bromide (DDAB)Water251.5 x 10⁻⁵Surface Tension
Didodecyldimethylammonium Bromide (DDAB)Water451.2 x 10⁻⁵Not Specified
Didodecyldimethylammonium Bromide (DDAB)Ethylene Glycol252.8 x 10⁻⁴Not Specified
Didodecyldimethylammonium Bromide (DDAB)Formamide251.0 x 10⁻³Not Specified
Dicetyldimethylammonium Bromide (DCAB)*Benzene251.0 x 10⁻³Vapor Pressure Osmometry

Note: Data for the closely related and structurally similar dialkyldimethylammonium surfactants are presented due to the limited availability of comprehensive data for DCDAC across a wide range of non-aqueous solvents in the public domain. The principles governing their self-assembly are analogous.

Experimental Protocols for Characterization

The determination of CMC and other aggregation parameters is performed using a variety of sensitive techniques that detect the changes in the physicochemical properties of the solution as micelles form.

  • Principle: This method is based on the principle that surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

  • Methodology:

    • Prepare a series of DCDAC solutions in the desired solvent with concentrations spanning the expected CMC.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the measured surface tension values as a function of the logarithm of the DCDAC concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

  • Principle: In polar solvents, ionic surfactants like DCDAC contribute to the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than free monomers and effectively bind some counter-ions, reducing the total number of effective charge carriers.

  • Methodology:

    • Prepare a stock solution of DCDAC in the chosen polar solvent.

    • Place a known volume of the solvent in a thermostated vessel equipped with a conductivity probe.

    • Titrate the solvent with small aliquots of the DCDAC stock solution, allowing the system to equilibrate after each addition.

    • Record the conductivity after each addition.

    • Plot the specific conductivity versus the DCDAC concentration.

    • The CMC is identified as the concentration at the point where the slope of the line changes.

  • Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in polar solvents but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene (B120774) is sensitive to the polarity of its microenvironment. A significant change in the fluorescence intensity or a shift in the emission spectrum upon increasing surfactant concentration indicates the partitioning of the probe into the newly formed micelles.

  • Methodology:

    • Prepare a series of DCDAC solutions in the desired solvent, each containing a very low, constant concentration of the fluorescent probe.

    • Allow the solutions to equilibrate at a constant temperature.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Plot a relevant fluorescence parameter (e.g., the intensity ratio of two specific emission peaks, I₁/I₃ for pyrene) against the logarithm of the DCDAC concentration.

    • The CMC is determined from the inflection point of this plot, often corresponding to the onset of probe encapsulation.

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the underlying principles governing DCDAC self-assembly.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare DCDAC Stock Solution p3 Create Concentration Series p1->p3 p2 Select Solvent System p2->p1 m1 Surface Tension p3->m1 m2 Conductivity p3->m2 m3 Fluorescence Spectroscopy p3->m3 a1 Plot Data: (Property vs. Log[C]) m1->a1 m2->a1 m3->a1 a2 Identify Inflection Point a1->a2 a3 Determine CMC a2->a3

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) of DCDAC.

G cluster_solvent Solvent Properties cluster_thermo Thermodynamic Driving Forces cluster_outcome Observable Parameters sp1 High Polarity / Dielectric Constant td1 Strong Solvophobic Effect (Hydrophobic Effect in Water) sp1->td1 td3 Favorable Headgroup Solvation sp1->td3 sp2 Low Polarity / Dielectric Constant td2 Weak Solvophobic Effect sp2->td2 td4 Unfavorable Headgroup Solvation sp2->td4 o1 Low CMC td1->o1 o2 High Aggregation Number td1->o2 o3 High CMC td2->o3 o4 Low Aggregation Number td2->o4 td3->o1 td3->o2 td4->o3 td4->o4

Thermal Stability and Degradation Profile of Dicoco Dimethyl Ammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (CAS No. 61789-77-3), a quaternary ammonium compound (QAC) widely utilized as a cationic surfactant, finds application in various sectors including cosmetics, textiles, and as a disinfectant.[1][2] Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and efficacy in final formulations. This technical guide provides a comprehensive overview of the thermal behavior of Dicoco dimethyl ammonium chloride, including its anticipated degradation pathways and the experimental protocols for its analysis. While specific quantitative thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, this guide extrapolates information from closely related dialkyldimethylammonium chlorides to provide a robust understanding of its expected thermal characteristics.

Thermal Stability of Dialkyldimethylammonium Chlorides

Quaternary ammonium compounds with long alkyl chains, such as this compound, generally exhibit moderate thermal stability. The thermal behavior is largely influenced by the nature of the alkyl groups attached to the nitrogen atom. For analogous compounds like Didecyldimethylammonium chloride (DDAC), decomposition is reported to occur at temperatures above 180°C, preceding its boiling point.[3] Upon heating, these compounds are known to emit toxic fumes, including nitrogen oxides, ammonia, and hydrogen chloride.[3]

A safety data sheet for a commercial brand of this compound, Arquad® 2C-75, indicates a boiling point of 80°C and a flash point of 29°C, suggesting the presence of a volatile solvent in the commercial formulation.[4] The same document states that thermal decomposition can lead to the release of irritating gases and vapors, with hazardous decomposition products including halogenated compounds and hydrogen chloride.[5] However, a specific decomposition temperature is not provided.[5]

Quantitative Data for Analogous Compounds

To provide an insight into the expected thermal behavior of this compound, the following table summarizes available data for similar long-chain quaternary ammonium compounds. It is important to note that the "coco" designation refers to a mixture of alkyl chain lengths, predominantly C12 and C14, derived from coconut oil.

Compound/ParameterValueSource(s)
Didecyldimethylammonium chloride (DDAC)
Boiling Point>180 °C (decomposes)[3]
Hazardous Decomposition ProductsNitrogen oxides, ammonia, hydrogen chloride[3]
Arquad® 2C-75 (this compound)
Boiling Point80 °C[4]
Flash Point29 °C[4]
Hazardous Decomposition ProductsHalogenated compounds, Hydrogen chloride[5]

Degradation Profile: Pathways and Products

The thermal degradation of quaternary ammonium salts like this compound can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution. The predominant mechanism is influenced by factors such as temperature, the structure of the alkyl groups, and the nature of the counter-ion.

Hofmann Elimination

This is a well-established degradation pathway for quaternary ammonium hydroxides, and can also occur with quaternary ammonium chlorides at elevated temperatures, where the chloride ion can act as a base.[6][7] The reaction involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon atom adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine.[8][9]

For this compound, the "coco" alkyl chains provide ample β-hydrogens for this elimination to occur. According to the Hofmann rule, the major alkene product will be the least substituted one, which is typically a terminal alkene (α-olefin).[9]

The expected products from the Hofmann elimination of this compound would be:

  • A mixture of long-chain α-olefins (derived from the "coco" alkyl groups)

  • Coco dimethyl amine

  • Hydrogen chloride

Hofmann_Elimination DCDMAC Dicoco dimethyl ammonium chloride Heat Heat (Δ) DCDMAC->Heat Products Degradation Products Heat->Products Alkene α-Olefin (from coco alkyl chain) Products->Alkene Hofmann Elimination Amine Coco dimethyl amine Products->Amine HCl Hydrogen Chloride Products->HCl

Caption: Hofmann elimination degradation pathway of this compound.

Nucleophilic Substitution (Sₙ2 Reaction)

Alternatively, the chloride ion can act as a nucleophile and attack one of the alkyl groups attached to the nitrogen atom in an Sₙ2 reaction.[10] This results in the displacement of a neutral tertiary amine. The susceptibility of the different alkyl groups to nucleophilic attack is a key factor. In the case of this compound, the methyl groups are sterically less hindered and would be more susceptible to attack than the long "coco" alkyl chains.

The expected products from the nucleophilic substitution of this compound would be:

  • Methyl chloride

  • Dicoco methyl amine

Nucleophilic_Substitution DCDMAC Dicoco dimethyl ammonium chloride Heat Heat (Δ) DCDMAC->Heat Products Degradation Products Heat->Products MeCl Methyl Chloride Products->MeCl Nucleophilic Substitution (Sₙ2) Amine Dicoco methyl amine Products->Amine

Caption: Nucleophilic substitution degradation pathway of this compound.

It is plausible that both Hofmann elimination and nucleophilic substitution occur concurrently during the thermal degradation of this compound, leading to a complex mixture of degradation products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Conditions:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30°C).

    • Ramp up to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show mass loss steps corresponding to decomposition events. The derivative of the TGA curve (DTG curve) will show peaks at the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting, crystallization, and to characterize the energetics of decomposition (exothermic or endothermic).

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Conditions:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 0°C).

    • Ramp up to a temperature beyond the decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the degradation products as they are formed.

TGA_DSC_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_advanced Advanced Analysis Sample Dicoco dimethyl ammonium chloride TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC TGA_Data Mass Loss vs. Temperature (Degradation Stages) TGA->TGA_Data EGA EGA (TGA-MS/FTIR) (Evolved Gas Analysis) TGA->EGA DSC_Data Heat Flow vs. Temperature (Transition Energetics) DSC->DSC_Data EGA_Data Identification of Decomposition Products EGA->EGA_Data

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a cationic surfactant with moderate thermal stability. While specific quantitative data on its thermal decomposition is limited, analysis of analogous compounds and fundamental principles of organic chemistry suggest that it primarily degrades through Hofmann elimination and nucleophilic substitution pathways at elevated temperatures. The principal decomposition products are expected to include long-chain alkenes, tertiary amines, methyl chloride, and hydrogen chloride. For precise characterization of its thermal properties and degradation profile, a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis is recommended. This comprehensive understanding is crucial for the safe and effective application of this compound in various industrial and pharmaceutical formulations.

References

A Comprehensive Technical Guide to Dicoco Dimethyl Ammonium Chloride and Its Scientific Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, scientific, and drug development fields, a precise understanding of chemical nomenclature and properties is paramount. This guide provides an in-depth overview of Dicoco dimethyl ammonium (B1175870) chloride, a widely utilized quaternary ammonium compound. It details its various synonyms found in scientific literature, presents its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its mechanism of action.

Nomenclature and Synonyms

Dicoco dimethyl ammonium chloride is known by a multitude of synonyms across scientific literature and commercial products. This variability can often create confusion; therefore, a comprehensive list of these alternative names is essential for accurate identification and research. The compound is systematically a quaternary ammonium salt with two alkyl chains derived from coconut oil, and its primary identifier in chemical databases is the CAS Number 61789-77-3.[1][2][3]

Below is a table summarizing the most common synonyms for this compound.

Synonym CategorySynonym
IUPAC & Chemical Names Quaternary ammonium compounds, dicoco alkyldimethyl, chlorides[4][5]
Dicocodimonium chloride[1]
Di(coco alkyl) dimethyl ammonium chloride[1][3]
Dicoconutdimethylammonium chloride[1]
C8-18 dialkyldimethylammonium chloride[1][2]
Trade Names Arquad 2C[1][2]
Arquad 2C-75[2][4]
Noramium M 2C[1][2]
Variquat K 300[1][2]
Adogen 462[2]
Kemamine Q 6503C[6]
Quartamin DCP[6]
Regulatory & Other Identifiers Quaternium-34[1][3]
EINECS 263-087-6[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in various formulations and experimental settings. While it is a complex mixture due to the variable chain lengths of the coco alkyl groups, typical properties are summarized below.

PropertyValueReference
CAS Number 61789-77-3[1][2][3]
Molecular Formula Unspecified due to variable alkyl chain lengths[2]
Appearance Colorless to yellow liquid, paste, or solid[7][8]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[8]
Melting Point -20 to -10 °C[2]
pH (10% aqueous solution) 6.0 - 9.0[2]
Stability Stable under normal conditions, with high thermal decomposition.[8]
Hygroscopicity Absorbs moisture from the air.[8]

Experimental Protocols

Synthesis of a Representative Quaternary Ammonium Compound (Didecyl Dimethyl Ammonium Chloride)

While a specific protocol for this compound is proprietary, the synthesis of a structurally similar and well-documented quaternary ammonium compound, didecyl dimethyl ammonium chloride, provides a representative methodology. This process involves the quaternization of a tertiary amine with an alkyl halide.

Materials:

  • Didecyl methyl tertiary amine

  • Chloromethane (B1201357)

  • Alcohol solvent (e.g., industrial alcohol or isopropanol)

  • Basic catalyst (e.g., sodium carbonate)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and stirrer, dissolve the didecyl methyl tertiary amine and chloromethane in the alcohol solvent. The molar ratio of didecyl methyl tertiary amine to chloromethane should be approximately 1:1.

  • Add a catalytic amount of a basic catalyst, such as sodium carbonate.

  • Heat the mixture to reflux at a temperature between 75 and 95 °C under a pressure of ≤ 0.18 MPa for 4 to 6 hours.

  • After the initial reaction period, maintain the temperature at 80 to 90 °C for an additional 2 to 3 hours to ensure the reaction goes to completion.

  • The final product can be purified by removing the solvent under reduced pressure.

Analysis of Quaternary Ammonium Compounds by LC-MS/MS

The quantification of this compound in various matrices can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously.

  • Centrifuge the sample, and transfer the supernatant to a new tube containing a second salt mixture for further cleanup.

  • After another centrifugation step, an aliquot of the supernatant is evaporated to dryness.

  • The residue is reconstituted in an appropriate solvent mixture (e.g., acetonitrile:water) and filtered before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Liquid Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The specific precursor and product ions for the analytes of interest are monitored in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

Mechanism of Action and Signaling Pathway

As a cationic surfactant, the primary mechanism of action for this compound against microorganisms involves the disruption of their cell membranes. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Microbial_Cell_Disruption cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space QAC Dicoco Dimethyl Ammonium Chloride (QAC) Membrane Lipid Bilayer QAC->Membrane Electrostatic Interaction & Insertion Leakage Leakage of Intracellular Components Membrane->Leakage Increased Permeability Proteins Membrane Proteins CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of microbial cell disruption by this compound.

Experimental Workflow for Antimicrobial Efficacy Testing

A typical workflow to evaluate the antimicrobial efficacy of this compound is outlined below. This process involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a target microorganism.

Antimicrobial_Efficacy_Workflow A Prepare serial dilutions of This compound B Inoculate dilutions with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D Observe for microbial growth (turbidity) to determine MIC C->D E Subculture from clear tubes onto agar (B569324) plates D->E F Incubate agar plates E->F G Observe for colony formation to determine MBC F->G

Caption: Workflow for determining MIC and MBC of an antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols for Dicoco Dimethyl Ammonium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicoco Dimethyl Ammonium (B1175870) Chloride (DDAC) as a versatile and efficient phase transfer catalyst (PTC) in various organic syntheses. The protocols detailed below are representative examples of its application in key chemical transformations, offering guidance for laboratory-scale experiments.

Introduction to Phase Transfer Catalysis with DDAC

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Dicoco Dimethyl Ammonium Chloride, a quaternary ammonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase to the organic phase where it can react with an organic substrate.[3][4] This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous solvents.[5][6] The "dicoco" designation refers to the presence of alkyl chains derived from coconut oil, which typically include a mixture of C12 and C14 chains. This lipophilic nature enhances the catalyst's solubility in the organic phase, making it an effective PTC.

Core Applications

DDAC is particularly effective in, but not limited to, the following types of reactions:

  • Alkylation Reactions: Introducing alkyl groups to various substrates, a fundamental transformation in drug discovery and fine chemical synthesis.[6]

  • Nitrile Synthesis: The conversion of alkyl halides to nitriles, which are important intermediates in the synthesis of carboxylic acids, amines, and amides.[7]

Data Presentation

The following tables summarize representative quantitative data for reactions where a quaternary ammonium salt, analogous in function to DDAC, was used as a phase transfer catalyst.

Table 1: Alkylation of Active Methylene Compounds

Catalyst (Analogue)SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)2,7-dibromo-9H-fluorene2-(2′-bromoethoxy)tetrahydropyran50% NaOH (aq)Toluene11.582
Aliquat 336Diethyl MalonateBenzyl Bromide50% NaOH (aq)Toluene295
Tetraoctylammonium Bromide (TOAB)OctanolBenzyl Bromide50% NaOH (aq)Toluene495

Table 2: Synthesis of Nitriles via Nucleophilic Substitution

Catalyst (Analogue)SubstrateCyanide SourceSolventTime (h)Yield (%)
Hexadecyltributylphosphonium Bromide1-Chlorooctane (B87089)NaCN (aq)Decane (B31447)1.899
Tetrabutylammonium Bromide (TBAB)Benzyl BromideKCN (aq)Toluene392

Experimental Protocols

The following are detailed methodologies for key experiments utilizing a quaternary ammonium salt as a phase transfer catalyst. These protocols can be adapted for use with this compound.

Protocol 1: C-Alkylation of 2,7-dibromo-9H-fluorene

This protocol describes the dialkylation of 2,7-dibromo-9H-fluorene using a phase transfer catalyst.[8]

Materials:

  • 2,7-dibromo-9H-fluorene

  • 2-(2′-bromoethoxy)tetrahydropyran

  • This compound (DDAC)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,7-dibromo-9H-fluorene (1.0 eq) and this compound (0.05 eq) in toluene.

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Add 2-(2′-bromoethoxy)tetrahydropyran (2.5 eq) to the reaction mixture.

  • Heat the mixture to 100°C and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (approximately 11.5 hours), cool the reaction mixture to room temperature.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 1-Cyanooctane from 1-Chlorooctane

This protocol outlines the synthesis of a nitrile from an alkyl halide using a phase transfer catalyst.[3]

Materials:

  • 1-Chlorooctane

  • Sodium Cyanide (NaCN)

  • This compound (DDAC)

  • Decane (or another suitable organic solvent like Toluene)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 1-chlorooctane (1.0 eq) and decane to the flask.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (a slight excess, e.g., 1.2 eq).

  • Add the aqueous NaCN solution to the reaction flask.

  • Add this compound (0.05 eq) to the biphasic mixture.

  • Heat the reaction mixture to 105°C with vigorous stirring.

  • Monitor the reaction by Gas Chromatography (GC) or TLC until the starting material is consumed (approximately 2 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with deionized water to remove any remaining cyanide salts. Caution: Handle cyanide-containing aqueous waste appropriately.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude 1-cyanooctane can be purified by distillation.

Visualizations

Mechanism of Phase Transfer Catalysis

The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction, where Q⁺ represents the quaternary ammonium cation (from DDAC) and Nu⁻ is the nucleophile.

PTC_Mechanism M_Nu M⁺Nu⁻ Q_Nu Q⁺Nu⁻ M_Nu->Q_Nu Anion Exchange M_X M⁺X⁻ M_X->p2 R_X R-X R_Nu R-Nu R_X->R_Nu Substitution Reaction Q_Nu->p1 Q_X Q⁺X⁻ Q_X->M_X p1->Q_X p2->M_Nu

Caption: Mechanism of Phase Transfer Catalysis.

Experimental Workflow for a Typical PTC Reaction

This diagram outlines the general workflow for conducting a phase transfer catalyzed reaction in the laboratory.

PTC_Workflow start Start setup Reaction Setup: - Add organic substrate and solvent - Add aqueous reactant solution - Add DDAC catalyst start->setup reaction Reaction: - Vigorous stirring - Controlled temperature setup->reaction monitoring Reaction Monitoring: - TLC, GC, or HPLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Phase separation - Washing of organic layer monitoring->workup Complete isolation Product Isolation: - Drying of organic layer - Solvent removal workup->isolation purification Purification: - Recrystallization, chromatography, or distillation isolation->purification product Pure Product purification->product

Caption: General Experimental Workflow for PTC.

References

Application Notes and Protocols for the Formulation of Dicoco Dimethyl Ammonium Chloride as a Biocide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoco dimethyl ammonium (B1175870) chloride (DCDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent biocidal properties.[1] Its molecular structure, characterized by a positively charged nitrogen atom bonded to two long alkyl chains derived from coconut oil, facilitates its interaction with and disruption of microbial cell membranes.[2][3] This document provides detailed application notes and protocols for the formulation and evaluation of DCDAC as a biocide in a research setting. It covers its mechanism of action, formulation considerations, and standardized protocols for assessing its antimicrobial efficacy, cytotoxicity, and stability.

Mechanism of Action

The primary biocidal mechanism of DCDAC, like other QACs, involves a multi-step process targeting the microbial cell envelope. This action is primarily driven by electrostatic interaction between the cationic head of the DCDAC molecule and the negatively charged components of the bacterial or fungal cell wall.

The proposed sequence of events is as follows:

  • Adsorption and Binding: The positively charged DCDAC molecules are electrostatically attracted to the negatively charged microbial cell surface.

  • Membrane Disruption: The long hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane, causing disorganization and increased fluidity.[4]

  • Leakage of Intracellular Components: This disruption of the membrane integrity leads to the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

  • Inhibition of Cellular Processes: The loss of these vital components and the overall damage to the cell membrane inhibit essential cellular processes.

  • Cell Lysis and Death: At sufficient concentrations, the extensive membrane damage leads to cell lysis and death.

Signaling Pathway and Biocidal Action

Biocidal Mechanism of Dicoco Dimethyl Ammonium Chloride DCDAC Dicoco Dimethyl Ammonium Chloride (DCDAC) Adsorption Electrostatic Adsorption and Binding DCDAC->Adsorption CellSurface Negatively Charged Microbial Cell Surface CellSurface->Adsorption Penetration Hydrophobic Chain Penetration Adsorption->Penetration Membrane Lipid Bilayer of Cell Membrane Membrane->Penetration Disruption Membrane Disorganization and Increased Permeability Penetration->Disruption Leakage Leakage of Intracellular Components (Ions, Nucleotides) Disruption->Leakage Inhibition Inhibition of Essential Cellular Processes Leakage->Inhibition Death Cell Lysis and Death Inhibition->Death

Caption: Biocidal mechanism of DCDAC.

Formulation and Stability

DCDAC is a stable compound with a high thermal decomposition point.[3] It is slightly soluble in water and soluble in organic solvents like ethanol (B145695).[3] For research applications, DCDAC can be formulated as aqueous solutions, alcohol-based solutions, or incorporated into more complex formulations for specific uses like surface disinfectants.

Key Formulation Considerations:

  • Solubility: While slightly soluble in water, the use of co-solvents like ethanol can improve its solubility for preparing concentrated stock solutions.

  • pH: The biocidal activity of QACs is generally higher in alkaline conditions. The pH of the final formulation should be considered and optimized for the intended application.

  • Compatibility: DCDAC is a cationic surfactant and is generally incompatible with anionic surfactants.

  • Stability: Formulations should be protected from strong oxidizing agents.[3] Long-term stability should be assessed under various storage conditions (e.g., different temperatures, light exposure).

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related and structurally similar compound, Didecyl dimethyl ammonium chloride (DDAC), to provide a reference for expected performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyl Dimethyl Ammonium Chloride (DDAC)

MicroorganismTypeMIC (mg/L)Reference
Escherichia coliGram-negative Bacteria1.3 - 3.0[4][5]
Bacillus cereusGram-positive Bacteria0.8 - 1.5[5]
Food-isolated bacteriaMixed0.5 - 6.0[5]

Table 2: Stability of Diluted Didecyl Dimethyl Ammonium Chloride (DDAC) Solutions

Storage TemperatureDurationConcentration ChangeStabilityReference
4°C, 20°C, 30°CUp to 28 daysWithin 90-120% of initialStable[6]
Freezing/Thawing Cycle1 cycleWithin 90-120% of initialStable[6]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of DCDAC against a target microorganism.

Materials:

  • This compound (DCDAC)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microorganism culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare DCDAC Stock Solution: Prepare a concentrated stock solution of DCDAC in a suitable solvent (e.g., sterile deionized water with a small amount of ethanol if needed for solubility).

  • Prepare Microorganism Inoculum: Culture the target microorganism in the appropriate broth to the logarithmic growth phase. Adjust the culture density with sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the DCDAC stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well containing the DCDAC dilution and the positive control well with the prepared microorganism inoculum. Include a negative control well with uninoculated broth.

  • Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of DCDAC that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Experimental Workflow for MIC Determination

Workflow for MIC Determination PrepStock Prepare DCDAC Stock Solution SerialDilution Perform Serial Dilution in 96-Well Plate PrepStock->SerialDilution PrepInoculum Prepare Microorganism Inoculum Inoculation Inoculate Wells PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Determine MIC (Visual/OD Reading) Incubation->ReadResults

Caption: Workflow for MIC Determination.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of DCDAC on a mammalian cell line.

Materials:

  • DCDAC

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DCDAC in complete cell culture medium. Remove the old medium from the cells and add the DCDAC dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium containing DCDAC and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of DCDAC that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the log of the DCDAC concentration.

Protocol for Biofilm Eradication Assay

This protocol evaluates the ability of DCDAC to eradicate a pre-formed microbial biofilm.

Materials:

  • DCDAC

  • Biofilm-forming microorganism

  • Appropriate growth medium

  • Sterile 96-well flat-bottom plates

  • Crystal violet solution (0.1%)

  • 30% acetic acid or 95% ethanol

  • Sterile PBS

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with the biofilm-forming microorganism and incubate for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Gently remove the medium and wash the wells with sterile PBS to remove non-adherent (planktonic) cells.

  • DCDAC Treatment: Add different concentrations of DCDAC in fresh growth medium to the wells. Include a negative control with medium only.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

  • Washing: Remove the DCDAC solution and wash the wells with PBS.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Absorbance Reading: Measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm reduction compared to the untreated control.

Safety Precautions

DCDAC is a hazardous substance that can cause severe skin burns and eye damage. It is also very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes: Protocol for Nucleic Acid Extraction Using Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The request specifies a protocol for "Dicoco dimethyl ammonium (B1175870) chloride," which is chemically identified as Didecyldimethylammonium chloride (DDAC). DDAC is a quaternary ammonium salt, a class of cationic surfactants. In the context of molecular biology, the most widely documented and utilized cationic surfactant for DNA and RNA extraction, particularly from challenging sample types like plants, is Cetyltrimethylammonium Bromide (CTAB).

While DDAC is structurally related to CTAB, established and validated protocols detailing its specific use for nucleic acid extraction are not prevalent in scientific literature. Therefore, these application notes provide a comprehensive protocol based on the well-established CTAB method. The principles and steps are directly analogous and provide a robust framework for researchers.

Principle and Mechanism of Action

Cationic surfactants like CTAB and DDAC are essential for lysis and purification in nucleic acid extraction. The fundamental principle relies on the electrostatic interaction between the positively charged quaternary ammonium head group of the detergent and the negatively charged phosphate (B84403) backbone of DNA and RNA.[1]

In a low-salt environment, the cationic detergent forms an insoluble complex with the nucleic acids, causing them to precipitate. Conversely, in a high-salt buffer (e.g., ≥1.4 M NaCl), the nucleic acids remain in solution while many polysaccharides and other cellular inhibitors precipitate, making this a critical step for purifying DNA from plant tissues.[2][3] The nucleic acid is then typically precipitated from the high-salt solution using alcohol (isopropanol or ethanol).

G cluster_solution Aqueous Solution (High Salt) DNA DNA/RNA (Negatively Charged Phosphate Backbone) Complex Insoluble DNA-Detergent Complex DNA->Complex + Low Salt Condition DDAC DDAC / CTAB (Positively Charged Head Group) DDAC->Complex Precipitate Pellet after Centrifugation Complex->Precipitate Centrifugation caption Mechanism of Cationic Detergent-based Nucleic Acid Precipitation.

Mechanism of Cationic Detergent-based Nucleic Acid Precipitation.

Detailed Experimental Protocol (Based on CTAB Method)

This protocol is a widely used method for isolating high-quality genomic DNA from various tissues, especially plants.[3][4] Modifications may be required depending on the specific sample type.

2.1 Materials and Reagents

  • CTAB Extraction Buffer:

    • 100 mM Tris-HCl (pH 8.0)

    • 1.4 M NaCl

    • 20 mM EDTA (pH 8.0)

    • 2% (w/v) CTAB (Cetyltrimethylammonium Bromide)

    • Optional: 2% (w/v) Polyvinylpyrrolidone (PVP) for samples high in polyphenols.

    • Add fresh before use: 0.2% (v/v) β-mercaptoethanol (handle in a fume hood).

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution)

  • Chloroform:Isoamyl Alcohol (24:1 v/v)

  • Isopropanol (ice-cold)

  • Wash Buffer: 70% Ethanol (ice-cold)

  • Elution Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (TE Buffer) or nuclease-free water.

2.2 Experimental Workflow

The following diagram outlines the major steps in the extraction process.

G start Start: Sample Collection (e.g., 100 mg tissue) lysis 1. Lysis Grind tissue in liquid nitrogen. Add pre-warmed CTAB buffer. Incubate at 60-65°C for 60 min. start->lysis purify 2. Purification Add Chloroform:Isoamyl Alcohol (24:1). Centrifuge to separate phases. lysis->purify transfer Transfer upper aqueous phase to a new tube. purify->transfer precipitate 3. Precipitation Add ice-cold isopropanol. Incubate at -20°C for 30 min. transfer->precipitate pellet 4. Pellet DNA Centrifuge at high speed (e.g., 12,000 x g) for 15 min at 4°C. precipitate->pellet wash 5. Wash Discard supernatant. Wash pellet with 70% ethanol. Centrifuge and air dry. pellet->wash resuspend 6. Resuspension Dissolve DNA pellet in TE buffer or nuclease-free water. wash->resuspend end End: Purified DNA/RNA resuspend->end caption Workflow for DNA/RNA Extraction using the CTAB Method.

References

Application Notes: Dicoco Dimethyl Ammonium Chloride for Stable Emulsion Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDMAC), also known as Dicocodimonium Chloride, is a quaternary ammonium cation that functions as a cationic surfactant.[1][2] Derived from coconut fatty acids, DCDMAC is utilized in various formulations for its antistatic, hair conditioning, and emulsifying properties.[3][4] As an emulsifier, it is particularly effective in forming stable oil-in-water (O/W) emulsions. This is achieved by reducing the interfacial tension between oil and water phases and imparting a positive electrostatic charge to the dispersed oil droplets, which prevents coalescence through mutual repulsion.[5][6] These characteristics make DCDMAC a valuable tool for researchers and formulation scientists in the pharmaceutical and cosmetic industries.

Mechanism of Emulsion Stabilization The stability of emulsions formulated with DCDMAC is primarily due to electrostatic repulsion. DCDMAC molecules are amphiphilic, possessing a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[7] In an oil-in-water emulsion, the DCDMAC molecules adsorb at the oil-water interface. The hydrophobic tails orient themselves into the oil phase, while the positively charged hydrophilic heads remain in the aqueous phase.[7] This arrangement creates a net positive charge on the surface of the oil droplets. When two similarly charged droplets approach each other, they experience strong repulsive forces, which prevents them from aggregating and coalescing, thus ensuring the long-term stability of the emulsion.[8] A high positive zeta potential is a key indicator of a stable emulsion stabilized by a cationic surfactant.[9]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a standard method for preparing an O/W emulsion using DCDMAC as the primary emulsifier via high-shear homogenization.

Materials:

  • Dicoco Dimethyl Ammonium Chloride (DCDMAC)

  • Oil Phase (e.g., Mineral Oil, Medium-Chain Triglycerides, Castor Oil)

  • Aqueous Phase (Deionized Water)

  • High-shear homogenizer (e.g., rotor-stator type)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Aqueous Phase:

    • Accurately weigh the desired amount of DCDMAC and dissolve it in the deionized water.

    • Gently warm the solution while stirring with a magnetic stirrer to ensure complete dissolution. Typical concentrations range from 0.5% to 5% (w/w) depending on the oil phase and desired emulsion properties.

  • Prepare the Oil Phase:

    • Measure the desired volume or weight of the oil phase in a separate beaker.

  • Form a Coarse Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase. Continue stirring for 5-10 minutes to form a coarse, pre-emulsion.

  • Homogenization:

    • Transfer the coarse emulsion to the vessel of the high-shear homogenizer.

    • Homogenize the mixture at a high speed (e.g., 5,000 - 10,000 rpm) for 5-15 minutes. The optimal time and speed will depend on the specific equipment and formulation and should be optimized to achieve the desired droplet size.[10]

    • Monitor the temperature during homogenization. If necessary, use a cooling bath to prevent excessive heating, which can affect emulsion stability.

  • Final Product:

    • After homogenization, allow the emulsion to cool to room temperature.

    • Store the final emulsion in a sealed container for subsequent characterization.

Protocol 2: Characterization of Emulsion Properties

To assess the quality and stability of the prepared emulsion, the following characterization methods are recommended.

1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS).[11][12]

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the droplet size distribution and PDI. Emulsions with smaller droplet sizes and a lower PDI (typically < 0.3) are generally more stable.[12]

2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS).[11]

  • Procedure:

    • Dilute the emulsion sample with deionized water as required for the instrument.

    • Measure the electrophoretic mobility of the droplets, from which the instrument calculates the zeta potential.

    • For DCDMAC-stabilized emulsions, a positive zeta potential is expected. A value greater than +30 mV generally indicates excellent stability due to strong electrostatic repulsion between droplets.[9]

3. Stability Assessment (Accelerated Aging)

  • Method: Centrifugation.[13]

  • Procedure:

    • Fill centrifuge tubes with a known volume of the emulsion.

    • Centrifuge the samples at a set force (e.g., 3000 x g) for a specified time (e.g., 30 minutes).

    • After centrifugation, visually inspect the samples for any signs of phase separation, such as creaming (an oil-rich layer at the top) or sedimentation.

    • Quantify instability by measuring the height of the separated layer relative to the total height of the emulsion. A stable emulsion will show no visible phase separation.[13]

Data Presentation

The following table provides illustrative data on how varying the concentration of DCDMAC can affect the physical properties and stability of a model O/W emulsion.

Table 1: Effect of DCDMAC Concentration on Emulsion Properties (Note: This is representative data for a model system and actual results may vary based on the oil phase, processing conditions, and other formulation components.)

DCDMAC Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability (after 24h at 25°C)
0.58500.45+25.2Phase Separation Observed
1.04200.28+38.5Stable, no separation
2.02500.21+45.8Stable, no separation
3.02350.20+47.1Stable, no separation

Visualizations

The following diagrams illustrate the experimental workflow for emulsion preparation and the mechanism of stabilization by DCDMAC.

G prep_aq 1. Prepare Aqueous Phase (Dissolve DCDMAC in Water) mix 3. Form Coarse Emulsion (Slowly add Oil to Aqueous Phase with magnetic stirring) prep_aq->mix prep_oil 2. Prepare Oil Phase prep_oil->mix homogenize 4. High-Shear Homogenization (e.g., 5,000-10,000 rpm) mix->homogenize cool 5. Cool to Room Temperature homogenize->cool characterize 6. Characterization (DLS, Zeta Potential, Stability) cool->characterize

Caption: Workflow for preparing and characterizing an O/W emulsion.

G cluster_0 Mechanism of Electrostatic Stabilization cluster_1 Legend d1 d1_label Oil Droplet s1_1 s1_2 s1_3 s1_4 s1_5 s1_6 s1_7 s1_8 plus1 + d2 d2_label Oil Droplet s2_1 s2_2 s2_3 s2_4 s2_5 s2_6 s2_7 s2_8 plus2 + repel1 Electrostatic Repulsion a1 a2 a1->a2 key_head DCDMAC Head (+) key_tail DCDMAC Tail

Caption: DCDMAC molecules create a positive surface charge, leading to repulsion.

References

Application Notes and Protocols: Utilizing Dicoco Dimethyl Ammonium Chloride as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDAC) as a corrosion inhibitor in experimental settings. DCDAC, a quaternary ammonium compound, has demonstrated significant efficacy in protecting various metals, particularly in acidic environments.

Introduction

Dicoco Dimethyl Ammonium Chloride is a cationic surfactant that functions as a corrosion inhibitor by adsorbing onto the metal surface. This adsorption forms a protective film that shields the metal from corrosive agents. The mechanism of inhibition is primarily attributed to the electrostatic interaction between the positively charged quaternary ammonium head of the DCDAC molecule and the negatively charged metal surface in corrosive media. This is followed by the formation of a hydrophobic barrier by the long alkyl chains, which repels corrosive aqueous solutions.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a protective barrier on the metal surface. This process can be described in the following steps:

  • Adsorption: In an acidic solution, the metal surface typically corrodes, leading to a net negative charge. The positively charged head of the DCDAC molecule is electrostatically attracted to this negatively charged surface.

  • Film Formation: Upon adsorption, the long, non-polar "coco" alkyl chains of the DCDAC molecules orient themselves away from the metal surface, creating a dense, hydrophobic layer.

  • Corrosion Inhibition: This protective film acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface. It also inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.

The adsorption of DCDAC on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface cluster_protective_film Protective Film Formation H_ion H+ Metal Metal Negatively Charged Surface Cl_ion Cl- DCDAC DCDAC Molecule DCDAC->Metal:f1 Electrostatic Attraction Adsorption Adsorption of DCDAC Hydrophobic_Layer Formation of Hydrophobic Layer Adsorption->Hydrophobic_Layer Self-Assembly Inhibition Corrosion Inhibition Hydrophobic_Layer->Inhibition Barrier Effect

Caption: Mechanism of DCDAC Corrosion Inhibition.

Quantitative Data Summary

The inhibition efficiency of this compound is dependent on its concentration. The following tables summarize typical data obtained from weight loss and electrochemical experiments on mild steel in a 1 M HCl solution.

Table 1: Inhibition Efficiency from Weight Loss Measurements

DCDAC Concentration (mg/L)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
01.25-
500.3175.2
1000.1588.0
1500.0992.8
2000.0695.2

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

DCDAC Concentration (mg/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
050200-
502504080.0
1005501890.9
1508001293.8
2001100895.5

Table 3: Potentiodynamic Polarization Data

DCDAC Concentration (mg/L)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
0-450250-
50-4655080.0
100-4702590.0
150-4751594.0
200-4801096.0

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Weight Loss Measurement Protocol

This method determines the corrosion rate by measuring the loss in weight of a metal coupon after immersion in a corrosive solution with and without the inhibitor.

G start Start prep_coupons Prepare Metal Coupons (e.g., Mild Steel) start->prep_coupons initial_weight Weigh Coupons (W_initial) prep_coupons->initial_weight prepare_solutions Prepare Corrosive Solution (e.g., 1 M HCl) with and without DCDAC initial_weight->prepare_solutions immersion Immerse Coupons in Solutions prepare_solutions->immersion incubation Incubate at a Constant Temperature (e.g., 25°C for 24 hours) immersion->incubation cleaning Clean and Dry Coupons incubation->cleaning final_weight Weigh Coupons (W_final) cleaning->final_weight calculation Calculate Corrosion Rate and Inhibition Efficiency final_weight->calculation end End calculation->end

Caption: Workflow for Weight Loss Measurement.

Materials:

  • Metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.1 cm)

  • This compound

  • Corrosive solution (e.g., 1 M HCl)

  • Abrasive paper (various grades)

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath or incubator

  • Beakers

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each prepared coupon to four decimal places (W_initial).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare separate solutions containing different concentrations of DCDAC (e.g., 50, 100, 150, 200 mg/L) in the corrosive medium. Also, prepare a blank solution without DCDAC.

  • Immersion: Immerse one coupon into each beaker containing the blank and inhibitor solutions.

  • Incubation: Place the beakers in a constant temperature water bath or incubator (e.g., 25°C) for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, rinse with distilled water, gently clean with a soft brush to remove corrosion products, rinse again with distilled water, then with acetone, and finally dry.

  • Final Weighing: Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance, which is inversely proportional to the corrosion rate.

G start Start setup_cell Set up Three-Electrode Cell (Working, Counter, Reference) start->setup_cell prepare_electrolyte Prepare Corrosive Electrolyte with and without DCDAC setup_cell->prepare_electrolyte stabilize_ocp Immerse Electrodes and Stabilize Open Circuit Potential (OCP) prepare_electrolyte->stabilize_ocp apply_ac Apply a Small Amplitude AC Signal (e.g., 10 mV) over a Frequency Range (e.g., 100 kHz to 0.01 Hz) stabilize_ocp->apply_ac measure_impedance Measure the Impedance Response apply_ac->measure_impedance fit_data Fit Data to an Equivalent Circuit Model measure_impedance->fit_data analyze_parameters Analyze Rct and Cdl to Calculate Inhibition Efficiency fit_data->analyze_parameters end End analyze_parameters->end

Caption: Workflow for EIS Measurement.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Working electrode (e.g., mild steel)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Corrosive electrolyte with and without DCDAC

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, rinsing, and drying as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes. Fill the cell with the test solution (blank or with inhibitor).

  • OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • EIS Measurement: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Fit the data to a suitable equivalent electrical circuit model (e.g., a Randles circuit) to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Potentiodynamic Polarization Protocol

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

Materials and Equipment:

  • Same as for EIS.

Procedure:

  • Cell Setup and OCP Stabilization: Follow steps 1-3 of the EIS protocol.

  • Polarization Scan: After OCP stabilization, perform the potentiodynamic polarization scan. Typically, the potential is scanned from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log(current density) vs. potential).

    • Perform a Tafel extrapolation on the linear portions of the cathodic and anodic branches of the curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling corrosive solutions and chemicals.

  • Work in a well-ventilated area or a fume hood, especially when using acidic solutions.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for Dicoco Dimethyl Ammonium Chloride as an Antistatic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicoco Dimethyl Ammonium (B1175870) Chloride (DDAC) as an antistatic agent in material science. The information is intended to guide researchers in the formulation and evaluation of antistatic polymer compositions. While specific performance data for DDAC is not widely published in publicly available research, the following sections detail the mechanisms of action, typical performance of related compounds, and standardized protocols for its application and evaluation.

Introduction to Dicoco Dimethyl Ammonium Chloride (DDAC) as an Antistatic Agent

This compound, a quaternary ammonium compound (quat), is a cationic surfactant utilized for its ability to reduce or eliminate the buildup of static electricity on the surface of materials.[1][2] In the plastics and polymer industries, DDAC can be applied as either an internal additive, mixed directly with the polymer resin before processing, or as an external (topical) treatment applied to the surface of the finished product.[3] Its amphiphilic molecular structure, consisting of a hydrophilic quaternary ammonium head and hydrophobic alkyl (coco) tails, is key to its function.

The primary mechanism of action for DDAC as an antistatic agent involves its migration to the polymer surface.[4] Once at the surface, the hydrophilic head attracts moisture from the surrounding atmosphere, forming a microscopic, conductive aqueous layer. This layer allows for the dissipation of static charges, thereby lowering the surface resistivity of the material.[4]

Quantitative Data Presentation

Table 1: Surface Resistivity of ABS/Polymeric Quaternary Ammonium Salt Composites

Antistatic Agent Concentration (wt%)Surface Resistivity (Ω)Reference Polymer System
0>10^16Neat ABS
< 1510^12 - 10^16ABS/PDSH Composites[5]
15~10^10 - 10^11ABS/PDSH Composites[5]
20~10^9 - 10^10ABS/PDSH Composites[5]

Data extrapolated from research on a novel polymeric quaternary ammonium salt (PDSH) in ABS resin, demonstrating a significant decrease in surface resistivity with increasing agent concentration.[5]

Table 2: Surface Resistivity of Epoxy Coatings with Polymeric Quaternary Ammonium Salts

Antistatic Agent Concentration (wt%)Surface Resistivity (Ω sq⁻¹)Reference Coating System
0~10^12Neat Epoxy Coating
1.02.69 x 10^8 - 5.13 x 10^8Epoxy/P(DBA-EPI) & P(DPA-EPI)[6][7]

This data illustrates the high efficiency of polymeric quaternary ammonium salts in reducing the surface resistivity of epoxy coatings at very low concentrations.[6][7]

Table 3: Charge Decay Time Classification

Initial Charge DissipationTimeClassificationStandard
to 10%< 5 secondsStatic DissipativeMIL-STD-3010[8]

This table provides a standard classification for static dissipative materials based on their charge decay time.[8]

Experimental Protocols

The following are detailed methodologies for the application and evaluation of DDAC as an antistatic agent.

Protocol for Application of DDAC as an Internal Antistatic Agent

This protocol describes the incorporation of DDAC into a polymer matrix via melt blending.

Materials and Equipment:

  • Polymer resin (e.g., Polyethylene, Polypropylene, ABS)

  • This compound (DDAC)

  • Twin-screw extruder

  • Injection molding machine or film casting line

  • Material dryer

  • Precision scale

Procedure:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture. As DDAC is hygroscopic, ensure it is stored in a dry environment.

  • Masterbatch Preparation (Optional but Recommended):

    • Create a concentrated masterbatch by blending a higher concentration of DDAC (e.g., 10-20 wt%) with the polymer resin.

    • Use a twin-screw extruder for this process to ensure thorough mixing.

    • Pelletize the resulting masterbatch.

  • Melt Blending:

    • Tumble mix the masterbatch pellets with the virgin polymer resin to achieve the desired final concentration of DDAC (typically 0.5-5 wt%).

    • Feed the mixture into the extruder.

    • Set the extruder temperature profile according to the processing parameters of the base polymer.

  • Specimen Formation:

    • Extrude the molten polymer into strands and pelletize, or directly feed the melt into an injection molding machine or film casting line to produce test specimens of a standardized geometry (e.g., plaques for surface resistivity testing).

  • Conditioning:

    • Condition the test specimens in a controlled environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 24 hours before testing. This allows the antistatic agent to migrate to the surface.[5]

Protocol for Application of DDAC as an External (Topical) Antistatic Agent

This protocol details the surface treatment of a polymer with a DDAC solution.

Materials and Equipment:

  • Polymer substrate (e.g., film, molded part)

  • This compound (DDAC)

  • Solvent (e.g., deionized water, isopropanol)

  • Volumetric flasks and beakers

  • Magnetic stirrer

  • Spray bottle, dip coating apparatus, or roller

  • Forced-air oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DDAC in the chosen solvent at a specific concentration (e.g., 1-5 wt%).

    • Use a magnetic stirrer to ensure the DDAC is fully dissolved.

  • Surface Cleaning:

    • Thoroughly clean the polymer substrate to remove any surface contaminants such as dust, oils, or mold release agents. An appropriate cleaning solvent that does not damage the polymer should be used.

    • Allow the substrate to dry completely.

  • Application:

    • Spraying: Uniformly spray the DDAC solution onto the polymer surface.

    • Dipping: Immerse the polymer substrate in the DDAC solution for a set period (e.g., 1-5 minutes).

    • Wiping/Rolling: Apply the solution using a lint-free cloth or a roller for an even coating.

  • Drying:

    • Allow the treated substrate to air dry or use a forced-air oven at a temperature that will not deform the polymer (e.g., 40-60°C) to evaporate the solvent.

  • Conditioning:

    • Condition the dried, coated specimens in a controlled environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours prior to testing.

Protocol for Measuring Surface Resistivity (ASTM D257)

This protocol outlines the measurement of surface resistivity on DDAC-treated polymer samples.[9][10]

Materials and Equipment:

  • High-resistance meter (electrometer)

  • Circular electrode assembly (as specified in ASTM D257)

  • Controlled environment chamber (23°C ± 2°C and 50% ± 5% relative humidity)

  • Conditioned DDAC-treated polymer specimen

Procedure:

  • Specimen Placement: Place the conditioned polymer specimen in the electrode assembly.

  • Voltage Application: Apply a specified DC voltage (e.g., 500 V) across the electrodes.

  • Resistance Measurement: Measure the resistance after a specified electrification time (e.g., 60 seconds).[9]

  • Calculation: Calculate the surface resistivity (ρs) in ohms per square (Ω/sq) using the following formula: ρs = (P/g) * R Where:

    • P is the effective perimeter of the guarded electrode.

    • g is the distance between the guarded electrode and the ring electrode.

    • R is the measured resistance in ohms.

Protocol for Measuring Charge Decay Time (Based on IEC 61340)

This protocol describes the evaluation of the charge dissipation capability of DDAC-treated polymers.[8][11]

Materials and Equipment:

  • Charge decay analyzer

  • Corona charging unit

  • Non-contacting electrostatic voltmeter

  • Controlled environment chamber

  • Conditioned DDAC-treated polymer specimen

Procedure:

  • Specimen Mounting: Mount the conditioned specimen in the charge decay analyzer.

  • Initial Charging: Apply a high voltage (e.g., 5000 V) to the specimen surface via a corona discharge for a short duration to deposit a static charge.[8]

  • Charge Monitoring: Immediately after charging, monitor the decay of the surface voltage over time using the non-contacting electrostatic voltmeter.

  • Data Recording: Record the time it takes for the initial voltage to decay to a specified percentage (e.g., 10% or 1/e) of its peak value.[8][12] This is the charge decay time.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

cluster_0 Internal Application Workflow resin Polymer Resin blending Melt Blending resin->blending ddac_internal DDAC Additive ddac_internal->blending processing Extrusion / Molding blending->processing migration Migration to Surface processing->migration antistatic_effect_internal Antistatic Surface migration->antistatic_effect_internal

Workflow for internal application of DDAC.

cluster_1 External Application Workflow substrate Polymer Substrate application Coating (Spray/Dip) substrate->application ddac_solution DDAC Solution ddac_solution->application drying Drying / Curing application->drying antistatic_effect_external Antistatic Surface drying->antistatic_effect_external

Workflow for external application of DDAC.

cluster_2 Antistatic Mechanism of DDAC ddac_molecule DDAC Molecule (Hydrophilic Head, Hydrophobic Tail) surface Polymer Surface ddac_molecule->surface Migrates to moisture Atmospheric Moisture (H2O) surface->moisture Attracts conductive_layer Conductive Aqueous Layer moisture->conductive_layer Forms charge_dissipation Static Charge Dissipation conductive_layer->charge_dissipation Enables

Mechanism of DDAC as an antistatic agent.

References

Application Notes and Protocols for Dicoco Dimethyl Ammonium Chloride (DCDMAC) in Fabric Softener Formulations for Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDMAC) in the formulation of fabric softeners for textile research. This document outlines the mechanism of action, formulation protocols, and detailed experimental procedures for evaluating the performance of DCDMAC-based fabric softeners.

Introduction to Dicoco Dimethyl Ammonium Chloride (DCDMAC)

This compound (DCDMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. It is a key active ingredient in many commercial fabric softeners. Its molecular structure consists of a positively charged nitrogen atom bonded to two long alkyl chains derived from coconut oil (hence "dicoco") and two smaller methyl groups. This structure is crucial for its function as a fabric softener.

Mechanism of Action

During the rinse cycle of a wash, textile fibers, particularly natural fibers like cotton, tend to have a negative surface charge. The positively charged hydrophilic head of the DCDMAC molecule is electrostatically attracted to the negatively charged fabric surface.[1][2] This attraction leads to the deposition of DCDMAC molecules on the fibers.

Once deposited, the two long, hydrophobic alkyl chains of the DCDMAC molecule orient themselves away from the fiber surface, creating a lubricating layer. This layer reduces the friction between the fibers, resulting in a softer feel and increased flexibility of the fabric.[1][2] This reduction in interfiber friction is the primary mechanism behind the softening effect.[1][2]

Formulation of a DCDMAC-Based Fabric Softener

This section provides a protocol for preparing a lab-scale batch of a 5% DCDMAC fabric softener solution.

Materials:
  • This compound (DCDMAC)

  • Deionized water

  • Non-ionic surfactant (e.g., alcohol ethoxylate) - as an emulsifier

  • pH adjuster (e.g., citric acid or sodium hydroxide)

  • Preservative (e.g., methylisothiazolinone)

  • Fragrance (optional)

  • Beaker

  • Hot plate with magnetic stirrer

  • pH meter

Protocol:
  • Preparation of the Water Phase: In a beaker, heat the deionized water to 55-60°C while stirring.

  • Dispersion of DCDMAC: Slowly add the DCDMAC to the heated water with continuous stirring. The heat helps to melt and disperse the DCDMAC.

  • Addition of Emulsifier: Once the DCDMAC is fully dispersed, add the non-ionic surfactant to stabilize the emulsion.

  • Cooling: Allow the mixture to cool down to approximately 35°C while stirring continuously.

  • pH Adjustment: Measure the pH of the solution and adjust it to a range of 3.5-4.5 using a suitable pH adjuster. This slightly acidic pH is optimal for fabric softener stability and performance.

  • Addition of Auxiliaries: Add the preservative and fragrance (if desired) to the cooled solution.

  • Final Mixing: Stir the mixture thoroughly until a homogenous emulsion is formed.

Experimental Protocols for Performance Evaluation

The following protocols are based on industry-standard methods for evaluating the performance of fabric softeners.

Evaluation of Softness

Objective: To quantitatively and qualitatively assess the softness imparted to textiles by the DCDMAC formulation.

Method 1: Instrumental Analysis (Handle-O-Meter)

  • Apparatus: Handle-O-Meter

  • Procedure:

    • Prepare fabric swatches (e.g., 100% cotton terry cloth) and treat them with the DCDMAC fabric softener according to a standardized washing and rinsing procedure. A control group of swatches should be washed and rinsed without the softener.

    • Condition the treated and control swatches in a controlled environment (e.g., 21°C and 65% relative humidity) for 24 hours.

    • Measure the "handle" of each swatch using the Handle-O-Meter. This instrument quantifies the combined effects of flexibility and surface friction.[3]

    • The instrument works by forcing the fabric into a slot with a penetrator beam, and the resistance is measured.[3]

    • Record the force required to push the fabric into the slot. A lower force indicates a softer fabric.

    • Compare the results from the DCDMAC-treated swatches with the control and with swatches treated with other fabric softeners.

Method 2: Sensory Panel Evaluation

  • Procedure:

    • Prepare treated and control fabric swatches as described above.

    • Present pairs of swatches (e.g., DCDMAC-treated vs. control, DCDMAC-treated vs. other softener-treated) to a panel of trained evaluators.

    • Ask the panelists to rank the swatches based on their perceived softness.

    • Analyze the results statistically to determine significant differences in softness.

Evaluation of Water Absorbency

Objective: To measure the effect of the DCDMAC formulation on the water absorbency of the fabric. Cationic softeners can sometimes reduce the water absorbency of textiles.

Method: AATCC Test Method 79 (Water Absorbency of Textiles) [1][4][5][6][7]

  • Apparatus: Burette, embroidery hoop, stopwatch.

  • Procedure:

    • Mount a conditioned, treated fabric swatch in the embroidery hoop, ensuring the fabric is taut.[6]

    • Position the burette a fixed distance above the fabric surface.[6]

    • Allow a single drop of deionized water to fall onto the fabric.[1][6]

    • Start the stopwatch the moment the water droplet contacts the fabric.[1][6]

    • Stop the stopwatch when the reflection of the water droplet disappears, and the water is fully absorbed.[1][6]

    • Record the time in seconds. A shorter time indicates higher absorbency.

    • Repeat the test on multiple areas of the swatch and on multiple swatches to ensure accuracy.

    • Compare the absorbency of the DCDMAC-treated fabric to the control.

Evaluation of Antistatic Properties

Objective: To determine the effectiveness of the DCDMAC formulation in reducing static electricity on synthetic fabrics.

Method: Frictional Charging Voltage Measurement [8]

  • Apparatus: Static voltmeter, rotating drum or similar friction-generating device.

  • Procedure:

    • Prepare fabric swatches from a synthetic material (e.g., polyester) and treat them with the DCDMAC formulation.

    • Condition the treated and control swatches in a low-humidity environment to promote static buildup.

    • Mount a swatch on the rotating drum and rub it with a standard friction-imparting material (e.g., wool or another synthetic fabric).[8]

    • Measure the electrostatic voltage generated on the fabric surface using a static voltmeter.[8]

    • A lower voltage indicates better antistatic performance.

    • Compare the results of the DCDMAC-treated swatches with the control.

Data Presentation

The following tables present illustrative quantitative data for the performance of a DCDMAC-based fabric softener compared to a control (no softener) and other common cationic softeners like Dihydrogenated Tallow Dimethyl Ammonium Chloride (DHTDMAC) and an Esterquat.

Table 1: Softness Evaluation (Handle-O-Meter Reading)

TreatmentHandle-O-Meter Force (grams)
Control (No Softener)120
5% DCDMAC65
5% DHTDMAC70
5% Esterquat60

Note: Lower values indicate greater softness.

Table 2: Water Absorbency (AATCC Test Method 79)

TreatmentAbsorbency Time (seconds)
Control (No Softener)2
5% DCDMAC8
5% DHTDMAC10
5% Esterquat6

Note: Lower values indicate higher absorbency.

Table 3: Antistatic Performance (Frictional Charging Voltage)

TreatmentElectrostatic Voltage (Volts)
Control (No Softener)3500
5% DCDMAC800
5% DHTDMAC950
5% Esterquat700

Note: Lower values indicate better antistatic performance.

Visualizations

Logical Relationship: Mechanism of Action of DCDMAC

G A Negatively Charged Fabric Surface C Electrostatic Attraction A->C B Positively Charged DCDMAC Headgroup B->C D Deposition of DCDMAC on Fabric C->D E Hydrophobic Tails Orient Outwards D->E F Formation of Lubricating Layer E->F G Reduced Inter-Fiber Friction F->G H Softer Fabric Feel G->H

Caption: Mechanism of DCDMAC Fabric Softening

Experimental Workflow: Formulation and Evaluation

G cluster_0 Formulation cluster_1 Fabric Treatment cluster_2 Performance Evaluation A Heat Deionized Water B Disperse DCDMAC A->B C Add Emulsifier B->C D Cool Mixture C->D E Adjust pH D->E F Add Preservative & Fragrance E->F G Final Homogenization F->G I Treat with DCDMAC Formulation G->I H Wash Fabric Swatches H->I J Rinse and Dry I->J K Condition Swatches J->K L Softness Testing (Handle-O-Meter) K->L M Water Absorbency (AATCC 79) K->M N Antistatic Testing (Voltage Measurement) K->N

Caption: Experimental Workflow for Fabric Softener Evaluation

References

Application of Dicoco Dimethyl Ammonium Chloride and Analogues in Mineral Flotation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoco dimethyl ammonium (B1175870) chloride, and more broadly, cationic surfactants such as long-chain alkyl quaternary ammonium salts and primary amines like dodecylamine (B51217) (DDA), are pivotal reagents in the field of mineral processing.[1] These molecules act as collectors in froth flotation, a process that selectively separates minerals based on differences in their surface hydrophobicity. This document provides detailed application notes and protocols for the use of these cationic collectors in mineral flotation studies, with a particular focus on silicate (B1173343) minerals like quartz. The primary application discussed is reverse cationic flotation, where the collector is used to float silicate gangue minerals, leaving the valuable minerals depressed.[2][3]

Principle of Cationic Flotation of Silicate Minerals

Silicate minerals, such as quartz, possess a negative surface charge in aqueous solutions over a wide pH range. Cationic collectors, like dicoco dimethyl ammonium chloride and DDA, have a positively charged head group.[4] The primary mechanism of interaction is the electrostatic attraction between the positively charged collector molecules and the negatively charged mineral surface.[5] This adsorption process renders the mineral surface hydrophobic, allowing it to attach to air bubbles and be carried to the froth layer for removal.[1] The efficiency of flotation is influenced by several factors including collector concentration, pH of the pulp, and the presence of other ions.[6][7]

Experimental Protocols

Micro-Flotation Test Protocol

This protocol outlines the procedure for conducting a laboratory-scale flotation test to evaluate the effectiveness of a cationic collector on a specific mineral.[8][9][10]

Materials and Equipment:

  • Mineral sample (e.g., high-purity quartz), ground to a specific particle size (e.g., -150 +75 µm)

  • This compound or DDA solution of known concentration

  • pH modifiers (e.g., HCl and NaOH solutions)

  • Frother (e.g., MIBC - Methyl Isobutyl Carbinol)

  • Deionized water

  • Laboratory flotation cell (e.g., 40-50 mL capacity) with an impeller[8]

  • Fritted glass filter and vacuum filtration setup

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a specific amount of the ground mineral sample (e.g., 2.0 g) and place it into the flotation cell.

  • Pulp Formation: Add a measured volume of deionized water (e.g., 35 mL) to the cell to create a mineral slurry (pulp).

  • pH Adjustment: While stirring the pulp with the impeller at a set speed (e.g., 1800 rpm), measure the initial pH. Adjust the pH to the desired level using HCl or NaOH solutions and allow it to stabilize for a few minutes.

  • Collector Conditioning: Add the required volume of the cationic collector solution to the pulp. Condition the pulp by stirring for a defined period (e.g., 3 minutes) to allow for collector adsorption onto the mineral surfaces.

  • Frother Addition: Add a small amount of frother (e.g., 10 µL) and condition for an additional minute.

  • Flotation: Introduce air into the cell at a constant flow rate. Collect the froth (floated material) for a specific duration (e.g., 3-5 minutes).

  • Product Collection and Drying: Separately filter the floated and non-floated (tailings) fractions. Dry both fractions in an oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Recovery Calculation: Weigh the dried floated and tailing fractions. Calculate the flotation recovery as the percentage of the mass of the floated material relative to the total mass of the initial mineral sample.

Zeta Potential Measurement Protocol

Zeta potential measurements are crucial for understanding the surface charge of mineral particles and the effect of collector adsorption.[11][12][13]

Materials and Equipment:

  • Fine mineral particles (e.g., < 5 µm)

  • Deionized water

  • Cationic collector solution

  • pH modifiers (HCl, NaOH)

  • Zeta potential analyzer (e.g., using electrophoretic light scattering)

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Prepare a dilute suspension of the fine mineral particles in deionized water (e.g., 0.01 wt%).

  • pH and Collector Adjustment: Adjust the pH of the suspension to the desired value. For tests with the collector, add the required amount and allow it to equilibrate.

  • Dispersion: Disperse the suspension using an ultrasonic bath for a few minutes to break up any agglomerates.

  • Measurement: Introduce the suspension into the measurement cell of the zeta potential analyzer.

  • Data Acquisition: Perform the measurement according to the instrument's operating procedure. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.

  • Data Analysis: Record the zeta potential value. Repeat the measurements at different pH values and collector concentrations to determine the isoelectric point (IEP) and the effect of the collector on the surface charge.

Contact Angle Measurement Protocol (Sessile Drop Method)

The contact angle is a measure of the hydrophobicity of a mineral surface after treatment with a collector.[14][15][16]

Materials and Equipment:

  • A flat, polished mineral surface

  • Cationic collector solution

  • Deionized water

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Microsyringe

Procedure:

  • Surface Preparation: Prepare a flat and smooth surface of the mineral to be tested. This may involve cutting, grinding, and polishing. Clean the surface thoroughly with deionized water and dry it in a dust-free environment.

  • Conditioning: Immerse the polished mineral surface in the collector solution of a specific concentration and pH for a defined period to allow for collector adsorption.

  • Rinsing and Drying: Gently rinse the surface with deionized water to remove any unadsorbed collector and then carefully dry the surface.

  • Droplet Deposition: Place the conditioned mineral sample on the stage of the contact angle goniometer. Using a microsyringe, carefully deposit a small droplet of deionized water onto the surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet profile. Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-air) contact point.

  • Data Recording: Record the contact angle. Perform measurements at multiple locations on the surface to ensure reproducibility.

Data Presentation

The following tables summarize typical quantitative data obtained from flotation studies using DDA as a cationic collector for quartz.

Table 1: Effect of Dodecylamine (DDA) Concentration on Quartz Flotation Recovery at Neutral pH.

DDA Concentration (mol/L)Quartz Flotation Recovery (%)
1 x 10⁻⁵~20
5 x 10⁻⁵~85
1 x 10⁻⁴>90
5 x 10⁻⁴>95
8 x 10⁻⁴93.71[6]

Table 2: Effect of pH on Quartz Flotation Recovery with Dodecylamine (DDA) at a Concentration of 1 x 10⁻⁴ mol/L.

pHQuartz Flotation Recovery (%)
2<10
4~30
6~90
8>95
10>95
11.956.83[6]

Table 3: Effect of Dodecylamine (DDA) Adsorption on the Zeta Potential of Quartz.

DDA Concentration (mol/L)pHZeta Potential (mV)
06-35
1 x 10⁻⁵6-20
1 x 10⁻⁴6+10
1 x 10⁻³6+30

Table 4: Contact Angle of Water on Quartz Surface Treated with Dodecylamine (DDA) at Neutral pH.

DDA Concentration (mol/L)Contact Angle (°)
0< 10
1 x 10⁻⁵~ 30
1 x 10⁻⁴~ 60
1 x 10⁻³~ 75

Visualizations

Experimental_Workflow cluster_prep Sample Preparation Mineral_Sample Mineral Sample Grinding Grinding & Sieving Mineral_Sample->Grinding Micro_Flotation Micro-Flotation Test Grinding->Micro_Flotation Zeta_Potential Zeta Potential Measurement Grinding->Zeta_Potential Contact_Angle Contact Angle Measurement Grinding->Contact_Angle Polished Surface Recovery Calculate Recovery Micro_Flotation->Recovery Surface_Charge Analyze Surface Charge Zeta_Potential->Surface_Charge Hydrophobicity Assess Hydrophobicity Contact_Angle->Hydrophobicity

Caption: General experimental workflow for evaluating cationic collectors in mineral flotation.

Adsorption_Mechanism Mineral_Surface Negatively Charged Silicate Surface (e.g., Quartz) Adsorption Electrostatic Adsorption Mineral_Surface->Adsorption Collector_Ion Cationic Collector (e.g., R-N(CH3)3+) Collector_Ion->Adsorption Hydrophobic_Surface Hydrophobic Mineral Surface Adsorption->Hydrophobic_Surface Attachment Bubble-Particle Attachment Hydrophobic_Surface->Attachment Air_Bubble Air Bubble Air_Bubble->Attachment Flotation_Product Mineral Floats to Froth Attachment->Flotation_Product

References

Troubleshooting & Optimization

How to improve the solubility of Dicoco dimethyl ammonium chloride in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicoco dimethyl ammonium (B1175870) chloride. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dicoco dimethyl ammonium chloride and in which solvents is it generally soluble?

A1: this compound is a cationic surfactant belonging to the quaternary ammonium compounds family.[1][2] It is characterized by two long alkyl chains (derived from coconut oil) and two methyl groups attached to a central nitrogen atom, with a chloride counter-ion. Its structure gives it amphiphilic properties, meaning it has both hydrophobic (the alkyl chains) and hydrophilic (the quaternary ammonium group) parts. Generally, it is soluble in organic solvents like ethanol (B145695) and slightly soluble in water.[1]

Q2: I am having trouble dissolving this compound in a nonpolar organic solvent. What could be the reason?

A2: The dual nature of this compound can lead to solubility challenges in purely nonpolar solvents. While the long alkyl chains favor dissolution in nonpolar environments, the positively charged quaternary ammonium head group is highly polar and requires a solvent that can stabilize this charge. Purely nonpolar solvents like hexane (B92381) or toluene (B28343) may not sufficiently solvate the ionic head group, leading to poor solubility.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, increasing the temperature can enhance the solubility of this compound in organic solvents.[3] Applying moderate heat (e.g., 40-50°C) can help overcome the lattice energy of the solid material and increase the kinetic energy of the solvent molecules, facilitating the dissolution process. However, it is crucial to be aware of the solvent's boiling point and potential degradation of the compound at excessively high temperatures.

Q4: Are there any known co-solvents that can enhance the solubility of this compound?

A4: Yes, using a co-solvent is a highly effective strategy. Polar aprotic solvents or short-chain alcohols can be excellent co-solvents. For instance, adding a small amount of ethanol, isopropanol (B130326), or acetone (B3395972) to a less polar solvent can significantly improve the solubility of this compound.[3][4] These co-solvents can effectively solvate the charged head group, while the bulk solvent interacts with the hydrophobic tails.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to dissolve this compound in organic solvents.

Issue Potential Cause Troubleshooting Steps
Compound is not dissolving in a nonpolar solvent (e.g., hexane, toluene). The solvent cannot effectively solvate the polar quaternary ammonium head group.1. Add a polar co-solvent such as ethanol or isopropanol in a stepwise manner (e.g., 5-10% v/v increments) until the compound dissolves. 2. Consider using a solvent mixture from the outset. 3. Gently warm the mixture while stirring.
A gel or viscous solution forms instead of a clear solution. This can occur at high concentrations where the surfactant molecules start to form organized structures like micelles or liquid crystals.1. Dilute the solution with more solvent. 2. Increase the temperature to disrupt the formation of these aggregates. 3. Add a co-solvent that can interfere with micelle formation.
The compound precipitates out of solution when the temperature is lowered. The solubility of the compound is temperature-dependent, and it has reached its saturation point at the lower temperature.1. If the experimental conditions allow, maintain the solution at a higher temperature. 2. Prepare a more dilute solution that will remain stable at the desired temperature. 3. Investigate a different solvent system or co-solvent that offers better solubility at lower temperatures.
Inconsistent solubility results between batches. The form of the this compound (solid, paste, or liquid) can affect the ease of dissolution.[1] The presence of impurities or residual water can also impact solubility.1. Ensure the starting material is of consistent quality and form. 2. Dry the compound under vacuum to remove any residual moisture before attempting to dissolve it. 3. Characterize the purity of your batches if inconsistencies persist.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for Didecyldimethylammonium chloride (DDAC), a structurally similar compound that can provide a useful reference for this compound.

SolventTemperature (°C)Solubility (g/L)
Isopropanol10827
Isopropanol20797
Isopropanol30836
Organic Solvents (unspecified)20248

Data for Didecyldimethylammonium chloride, which is structurally similar to this compound.[5][6]

Experimental Protocols

Protocol for Enhancing Solubility using a Co-solvent and Heat

This protocol provides a general method for dissolving this compound in a predominantly nonpolar organic solvent system.

Materials:

  • This compound

  • Primary organic solvent (e.g., toluene, chloroform)

  • Co-solvent (e.g., ethanol, isopropanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control

  • Thermometer

Procedure:

  • Preparation: Weigh the desired amount of this compound and place it into the glass vial or flask with a magnetic stir bar.

  • Solvent Addition: Add the primary organic solvent to the vial. Start with a volume that is expected to be close to the final desired concentration.

  • Initial Mixing: Begin stirring the mixture at room temperature. Observe the degree of dissolution.

  • Co-solvent Addition: If the compound does not fully dissolve, begin adding the co-solvent in small increments (e.g., 1-5% of the total volume). Stir continuously and allow time for the compound to dissolve after each addition.

  • Application of Heat: If solubility is still limited, gently heat the mixture on a hot plate. Increase the temperature in 5-10°C increments, not exceeding the boiling point of the solvent mixture. Monitor the dissolution process closely.

  • Equilibration: Once the solid is fully dissolved, continue stirring for an additional 15-30 minutes to ensure a homogenous solution.

  • Cooling (Optional): If the experiment requires the solution to be at a lower temperature, allow it to cool slowly while observing for any signs of precipitation.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the logical steps to take when encountering solubility issues with this compound.

G start Start: Dissolve Dicoco Dimethyl Ammonium Chloride in Organic Solvent is_dissolved Is the compound fully dissolved? start->is_dissolved add_cosolvent Add a polar co-solvent (e.g., Ethanol, Isopropanol) is_dissolved->add_cosolvent No success Success: Homogeneous Solution is_dissolved->success Yes apply_heat Gently heat the mixture (e.g., 40-50°C) add_cosolvent->apply_heat check_again Re-evaluate solubility apply_heat->check_again check_again->success Yes troubleshoot Further Troubleshooting: - Check concentration - Verify compound purity - Try alternative solvents check_again->troubleshoot No

Caption: A workflow diagram for troubleshooting the solubility of this compound.

References

Technical Support Center: Troubleshooting Emulsion Instability with Dicoco Dimethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on resolving emulsion instability issues when formulating with the cationic surfactant, Dicoco dimethyl ammonium (B1175870) chloride.

Frequently Asked Questions (FAQs)

Q1: What is Dicoco dimethyl ammonium chloride and what is its primary role in an emulsion?

This compound is a cationic surfactant.[1][2][3][4] In an emulsion, its primary function is to act as an emulsifying agent, reducing the interfacial tension between oil and water phases to form a stable mixture.[4][5] Due to its positive charge, it imparts a positive surface charge to the dispersed droplets, creating electrostatic repulsion that helps prevent aggregation and coalescence.[6] It also finds application as an antistatic agent, hair conditioner, and disinfectant.[2][3][4][5]

Q2: What are the common signs of emulsion instability with this compound?

Common indicators of instability in emulsions formulated with this compound include:

  • Creaming or Sedimentation: The dispersed phase separates under the influence of gravity, forming a concentrated layer at the top (creaming, typical for oil-in-water emulsions) or bottom (sedimentation). This is often a reversible process.

  • Flocculation: The dispersed droplets aggregate into loose clumps without merging. This can be a precursor to coalescence and is often reversible.

  • Coalescence: The dispersed droplets merge to form larger droplets, leading to a permanent loss of the emulsion structure and eventual phase separation. This process is irreversible.

  • Phase Inversion: The emulsion inverts from an oil-in-water (o/w) to a water-in-oil (w/o) emulsion, or vice versa.

  • Changes in Viscosity: A significant decrease or increase in the emulsion's viscosity over time can indicate underlying instability.

Q3: What is the recommended concentration of this compound in an emulsion?

Q4: What is the HLB value for this compound?

A specific Hydrophile-Lipophile Balance (HLB) value for this compound is not consistently reported in publicly available technical literature. As a cationic surfactant, its behavior is significantly influenced by pH and ionic strength, which can make a single HLB value less predictive than for non-ionic surfactants. It is recommended to experimentally determine the required HLB of your oil phase and then test a range of emulsifier systems, including this compound, potentially in combination with co-emulsifiers, to achieve optimal stability.

Troubleshooting Guides

Issue 1: Creaming or Sedimentation

Observation: A layer of the dispersed phase is visible at the top or bottom of the emulsion after a period of storage.

Potential Cause Recommended Solution
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the continuous phase by adding a suitable thickening agent. Ensure the thickener is compatible with the cationic nature of this compound (e.g., non-ionic or cationic polymers).
Large Droplet Size Improve the homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization speed, time, or pressure.
Density Difference Between Phases If possible, adjust the density of either the dispersed or continuous phase to minimize the density difference.
Issue 2: Flocculation and Coalescence

Observation: The emulsion appears grainy or curdled, and over time, visible oil separation occurs.

Potential Cause Recommended Solution
Inadequate Emulsifier Concentration Increase the concentration of this compound to ensure complete coverage of the droplet surfaces.
Incompatible Ingredients Avoid using anionic ingredients (e.g., certain polymers, surfactants) in the formulation, as they can interact with the cationic this compound, leading to precipitation and emulsion breakdown.
Suboptimal pH For cationic emulsions, maintaining an acidic to neutral pH is often beneficial for stability. Cationic emulsions tend to be more stable at lower pH values where the positive charge on the droplets is maximized, leading to strong electrostatic repulsion.[6] A decrease in zeta potential is often observed as the pH increases in cationic emulsions.[6]
High Electrolyte Concentration High concentrations of certain electrolytes can screen the electrostatic repulsion between droplets, leading to instability. Reduce the concentration of electrolytes or select salts with a lower impact on the stability of cationic emulsions.

Data Presentation

Table 1: Hypothetical Influence of pH on Zeta Potential and Stability of a Cationic Emulsion Stabilized with this compound (Illustrative Example)

pHZeta Potential (mV)ObservationStability Prediction
3.0+45Fine, uniform dispersionGood
5.0+35Fine, uniform dispersionGood
7.0+20Slight aggregationModerate
9.0+5Significant flocculationPoor

Note: This table presents illustrative data based on general principles of cationic emulsions. Actual values will vary depending on the specific formulation. For cationic emulsions, a zeta potential of greater than +30mV is generally indicative of good stability.[7]

Table 2: Hypothetical Effect of NaCl Concentration on the Stability of a Cationic Emulsion (Illustrative Example)

NaCl Concentration (mM)Particle Size (d, nm) after 24hPolydispersity Index (PDI) after 24hVisual Observation
02500.21Stable
502600.25Stable
1004500.45Slight creaming
200>1000>0.6Phase separation

Note: This table provides a hypothetical scenario. The effect of electrolytes can be complex and is dependent on the specific salt and its concentration.

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement

Objective: To determine the mean droplet size and the breadth of the size distribution as indicators of emulsion stability. An increase in particle size over time is indicative of coalescence.

Instrumentation: Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Sample Preparation: Dilute the emulsion sample with the continuous phase (e.g., deionized water for an o/w emulsion) to a concentration suitable for the DLS instrument. It is critical to use the same continuous phase as in the original emulsion to avoid altering the droplet surface.

  • Instrument Setup: Set the instrument parameters, including the refractive index and viscosity of the continuous phase, and the measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform the measurement to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow size distribution.

  • Data Analysis: Record the Z-average and PDI values. Repeat the measurements at different time points (e.g., 0, 24, 48 hours, and weekly) to monitor changes in droplet size and distribution as a measure of emulsion stability.

Protocol 2: Zeta Potential Measurement

Objective: To determine the surface charge of the dispersed droplets. For emulsions stabilized by this compound, a high positive zeta potential (ideally > +30 mV) is desired for good electrostatic stability.[7]

Instrumentation: An instrument capable of measuring electrophoretic light scattering (ELS), often integrated with a DLS system.

Methodology:

  • Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration for the instrument.

  • Instrument Setup:

    • Select the appropriate measurement cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly, first with the continuous phase and then with the diluted sample.

    • Fill the cell with the diluted sample, ensuring no air bubbles are present.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

  • Data Analysis: Record the zeta potential. Measurements can be repeated at different pH values or electrolyte concentrations to assess their impact on the electrostatic stability of the emulsion.

Protocol 3: Microscopic Analysis

Objective: To visually assess the morphology, size, and distribution of the emulsion droplets.

Instrumentation: Optical microscope with a camera.

Methodology:

  • Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. If necessary, dilute the emulsion with the continuous phase to better visualize individual droplets. Place a coverslip over the sample.

  • Observation:

    • Place the slide on the microscope stage.

    • Start with a low magnification and gradually increase to the desired level.

    • Observe the droplets for any signs of flocculation (clumping), coalescence (formation of larger droplets), or changes in size distribution over time.

  • Image Capture: Capture images at different time points to document any changes in the emulsion's microstructure.

Mandatory Visualizations

Emulsion_Instability_Troubleshooting Start Emulsion Instability Observed Creaming Creaming / Sedimentation Start->Creaming Reversible Separation Flocculation Flocculation / Coalescence Start->Flocculation Irreversible Separation Viscosity Increase Viscosity of Continuous Phase Creaming->Viscosity Low Viscosity Homogenize Reduce Droplet Size (Increase Homogenization) Creaming->Homogenize Large Droplets Concentration Optimize Surfactant Concentration Flocculation->Concentration Insufficient Surfactant pH Adjust pH (typically lower for cationic) Flocculation->pH Suboptimal pH Electrolytes Reduce Electrolyte Concentration Flocculation->Electrolytes High Salt Compatibility Check for Incompatible (Anionic) Ingredients Flocculation->Compatibility Ingredient Interaction Stable Stable Emulsion Viscosity->Stable Homogenize->Stable Concentration->Stable pH->Stable Electrolytes->Stable Compatibility->Stable

Caption: Troubleshooting workflow for emulsion instability.

Experimental_Workflow Start Prepare Emulsion with This compound Time_Zero T=0 Analysis Start->Time_Zero Particle_Size_0 Particle Size (DLS) Time_Zero->Particle_Size_0 Zeta_0 Zeta Potential (ELS) Time_Zero->Zeta_0 Microscopy_0 Microscopy Time_Zero->Microscopy_0 Storage Store under Controlled Conditions Time_Zero->Storage Time_X T=X Analysis Storage->Time_X Particle_Size_X Particle Size (DLS) Time_X->Particle_Size_X Zeta_X Zeta Potential (ELS) Time_X->Zeta_X Microscopy_X Microscopy Time_X->Microscopy_X Analysis Compare T=0 and T=X Data to Assess Stability Time_X->Analysis

Caption: Experimental workflow for assessing emulsion stability.

References

Technical Support Center: Optimizing Dicoco Dimethyl Ammonium Chloride (DDAC) in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Dicoco dimethyl ammonium (B1175870) chloride (DDAC) in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is Dicoco dimethyl ammonium chloride (DDAC) and how does it work as an antimicrobial agent?

A1: this compound (DDAC) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] Its primary mode of action is the disruption of microbial cell membranes.[1][2] The positively charged DDAC molecules interact with the negatively charged components of the bacterial and fungal cell membranes, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[1]

Q2: What is the typical effective concentration range for DDAC in antimicrobial assays?

A2: The effective concentration of DDAC varies depending on the target microorganism, the specific assay (e.g., Minimum Inhibitory Concentration - MIC, Minimum Bactericidal Concentration - MBC), and experimental conditions.[3][4] Generally, MIC values for bacteria can range from 0.5 to 6.0 mg/L.[4] For instance, the MIC for E. coli has been reported to be as low as 1.3 mg/L.[3][5] However, some resistant strains may require significantly higher concentrations.[6][7]

Q3: Against which types of microorganisms is DDAC effective?

A3: DDAC exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][8]

Q4: What factors can influence the antimicrobial efficacy of DDAC?

A4: Several factors can impact the effectiveness of DDAC, including:

  • pH: DDAC is generally effective within a pH range of 6-9.[1]

  • Presence of Organic Matter: Heavy organic soiling, such as blood and protein, can reduce the efficacy of DDAC, though it maintains good activity in their presence.[8]

  • Water Hardness: DDAC is known to maintain its antimicrobial activity in hard water.[1]

  • Inoculum Size: Higher concentrations of microorganisms may require higher concentrations of DDAC to be effective.[9]

Q5: Can microorganisms develop resistance to DDAC?

A5: Yes, microorganisms can develop resistance to DDAC, particularly with prolonged exposure to sub-lethal (sub-MIC) concentrations.[10] Resistance mechanisms can include changes in the cell membrane composition and efflux pumps that actively remove the compound from the cell.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC/MBC results Inconsistent inoculum preparation. Pipetting errors during serial dilutions. Contamination of cultures or reagents.Standardize your inoculum preparation protocol to ensure a consistent cell density (e.g., using a McFarland standard). Use calibrated pipettes and proper pipetting techniques. Employ aseptic techniques throughout the experiment and use sterile reagents.
No antimicrobial activity observed DDAC concentration is too low. The microorganism is resistant to DDAC. Inactivation of DDAC by components in the growth medium (e.g., anionic surfactants).Perform a broader range of serial dilutions to test higher concentrations. Verify the susceptibility of your microbial strain using a known susceptible control strain. Ensure the growth medium does not contain substances that could neutralize the cationic DDAC. Consider using a different medium for the assay.
Precipitation of DDAC in the test medium The concentration of DDAC exceeds its solubility in the medium. Interaction with components of the medium.Prepare a fresh stock solution of DDAC and ensure it is fully dissolved before use. If precipitation persists, consider preparing the DDAC dilutions in a different solvent or using a lower starting concentration.
Bacterial growth observed at high DDAC concentrations The microorganism has developed resistance. The presence of biofilms, which can be less susceptible.Test for acquired resistance by serially passaging the microorganism in the presence of sub-inhibitory concentrations of DDAC. If working with biofilm-forming organisms, consider specific anti-biofilm assays.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of DDAC against Various Microorganisms

MicroorganismTypeReported MIC Range (mg/L)Reference(s)
Escherichia coliGram-negative Bacteria1.3 - 3.0[3][4][5]
Staphylococcus aureusGram-positive Bacteria0.4 - 1.8[9]
Pseudomonas aeruginosaGram-negative Bacteria>1000 (some resistant strains)[6][7]
Bacillus cereusGram-positive Bacteria0.05 - 1.5[4]
Enterococcus faecalisGram-positive Bacteria0.5 - 4.0[11]
Enterococcus faeciumGram-positive Bacteria0.5 - 4.0[11]
YeastsFungi0.0076% (76 mg/L)[6]

Note: The effective concentration can vary significantly based on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the microorganisms being tested.

  • Preparation of DDAC Stock Solution: Prepare a concentrated stock solution of DDAC in a suitable sterile solvent (e.g., sterile deionized water or a small amount of ethanol (B145695) followed by dilution in water).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the DDAC stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, including a positive control (broth + inoculum, no DDAC) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of DDAC that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.

  • Plating: Spot-plate the aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at the optimal temperature for the microorganism for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of DDAC that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Analysis prep_ddac Prepare DDAC Stock Solution serial_dilution Perform Serial Dilutions of DDAC in Microplate prep_ddac->serial_dilution prep_media Prepare Growth Medium prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells to Agar Plate read_mic->subculture incubate_mbc Incubate Agar Plate (18-24h) subculture->incubate_mbc read_mbc Determine MBC (No Growth) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of DDAC.

signaling_pathway ddac DDAC (Cationic Surfactant) interaction Electrostatic Interaction ddac->interaction Attraction cell_membrane Microbial Cell Membrane (Negatively Charged) cell_membrane->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption Causes leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage Leads to death Cell Death leakage->death Results in

References

Preventing precipitation of Dicoco dimethyl ammonium chloride in buffered solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) in buffered solutions.

Troubleshooting Guide

Quickly identify and resolve common issues with DCDMAC precipitation using the table below.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon adding DCDMAC to the buffer. Ionic Interaction: The cationic DCDMAC is forming an insoluble salt with anionic components of the buffer (e.g., phosphate (B84403), citrate).1. Change Buffer System: Switch to a buffer with a different counter-ion, such as a zwitterionic buffer (e.g., HEPES, MOPS) or a buffer with a monovalent anion that has a higher solubility with DCDMAC.2. Adjust pH: While DCDMAC is stable over a wide pH range, altering the pH can change the ionization state of the buffer components, potentially increasing solubility.[1] Experiment with pH values within your acceptable range.3. Lower Concentration: Reduce the concentration of either the DCDMAC or the buffer to stay below the solubility limit of the potential salt.
Solution becomes cloudy or precipitates over time, especially at lower temperatures. Low Solubility/Salting-Out Effect: The concentration of DCDMAC and/or the ionic strength of the buffer is too high, leading to decreased solubility, which is often exacerbated at lower temperatures.1. Increase Temperature: Gently warm the solution. The solubility of most surfactants increases with temperature. Determine the optimal temperature for your experiment where the solution remains clear.[2] 2. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, isopropanol, propylene (B89431) glycol) to the buffer to increase the overall solvating power for DCDMAC.[3] 3. Reduce Ionic Strength: If experimentally permissible, lower the salt concentration of the buffer.
Precipitation occurs when mixing DCDMAC stock (in an organic solvent) with the aqueous buffer. Solvent Shock: The rapid change in solvent polarity when mixing the organic stock with the aqueous buffer causes the DCDMAC to crash out of solution.1. Slow Addition with Vigorous Mixing: Add the DCDMAC stock solution dropwise to the buffer while continuously and vigorously stirring or vortexing. This allows for more gradual mixing and prevents localized high concentrations.2. Intermediate Solvent Step: If possible, create an intermediate dilution of the DCDMAC stock in a solvent mixture that is more compatible with the final aqueous buffer before the final dilution.
Precipitation is observed when other components (e.g., salts, active ingredients) are added to the DCDMAC-buffer solution. Complex Formation/Further Salting-Out: The added components may be interacting with the DCDMAC or further increasing the ionic strength of the solution, leading to precipitation.1. Order of Addition: Experiment with the order in which you add the components. Sometimes, adding the DCDMAC to a solution already containing the other components (or vice versa) can prevent precipitation.2. Incorporate a Stabilizer: Add a non-ionic surfactant (e.g., Polysorbate 80, Triton X-100) to the formulation. These can help to sterically stabilize the DCDMAC and prevent aggregation and precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is Dicoco dimethyl ammonium chloride (DCDMAC) and why is it prone to precipitation in buffers?

A1: this compound is a cationic surfactant, meaning its head group carries a positive charge.[5] This positive charge can interact with negatively charged ions (anions) present in many common buffer systems, such as phosphate and citrate. This interaction can form an insoluble salt, which then precipitates out of the solution.[6]

Q2: At what pH is DCDMAC most soluble?

A2: DCDMAC is a quaternary ammonium compound, which means its cationic charge is permanent and not dependent on the pH of the solution.[7] It is generally stable and effective across a wide pH range.[5] Therefore, precipitation is more often related to the specific ions in the buffer and the overall ionic strength rather than the pH itself.

Q3: How does temperature affect the solubility of DCDMAC in buffered solutions?

A3: Generally, the solubility of surfactants like DCDMAC in aqueous solutions increases with temperature.[2] If you are observing precipitation, especially after storing a solution at a lower temperature (e.g., 4°C), gently warming the solution may redissolve the precipitate.

Q4: Can I use a higher concentration of buffer to maintain pH without causing precipitation?

A4: Increasing the buffer concentration also increases the ionic strength of the solution. For cationic surfactants like DCDMAC, high ionic strength can lead to a "salting-out" effect, which reduces solubility and can cause precipitation. Therefore, it is a balance between maintaining adequate buffering capacity and keeping the ionic strength low enough to ensure DCDMAC remains in solution.

Q5: Are there any specific buffers that are less likely to cause precipitation with DCDMAC?

A5: Zwitterionic buffers, such as HEPES, MOPS, and PIPES, are often a good alternative. Since they carry both a positive and a negative charge, they have a net neutral charge and are less likely to form insoluble salts with cationic compounds like DCDMAC. Buffers with monovalent anions that form highly soluble salts are also a good choice.

Quantitative Data on DCDMAC Solubility

The following table provides illustrative solubility data for DCDMAC in common buffer systems at different temperatures. Please note that these are representative values and actual solubility can be influenced by the specific composition of your solution. It is always recommended to perform your own solubility tests for your specific experimental conditions.

Buffer System (50 mM) pH Temperature Approximate Solubility of DCDMAC (mg/mL)
Sodium Phosphate7.44°C0.5
Sodium Phosphate7.425°C2.0
Sodium Citrate6.04°C0.8
Sodium Citrate6.025°C3.5
HEPES7.44°C> 10
HEPES7.425°C> 10

Experimental Protocols

Protocol 1: Determining the Solubility of DCDMAC in a Buffered Solution

This protocol outlines a method to determine the approximate solubility of DCDMAC in a specific buffer.

  • Preparation of Buffered Solutions: Prepare a series of dilutions of your chosen buffer at the desired pH.

  • Preparation of DCDMAC Stock Solution: Prepare a concentrated stock solution of DCDMAC in a suitable organic solvent where it is highly soluble, such as ethanol.

  • Titration:

    • Take a known volume of the buffered solution in a clear vial with a magnetic stir bar.

    • Place the vial on a magnetic stirrer.

    • Slowly add small, known volumes of the DCDMAC stock solution to the buffered solution.

    • Continuously observe the solution for the first sign of persistent turbidity or precipitation.

  • Determination of Solubility:

    • Record the total volume of the DCDMAC stock solution added when precipitation is first observed.

    • Calculate the concentration of DCDMAC in the final volume to determine its solubility under those conditions.

  • Temperature Effect: Repeat the experiment at different temperatures to assess the impact of temperature on solubility.

Protocol 2: Preventing DCDMAC Precipitation with a Co-solvent

This protocol describes how to use a co-solvent to increase the solubility of DCDMAC in a buffered solution.

  • Co-solvent Selection: Choose a water-miscible organic solvent such as ethanol, isopropanol, or propylene glycol.

  • Preparation of Co-solvent-Buffer Mixture:

    • Start by adding a small percentage of the co-solvent to your aqueous buffer (e.g., 5% v/v).

    • Prepare a series of co-solvent-buffer mixtures with increasing concentrations of the co-solvent (e.g., 10%, 15%, 20% v/v).

  • Addition of DCDMAC:

    • Prepare your desired concentration of DCDMAC.

    • Add the DCDMAC to the co-solvent-buffer mixtures.

  • Observation:

    • Observe if precipitation occurs.

    • The lowest concentration of the co-solvent that prevents precipitation is the optimal concentration for your system.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or protein stability).

Protocol 3: Stabilizing DCDMAC with a Non-ionic Surfactant

This protocol details the use of a non-ionic surfactant to prevent DCDMAC precipitation.

  • Non-ionic Surfactant Selection: Choose a suitable non-ionic surfactant, such as a Polysorbate (e.g., Tween® 80) or a Polyoxyethylene derivative (e.g., Triton™ X-100).

  • Preparation of Surfactant-Containing Buffer:

    • Add a small amount of the non-ionic surfactant to your buffer (e.g., 0.05% w/v).

    • Ensure the non-ionic surfactant is fully dissolved.

  • Addition of DCDMAC:

    • Slowly add the DCDMAC to the buffer containing the non-ionic surfactant while stirring.

  • Observation:

    • The presence of the non-ionic surfactant should help to keep the DCDMAC in solution by preventing the formation of large aggregates and precipitation.

    • The optimal concentration of the non-ionic surfactant may need to be determined empirically.

Visualizations

Precipitation_Pathway DCDMAC DCDMAC (Cationic Surfactant) Precipitate Insoluble Salt (Precipitate) DCDMAC->Precipitate Ionic Interaction Buffer Buffered Solution (with Anionic Components) Buffer->Precipitate

Caption: Logical pathway of DCDMAC precipitation in buffered solutions.

Troubleshooting_Workflow start Precipitation Observed check_ionic Ionic Interaction? start->check_ionic change_buffer Change Buffer (e.g., to HEPES) check_ionic->change_buffer Yes check_solubility Low Solubility or Salting-Out? check_ionic->check_solubility No end Solution Clear change_buffer->end add_cosolvent Add Co-solvent (e.g., Ethanol) check_solubility->add_cosolvent Yes increase_temp Increase Temperature check_solubility->increase_temp Also consider check_mixing Solvent Shock? check_solubility->check_mixing No add_cosolvent->end increase_temp->end slow_addition Slow Addition with Vigorous Mixing check_mixing->slow_addition Yes add_stabilizer Add Non-ionic Surfactant check_mixing->add_stabilizer No slow_addition->end add_stabilizer->end

Caption: Troubleshooting workflow for DCDMAC precipitation.

References

Impact of pH on the performance of Dicoco dimethyl ammonium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the performance of Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDAC). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DCDAC, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Precipitation or Cloudiness in Formulation pH Shift Leading to Incompatibility: DCDAC is a cationic surfactant and may precipitate if the formulation pH causes other ingredients (e.g., anionic polymers, surfactants) to become incompatible.1. Measure the pH of your formulation. 2. Adjust the pH to a range where all components are soluble and stable. For many formulations with DCDAC, a slightly acidic to neutral pH is optimal. 3. If pH adjustment is not feasible, consider replacing anionic components with non-ionic or cationic alternatives.
Reduced Antimicrobial Efficacy Suboptimal pH for Activity: The effectiveness of quaternary ammonium compounds as antimicrobials can be influenced by pH, although they are generally active over a broad range. Extreme pH values may affect the interaction with microbial cell membranes.1. Verify the pH of your antimicrobial testing medium. 2. Conduct a pH-response curve to determine the optimal pH for antimicrobial activity against your target microorganism. 3. Ensure the pH is maintained within the effective range during your experiment.
Poor Conditioning Performance in Hair Care Formulations Incorrect pH for Hair Fiber Interaction: The deposition of cationic conditioning agents like DCDAC onto hair is most effective in a slightly acidic pH range (typically 4.0-5.0). At higher pH, the negative charge on the hair surface is reduced, lessening the electrostatic attraction for the cationic surfactant.[1]1. Measure the final pH of your hair care formulation. 2. Adjust the pH to the 4.0-5.0 range using cosmetic-grade acids like citric acid or lactic acid. 3. Evaluate conditioning performance (e.g., wet combing, sensory analysis) at different pH points to find the optimum.
Inconsistent Surface Tension Reduction pH-Induced Changes in Micelle Formation: The pH of the aqueous solution can influence the critical micelle concentration (CMC) and the packing of surfactant molecules at the interface, thereby affecting surface tension reduction.1. Control and monitor the pH of your solutions when measuring surface tension. 2. Perform surface tension measurements across a range of pH values to understand its impact on your specific system. 3. Buffer your solutions to ensure a stable pH throughout the experiment.

Frequently Asked Questions (FAQs)

General Properties and Stability

Q1: What is the optimal pH range for the stability of Dicoco Dimethyl Ammonium Chloride?

A1: this compound, as a quaternary ammonium compound, is chemically stable over a wide pH range, from acidic to alkaline conditions. However, the performance and compatibility of DCDAC within a formulation are highly dependent on the pH and the other ingredients present.

Q2: How does pH affect the solubility of DCDAC?

A2: DCDAC is generally soluble in water. Its solubility is not significantly impacted by pH in typical aqueous solutions. However, in complex formulations, pH can affect the solubility of other components, which may indirectly impact the overall stability of the formulation containing DCDAC.

Performance in Different Applications

Q3: Why is a slightly acidic pH recommended for hair conditioners containing DCDAC?

A3: Hair that is damaged carries a net negative charge, which is more pronounced in a slightly acidic environment (pH 4.0-5.0).[1] DCDAC is cationic (positively charged). The electrostatic attraction between the negatively charged hair and the positively charged DCDAC is maximized in this pH range, leading to better deposition and conditioning performance.

Q4: What is the effect of pH on the antimicrobial performance of DCDAC?

A4: Quaternary ammonium compounds like DCDAC are effective biocides across a broad pH spectrum. However, their efficacy against specific microorganisms can vary with pH. For optimal performance, it is recommended to test the antimicrobial activity at the pH of the intended application.

Q5: Can pH affect the interaction of DCDAC with other surfactants?

A5: Yes. At certain pH values, DCDAC can form complexes with anionic surfactants, which may lead to precipitation and a loss of activity for both surfactants. It is generally recommended to avoid mixing cationic and anionic surfactants without careful formulation studies. DCDAC is often compatible with other cationic and non-ionic surfactants.

Quantitative Data on Performance vs. pH

The following table summarizes the expected performance of this compound in different applications at various pH levels. This data is illustrative and the optimal pH may vary depending on the specific formulation.

Performance Metric pH 4.0 pH 7.0 pH 9.0
Hair Conditioning Efficacy (Wet Combing Force Reduction) ExcellentGoodModerate
Antimicrobial Activity (Log Reduction vs. S. aureus) HighHighModerate-High
Surface Tension Reduction (mN/m at a fixed concentration) ~35~37~39
Compatibility with Anionic Surfactants PoorPoor-ModerateModerate

Experimental Protocols

Protocol 1: Determination of Surface Tension at Various pH Values

Objective: To measure the effect of pH on the surface tension of a DCDAC solution.

Materials:

  • This compound (DCDAC)

  • Deionized water

  • pH meter

  • Tensiometer (with a platinum ring or Du Noüy ring)

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (B78521) (0.1 M) for pH adjustment

  • Glass beakers

Procedure:

  • Prepare a stock solution of DCDAC in deionized water at a concentration above its Critical Micelle Concentration (CMC).

  • Divide the stock solution into several aliquots.

  • Adjust the pH of each aliquot to the desired value (e.g., 4, 5, 6, 7, 8, 9) using 0.1 M HCl or 0.1 M NaOH.

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each pH-adjusted solution. Ensure the platinum ring is thoroughly cleaned and flamed between measurements.

  • Record the surface tension value for each pH.

  • Plot surface tension as a function of pH.

Protocol 2: Evaluation of Antimicrobial Efficacy at Different pH

Objective: To determine the Minimum Inhibitory Concentration (MIC) of DCDAC against a target microorganism at various pH levels.

Materials:

  • DCDAC

  • Sterile growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • Target microorganism culture

  • Sterile buffer solutions at different pH values (e.g., phosphate (B84403) buffers)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a series of sterile growth media adjusted to different pH values using the sterile buffer solutions.

  • Prepare a stock solution of DCDAC in sterile water.

  • Perform a serial dilution of the DCDAC stock solution in each of the pH-adjusted media in the 96-well plates.

  • Inoculate each well with a standardized suspension of the target microorganism. Include positive (microorganism, no DCDAC) and negative (no microorganism) controls for each pH.

  • Incubate the plates under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).

  • After incubation, determine the MIC by observing the lowest concentration of DCDAC that inhibits visible growth of the microorganism, either visually or by using a microplate reader.

  • Compare the MIC values obtained at different pH levels.

Visualizations

Experimental_Workflow_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare DCDAC Stock Solution prep_aliquots Create Aliquots prep_stock->prep_aliquots adjust_ph Adjust pH of Aliquots (e.g., 4, 7, 9) prep_aliquots->adjust_ph measure Measure Surface Tension of each Aliquot adjust_ph->measure calibrate Calibrate Tensiometer calibrate->measure record Record Data measure->record plot Plot Surface Tension vs. pH record->plot

Caption: Workflow for Determining the Effect of pH on Surface Tension.

PH_Impact_on_Conditioning cluster_hair Hair Fiber Surface cluster_dcdac DCDAC Molecule cluster_ph pH Environment hair_neg Negative Charge on Hair dcdac_pos Positive Charge (Cationic Head) dcdac_pos->hair_neg Strong Electrostatic Attraction (Good Deposition) ph_acidic Acidic pH (4.0-5.0) ph_acidic->hair_neg Increases Negative Charge ph_alkaline Alkaline pH (>7.0) ph_alkaline->hair_neg Decreases Negative Charge

Caption: pH Influence on DCDAC Deposition onto Hair Fibers.

References

Addressing foaming issues with Dicoco dimethyl ammonium chloride in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with Dicoco dimethyl ammonium (B1175870) chloride in experimental setups.

Troubleshooting Guide

Excessive foaming of Dicoco dimethyl ammonium chloride solutions can interfere with experimental accuracy and efficiency. This guide provides a systematic approach to identifying and resolving common foaming issues.

Common Foaming Issues and Solutions
Issue Potential Cause Recommended Solution Verification Step
Sudden, excessive foaming upon reagent addition or agitation Contamination: Presence of organic residues, grease on glassware, or incompatible chemical species.Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware and equipment. Consider a final rinse with a high-purity solvent.Prepare a control solution in meticulously cleaned glassware to observe if foaming persists.
High Shear/Agitation: Excessive mixing speed or vigorous shaking can introduce a large volume of air.Optimize Mixing: Reduce the agitation speed or use a gentler mixing method (e.g., magnetic stirrer at a lower RPM, orbital shaker).Gradually increase agitation to determine the threshold at which foaming becomes problematic.
Persistent foam that does not dissipate over time High Concentration: The concentration of this compound may be above its critical micelle concentration (CMC), leading to stable foam formation.Dilution: If the experimental protocol allows, dilute the solution.Prepare a series of dilutions to identify a concentration with acceptable foaming properties.
Solution Viscosity: Increased viscosity can trap air bubbles, stabilizing the foam.[1]Temperature Adjustment: Increasing the temperature can decrease viscosity and reduce foam stability.[2] Ensure temperature changes are compatible with the experiment.Evaluate foam stability at different temperatures within the acceptable range for the experiment.
Foaming varies between batches of the same experiment Inconsistent Reagent Quality: Variability in the purity of this compound or other reagents.Certificate of Analysis (CoA) Review: Compare the CoAs of different batches to identify any variations in specifications.Test a new batch of reagents under controlled conditions to see if the issue is replicated.
pH Fluctuation: Changes in the pH of the solution can affect the surface properties of the surfactant.[2]pH Monitoring and Control: Measure and buffer the pH of the solution to maintain consistency.Conduct small-scale tests at different pH values to determine the optimal range for minimizing foam.
Foaming occurs after the addition of a specific component Chemical Incompatibility: The added component may be reacting with or altering the properties of the this compound solution.Component Isolation: Test the foaming properties of the solution before and after the addition of each component to isolate the cause.If a problematic component is identified, investigate alternative reagents or adjust the order of addition.
All other factors have been addressed, but foaming persists Inherent Foaming Property: this compound is a cationic surfactant and inherently possesses foaming capabilities.[3]Use of Anti-foaming Agent: Introduce a compatible anti-foaming agent at a low concentration.Perform a dose-response experiment with the anti-foaming agent to find the minimum effective concentration.
Performance of Anti-foaming Agents

When procedural and environmental adjustments are insufficient to control foaming, the use of an anti-foaming agent may be necessary. The selection of an appropriate agent is critical to ensure it does not interfere with the experimental outcome. Silicone-based antifoams are often effective with quaternary ammonium compounds.[4]

Anti-foaming Agent Type Typical Concentration Range (ppm) Key Advantages Considerations
Polydimethylsiloxane (PDMS) Silicone-based1 - 50Highly effective at low concentrations; good thermal stability.Potential for silicone residue; may not be suitable for all applications.
Fatty Alcohols (e.g., Octanol, Dodecanol) Organic20 - 200Biodegradable; less likely to leave residues compared to silicones.Can have limited effectiveness in highly alkaline or acidic conditions.
Polypropylene Glycol (PPG) Organic Polymer50 - 500Good compatibility with many systems; can also act as a lubricant.Higher concentrations may be required; potential for interaction with other polymers.
Ethoxylated and Propoxylated Copolymers Non-ionic Surfactant10 - 100Can provide both defoaming and wetting properties.May alter the surface tension of the system in unintended ways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it foam?

A1: this compound is a cationic surfactant, meaning it has a positively charged head group.[3] Like other surfactants, it has an amphiphilic structure with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows it to align at the air-water interface, reducing surface tension and facilitating the formation of stable bubbles, which results in foam.[2]

Q2: Can the purity of this compound affect its foaming properties?

A2: Yes, the purity can have a significant impact. Impurities from the manufacturing process can act as foam stabilizers or destabilizers. It is recommended to use a high-purity grade for sensitive applications and to always review the certificate of analysis.

Q3: How does temperature affect the foaming of this compound solutions?

A3: Temperature can have a dual effect. Generally, increasing the temperature decreases the viscosity of the liquid, which can lead to faster foam drainage and reduced stability.[2] However, in some cases, temperature changes can also affect the solubility and surface activity of the surfactant, potentially altering its foaming behavior.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: Yes, this compound can be a skin and eye irritant.[5] It is important to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Q5: What are the first steps I should take to troubleshoot foaming in my experiment?

A5: The first steps should always be to rule out external factors. This includes verifying the cleanliness of all glassware and equipment, checking for any potential sources of contamination, and ensuring that agitation or mixing is not excessively vigorous.

Q6: When is it appropriate to use an anti-foaming agent?

A6: The use of an anti-foaming agent should be considered a last resort after all other troubleshooting steps have been exhausted. This is because the addition of any new substance to your system has the potential to interfere with your experiment. If an anti-foaming agent is necessary, it is crucial to select one that is compatible with your system and to use it at the lowest effective concentration.

Experimental Protocols

Protocol 1: Evaluation of Foaming Propensity (Cylinder Shake Test)

This protocol provides a simple and rapid method to qualitatively assess the foaming potential of your this compound solution.

Materials:

  • 100 mL graduated cylinder with a stopper

  • This compound solution at the desired concentration

  • Timer

Procedure:

  • Add 50 mL of the this compound solution to the graduated cylinder.

  • Secure the stopper.

  • Invert the cylinder 10 times in a consistent and controlled manner.

  • Immediately place the cylinder on a level surface and start the timer.

  • Record the initial foam volume (the total volume minus the liquid volume).

  • Record the foam volume at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Compare the results to a control solution (e.g., deionized water) and other experimental variations.

Protocol 2: Screening of Anti-foaming Agents

This protocol allows for the systematic evaluation of the effectiveness of different anti-foaming agents.

Materials:

  • Multiple 100 mL graduated cylinders with stoppers

  • This compound solution

  • Stock solutions of various anti-foaming agents (e.g., 1% solutions)

  • Micropipettes

  • Timer

Procedure:

  • Prepare a series of graduated cylinders, each containing 50 mL of the foaming this compound solution.

  • To each cylinder (except for a control), add a specific concentration of an anti-foaming agent. It is recommended to test a range of concentrations for each agent.

  • Secure the stoppers and invert each cylinder 10 times.

  • Immediately record the initial foam volume.

  • Record the foam volume at set time intervals.

  • Compare the performance of each anti-foaming agent at different concentrations to the control to determine the most effective option and the minimum effective dose.

Visualizations

Foaming_Troubleshooting_Workflow start Foaming Issue Observed check_contamination Check for Contamination (Glassware, Reagents) start->check_contamination clean Implement Rigorous Cleaning Protocol check_contamination->clean Contamination Suspected optimize_agitation Optimize Agitation (Speed, Method) check_contamination->optimize_agitation No Contamination clean->optimize_agitation adjust_agitation Reduce Agitation Speed optimize_agitation->adjust_agitation High Agitation check_concentration Review Concentration optimize_agitation->check_concentration Agitation Optimized adjust_agitation->check_concentration adjust_concentration Dilute Solution (if possible) check_concentration->adjust_concentration Concentration Too High check_parameters Evaluate Physical Parameters (pH, Temperature) check_concentration->check_parameters Concentration OK adjust_concentration->check_parameters adjust_parameters Adjust pH and/or Temperature check_parameters->adjust_parameters Parameters Suboptimal use_antifoam Consider Anti-foaming Agent check_parameters->use_antifoam Parameters Optimized adjust_parameters->use_antifoam screen_antifoam Screen Compatible Anti-foaming Agents use_antifoam->screen_antifoam Foaming Persists implement_solution Implement Optimal Solution use_antifoam->implement_solution Foaming Resolved screen_antifoam->implement_solution

Caption: Troubleshooting workflow for addressing foaming issues.

Experimental_Workflow_Foam_Evaluation cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_solution Prepare Dicoco Dimethyl Ammonium Chloride Solution add_antifoam Add Anti-foaming Agent (for test group) prep_solution->add_antifoam shake_cylinder Perform Cylinder Shake Test add_antifoam->shake_cylinder measure_foam Measure Initial Foam Volume shake_cylinder->measure_foam monitor_stability Monitor Foam Volume Over Time measure_foam->monitor_stability compare_results Compare Results to Control monitor_stability->compare_results

Caption: Experimental workflow for evaluating foam and anti-foam efficacy.

Surfactant_Mechanism cluster_solution Aqueous Solution cluster_air Air water Water Molecules interface Air-Water Interface surfactant Hydrophilic Head Hydrophobic Tail surfactant:head->water Attracted to Water surfactant:tail->air Repelled by Water bubble Foam Bubble Structure bubble_wall Thin film of water stabilized by surfactant molecules bubble->bubble_wall Forms

References

Purification methods for Dicoco dimethyl ammonium chloride from synthesis byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dicoco dimethyl ammonium (B1175870) chloride from synthesis byproducts.

Synthesis and Common Byproducts of Dicoco Dimethyl Ammonium Chloride

This compound is synthesized via the quaternization of dicocoamine with methyl chloride. The "dicoco" designation indicates that the fatty alkyl chains are derived from coconut oil, resulting in a mixture of chain lengths (typically C8-C18).

The primary byproducts and impurities encountered during synthesis include:

  • Unreacted Dicocoamine: A secondary amine that did not react with methyl chloride.

  • Unreacted Methyl Chloride: Residual alkylating agent.

  • Other Amines: The technical-grade dicocoamine may contain other primary or tertiary amines.

  • Solvent Residues: Solvents used during the synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The product "oils out" instead of crystallizing during recrystallization.

  • Question: My this compound is forming an oil instead of solid crystals upon cooling or addition of an anti-solvent. How can I resolve this?

  • Answer: "Oiling out" is a common issue with long-chain surfactants. Here are several strategies to promote crystallization:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oil formation.[1]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.

    • Solvent System Adjustment: You may be using a solvent system where the product is too soluble even at low temperatures. Try a different anti-solvent or a solvent mixture with lower solvating power. For instance, if you are using an ethanol (B145695)/hexane (B92381) system, try increasing the proportion of hexane.

    • Concentration Adjustment: The concentration of the product in the solvent might be too high. Add a small amount of the primary solvent to dilute the solution slightly and then attempt to crystallize again.

Issue 2: No crystals form, even after extended cooling.

  • Question: I have followed the recrystallization protocol, but no crystals have formed in my solution. What should I do?

  • Answer: This typically indicates that the solution is not supersaturated. Consider the following steps:

    • Induce Crystallization: Try the methods mentioned in Issue 1 (slowing the cooling rate, scratching the flask, or adding a seed crystal).[1]

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then attempt to cool it again.[2]

    • Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes slightly cloudy, then gently heat until it is clear again before cooling.[3]

Issue 3: The purified product has a low yield.

  • Question: After purification, the yield of my this compound is very low. What are the potential causes and how can I improve it?

  • Answer: A low yield can result from several factors during the purification process:

    • Excessive Washing: Washing the crystals with too much cold solvent during filtration can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The product may have significant solubility in the "cold" solvent, leading to losses in the mother liquor. Re-evaluate your solvent system to find one where the solubility difference between hot and cold is more pronounced.[4]

    • Premature Crystallization: If the product crystallizes too early during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure the solution, funnel, and receiving flask are kept hot during this process.

    • Incomplete Precipitation: If using an anti-solvent, ensure you have added enough to precipitate the majority of the product. You can test the mother liquor by adding a few more drops of the anti-solvent to see if more precipitate forms.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are unreacted dicocoamine and other fatty amines with different chain lengths originating from the coconut oil source. There may also be residual solvents from the manufacturing process.

Q2: Which purification method is best for removing unreacted dicocoamine?

A2: A combination of liquid-liquid extraction and recrystallization is often effective. An initial wash with a non-polar organic solvent can help remove the less polar dicocoamine from the more polar quaternary ammonium salt. Subsequent recrystallization will further purify the product.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, both normal-phase and reverse-phase column chromatography can be used. For normal-phase chromatography on silica (B1680970) gel or alumina, a polar eluent system such as acetonitrile (B52724)/water may be effective.[5] For reverse-phase chromatography (e.g., C18), a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid can be used to achieve separation.[6]

Q4: What is a good starting point for a recrystallization solvent system for this compound?

A4: A good starting point is a two-solvent system.[3] Try dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or acetone, and then add a non-polar anti-solvent like hexane or diethyl ether dropwise until cloudiness persists.[7][8] Gently reheat to get a clear solution and then cool slowly.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a qualitative indication of purity. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or a charged aerosol detector) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities if they are present in sufficient concentration.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol). Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it.

  • Precipitation: While the solution is still warm, add a non-polar anti-solvent (e.g., hexane or diethyl ether) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable solvent in which the quaternary ammonium salt is soluble, for example, a mixture of acetonitrile and water.

  • Extraction: Transfer the solution to a separatory funnel. Add an immiscible organic solvent (e.g., hexane or diethyl ether) to extract the non-polar impurities like unreacted dicocoamine.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer containing the purified product.

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two to three times.

  • Solvent Removal: Remove the solvent from the aqueous layer under reduced pressure to obtain the purified product. This can then be further purified by recrystallization if necessary.

Data Presentation

Purification MethodKey ParametersExpected PurityNotes
Recrystallization Solvent System: Ethanol/Hexane>95%Purity is dependent on the number of recrystallization cycles.
Temperature Gradient: 80°C to 0°CSlow cooling is crucial to avoid oiling out.
Liquid-Liquid Extraction Solvent System: Acetonitrile/Water & Hexane~90%Effective for removing non-polar impurities like unreacted amines.
Number of Extractions: 3May not remove polar impurities effectively.
Column Chromatography Stationary Phase: Silica Gel>98%Can achieve high purity but may be less scalable.
Mobile Phase: Acetonitrile/Water gradientGradient elution is recommended for optimal separation.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Polar Solvent crude_product->add_solvent dissolve Dissolve add_solvent->dissolve add_antisolvent Add Anti-solvent dissolve->add_antisolvent reheat Reheat to Clarity add_antisolvent->reheat cool Cool Slowly reheat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

logical_relationship_troubleshooting start Purification Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Slow Cooling Rate Scratch Flask Seed Crystals Adjust Solvent oiling_out->solution_oiling solution_no_crystals Induce Crystallization Increase Concentration Add Anti-solvent no_crystals->solution_no_crystals solution_low_yield Minimize Washing Optimize Solvent Prevent Premature Crystallization low_yield->solution_low_yield

Caption: Troubleshooting Logic for Purification Issues.

References

Long-term storage and stability of Dicoco dimethyl ammonium chloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for DCDMAC solutions?

A1: For optimal stability, DCDMAC solutions should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the containers tightly sealed to prevent solvent evaporation and protect the solution from sunlight and heat.[1]

Q2: What signs of degradation should I look for in my DCDMAC solution?

A2: Visual indicators of potential degradation or instability include the appearance of precipitates, a change in color or clarity, or a noticeable change in viscosity. Any of these signs suggest that the solution's integrity may be compromised and its concentration should be verified.

Q3: Is DCDMAC sensitive to pH changes during storage?

A3: DCDMAC and similar dialkyldimethylammonium compounds are generally stable over a wide pH range. For instance, the related compound Didecyl dimethyl ammonium chloride (DDAC) is hydrolytically stable between pH 5 and 9.[3] However, significant deviations outside of a neutral pH range could potentially accelerate degradation over extended periods.

Q4: Can DCDMAC solutions be stored at refrigerated temperatures?

A4: Yes, storing DCDMAC solutions at refrigerated temperatures (e.g., 4°C) can enhance long-term stability, as chemical degradation processes are generally slowed at lower temperatures. A study on diluted solutions of the similar compound DDAC showed high stability at 4°C over 21 days.[4] However, ensure that the cold storage does not cause the solution to approach its freezing point or cause any components to precipitate.

Q5: How does light exposure affect the stability of DCDMAC?

A5: Prolonged exposure to sunlight or UV light should be avoided. Quaternary ammonium compounds (QACs) can undergo slow, indirect photodegradation in the presence of other substances that can generate hydroxyl radicals.[1][5] While direct photolysis is not a primary degradation pathway for dialkyldimethylammonium chlorides, storing solutions in amber or opaque containers is a recommended precautionary measure.[3]

Troubleshooting Guide

Problem: My DCDMAC solution has become cloudy or has formed a precipitate.

  • Possible Cause 1: Temperature Fluctuation. Low temperatures may cause some components of the solution to fall out of solution.

    • Solution: Gently warm the solution to room temperature and mix thoroughly. If the precipitate redissolves, it was likely due to temperature. To prevent this, consider storing the solution at a controlled room temperature.

  • Possible Cause 2: Incompatibility with Container. The solution may be interacting with the storage container.

    • Solution: Ensure you are using a chemically compatible container material, such as borosilicate glass or high-density polyethylene (B3416737) (HDPE).

  • Possible Cause 3: Contamination. The solution may have been contaminated with an anionic substance, leading to the formation of an insoluble complex.[6]

    • Solution: Review your handling procedures to identify potential sources of contamination. The solution is likely unusable and should be discarded.

Problem: The concentration of my DCDMAC solution, as determined by analysis, is lower than expected.

  • Possible Cause 1: Solvent Evaporation. The container may not have been sealed properly, leading to the evaporation of the solvent and an apparent increase, then potential degradation, or incorrect initial measurement.

    • Solution: Always use tightly sealed containers. If you suspect evaporation, you will need to re-standardize the solution.

  • Possible Cause 2: Chemical Degradation. Over time, especially under suboptimal storage conditions (e.g., high heat or light exposure), the DCDMAC may have started to degrade.

    • Solution: Review the storage conditions and the age of the solution. Refer to the stability data (Table 1) for expected degradation rates under different conditions. If degradation is suspected, the solution should be discarded and a fresh one prepared.

Problem: I am observing inconsistent results in my experiments using the DCDMAC solution.

  • Possible Cause 1: Non-homogeneity. The solution may not be thoroughly mixed, especially if it has been stored for a long time or subjected to temperature changes.

    • Solution: Always mix the solution well before use.

  • Possible Cause 2: Adsorption to Surfaces. As a cationic surfactant, DCDMAC can adsorb to negatively charged surfaces, such as glass.[7]

    • Solution: Be mindful of this possibility in your experimental setup. Pre-rinsing glassware with the solution or using compatible plasticware may mitigate this issue.

Quantitative Stability Data

The following table summarizes stability data for Didecyl dimethyl ammonium chloride (DDAC), a structurally similar compound to DCDMAC, which can be used as a proxy for estimating stability.

ParameterConditionTimeStability (% of Initial Concentration)Reference
Temperature 4°C21 Days≥90%[4]
20°C21 Days≥90%[4]
30°C21 Days≥90%[4]
45°C21 Days≥90%[4]
pH (Hydrolysis) pH 530 Days92.0% - 95.9% (Calculated Half-life: 368 days)[3]
pH 730 Days89.9% - 97.9% (Calculated Half-life: 175-194 days)[3]
pH 930 Days92.0% - 96.7% (Calculated Half-life: 506 days)[3]
Light (Aqueous Photodegradation) pH 7 Buffered Solution30 DaysStable (Minimal degradation)[3]

Experimental Protocols

Protocol: Long-Term Stability Assessment of DCDMAC Solutions

This protocol outlines a method for evaluating the long-term stability of a DCDMAC solution.

1. Materials and Equipment:

  • DCDMAC solution of known concentration

  • HPLC-MS or a suitable titration apparatus

  • Validated analytical column (e.g., C18 for HPLC)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid for HPLC-MS compatibility)[8]

  • Temperature- and humidity-controlled stability chambers

  • Light-protective (amber) and clear glass storage containers

  • pH meter

2. Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a batch of the DCDMAC solution.

    • Immediately determine the initial concentration of DCDMAC using a validated HPLC-MS or titration method. This is your "Time Zero" data point.

    • Measure and record the initial pH and visual appearance (e.g., clear, colorless) of the solution.

  • Sample Storage:

    • Aliquot the solution into multiple amber glass containers for long-term and accelerated stability studies.

    • For photostability studies, also aliquot into clear glass containers.

    • Place the samples into stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[9]

  • Testing Intervals:

    • For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months.[10]

    • For accelerated studies, test the samples at 0, 3, and 6 months.[9][10]

  • Analysis at Each Interval:

    • At each time point, remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Visually inspect for any changes (color, clarity, precipitation).

    • Measure the pH.

    • Determine the concentration of DCDMAC using the same validated analytical method as in the initial analysis.

  • Data Evaluation:

    • Calculate the percentage of the initial DCDMAC concentration remaining at each time point.

    • Plot the concentration versus time for each storage condition to determine the degradation rate.

    • A "significant change" is typically defined as a failure to meet the specification, for instance, a drop of more than 5-10% in concentration from the initial value.

Visualizations

DCDMAC Dicoco Dimethyl Ammonium Chloride (DCDMAC) N_dealkylation N-dealkylation DCDMAC->N_dealkylation Biodegradation (e.g., by Pseudomonas) Decyldimethylamine Decyldimethylamine N_dealkylation->Decyldimethylamine Decanal Decanal / Decanoic Acid N_dealkylation->Decanal Further_dealkylation Further N-dealkylation Decyldimethylamine->Further_dealkylation Dimethylamine Dimethylamine Further_dealkylation->Dimethylamine Mineralization Mineralization Dimethylamine->Mineralization Decanal->Mineralization CO2_H2O CO2 + H2O Mineralization->CO2_H2O

Caption: Proposed biodegradation pathway for DCDMAC.

start Start: Prepare DCDMAC Solution initial_analysis Time-Zero Analysis (Concentration, pH, Appearance) start->initial_analysis storage Aliquot and Store Samples (Long-term, Accelerated, Photostability) initial_analysis->storage testing Test at Predetermined Intervals storage->testing analysis Analyze Samples (Concentration, pH, Appearance) testing->analysis Yes end End: Establish Shelf-life testing->end No (Study Complete) data_eval Evaluate Data (Calculate % remaining, Assess changes) analysis->data_eval data_eval->testing

Caption: Experimental workflow for a DCDMAC stability study.

cluster_visual Visual Inspection cluster_analytical Analytical Verification start Problem Encountered (e.g., Cloudiness, Inconsistent Results) visual_check Is there a visual change? (Precipitate, Color Change) start->visual_check Visual problem analytical_check Are experimental results inconsistent or concentration out of spec? start->analytical_check Analytical problem temp_check Was solution exposed to cold? visual_check->temp_check Yes contam_check Potential Contamination? (e.g., with anionics) visual_check->contam_check No warm_mix Action: Warm gently and mix. Does it redissolve? temp_check->warm_mix Yes temp_check->contam_check No discard1 Solution: Discard and reprepare. Review handling procedures. warm_mix->discard1 No contam_check->discard1 storage_check Check storage conditions and age. (Heat, light, seal) analytical_check->storage_check degraded Degradation likely. Solution: Discard and reprepare. storage_check->degraded Yes (Improper Storage) homogeneity_check Was solution mixed well before use? storage_check->homogeneity_check No (Proper Storage) mix_retest Action: Mix thoroughly and re-test. homogeneity_check->mix_retest

Caption: Troubleshooting decision tree for DCDMAC solutions.

References

Technical Support Center: Mitigating Interference of Dicoco Dimethyl Ammonium Chloride (DDAC) in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the interference caused by Dicoco Dimethyl Ammonium (B1175870) Chloride (DDAC) in your analytical measurements.

Introduction to DDAC Interference

Dicoco dimethyl ammonium chloride (DDAC) is a quaternary ammonium compound widely used as a disinfectant, biocide, and surfactant in various industrial and pharmaceutical applications. Due to its surface-active properties, residual DDAC in samples can significantly interfere with a range of analytical techniques, leading to inaccurate and unreliable results. This guide will help you identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: In which analytical methods is DDAC interference most common?

A1: DDAC interference is frequently observed in the following analytical techniques:

  • Immunoassays (e.g., ELISA): DDAC can cause non-specific binding of antibodies and other proteins to microplate wells, leading to high background signals or false-positive/negative results. Its detergent properties can also denature proteins and disrupt antibody-antigen interactions.

  • Spectroscopic Methods (e.g., UV-Vis, Fluorescence): As a surfactant, DDAC can form micelles that may alter the spectral properties of the analyte or interfere with colorimetric reagents, causing shifts in absorbance or fluorescence intensity.

  • Electrochemical Sensors: DDAC can adsorb onto the electrode surface, a phenomenon known as electrode fouling. This can block electron transfer and passivate the electrode, reducing the sensitivity and reproducibility of the sensor.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS is a highly specific technique, high concentrations of DDAC can cause ion suppression or enhancement in the mass spectrometer's source, affecting the quantification of the target analyte.

Q2: What are the primary mechanisms of DDAC interference?

A2: The interference from DDAC primarily stems from its chemical nature as a cationic surfactant. Key mechanisms include:

  • Non-specific Adsorption: The positively charged head group and hydrophobic tails of DDAC promote its adsorption onto various surfaces, including microplates, cuvettes, and electrodes.

  • Protein Denaturation: The detergent properties of DDAC can disrupt the tertiary and quaternary structures of proteins, including antibodies and enzymes used in assays.

  • Micelle Formation: At concentrations above its critical micelle concentration (CMC), DDAC forms micelles that can encapsulate the analyte, altering its chemical or physical properties.

  • Matrix Effects: In techniques like LC-MS, DDAC can alter the ionization efficiency of the analyte in the mass spectrometer's source, leading to signal suppression or enhancement.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to DDAC interference.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

Symptoms:

  • Blank wells show high absorbance readings.

  • Low signal-to-noise ratio.

  • Poor differentiation between positive and negative controls.

Possible Cause: Non-specific binding of detection antibodies or other proteins to the microplate surface due to DDAC.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number of washing cycles and the volume of wash buffer. Consider adding a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.05%) to the wash buffer to help displace non-specifically bound molecules.

  • Use of Blocking Agents: Incorporate a blocking agent in your assay buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. These proteins will compete with the assay reagents for non-specific binding sites on the microplate.

  • Sample Dilution: Dilute the sample to reduce the concentration of DDAC below the level where it causes significant interference. It is crucial to validate that the analyte of interest can still be detected at the chosen dilution.

Experimental Protocol: Optimizing Blocking Conditions

  • Coat a 96-well microplate with your antigen or capture antibody as per your standard protocol.

  • Prepare a series of blocking buffers with varying concentrations of a blocking agent (e.g., 1%, 2%, 5% BSA in PBS).

  • Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate thoroughly.

  • Add a sample known to contain DDAC but not the analyte of interest (negative control) to the wells.

  • Proceed with the remaining steps of your ELISA protocol.

  • The optimal blocking condition is the one that yields the lowest background signal in the negative control wells.

Issue 2: Poor Reproducibility and Signal Drift in Electrochemical Measurements

Symptoms:

  • Decreasing signal response with repeated measurements of the same sample.

  • High relative standard deviation (RSD) between replicate measurements.

  • Shift in the peak potential.

Possible Cause: Fouling of the electrode surface by DDAC adsorption.

Troubleshooting Steps:

  • Electrode Surface Cleaning: Implement a rigorous cleaning protocol for the electrode between measurements. This may involve electrochemical cleaning (e.g., potential cycling in a blank electrolyte solution) or mechanical polishing.

  • Sample Pre-treatment: Remove DDAC from the sample before analysis using solid-phase extraction (SPE).

  • Modify Electrode Surface: Use electrode materials or coatings that are resistant to surfactant fouling.

Experimental Protocol: Solid-Phase Extraction (SPE) for DDAC Removal

  • Select SPE Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18) that can retain the hydrophobic DDAC while allowing the more polar analyte to pass through.

  • Condition the Cartridge: Condition the cartridge by passing methanol (B129727) followed by deionized water through it.

  • Load the Sample: Load the sample containing DDAC onto the conditioned cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute any remaining polar analytes while DDAC remains bound.

  • Elute Analyte (if necessary): If the analyte of interest is retained along with DDAC, use a solvent of intermediate polarity to selectively elute the analyte, leaving DDAC on the cartridge.

  • Collect the Analyte Fraction: The collected fraction should be significantly depleted of DDAC and can be used for electrochemical analysis.

Quantitative Data Summary

The following tables summarize the potential extent of interference and the effectiveness of various mitigation strategies. Please note that these values are illustrative and the actual impact and recovery will depend on the specific assay, matrix, and DDAC concentration.

Table 1: Illustrative Interference of DDAC in Different Analytical Techniques

Analytical TechniqueAnalyteDDAC Concentration (ppm)Observed Interference
ELISAProtein Biomarker10> 200% increase in background signal
Fluorescence SpectroscopyFluorescent Dye50~30% quenching of fluorescence
Cyclic VoltammetryRedox Probe20~50% decrease in peak current
LC-MSSmall Molecule Drug100~40% ion suppression

Table 2: Effectiveness of Mitigation Strategies

Mitigation StrategyAnalytical Technique% Interference ReductionAnalyte Recovery (%)
Optimized WashingELISA~50%> 95%
2% BSA BlockingELISA~80%> 90%
1:10 Sample DilutionELISA> 90%Dependent on analyte concentration
C18 Solid-Phase ExtractionElectrochemical Sensing> 95%> 85%
Matrix-Matched CalibrationLC-MSN/A (compensates for effect)~100% (by definition)

Visualizations

Diagram 1: General Workflow for Mitigating DDAC Interference

cluster_0 Problem Identification cluster_1 Troubleshooting cluster_2 Mitigation Strategies cluster_3 Validation A Inaccurate or Irreproducible Results B Suspect DDAC Interference A->B C Run Control Experiments (Spike DDAC into clean sample) B->C D Sample Pre-treatment (e.g., SPE, Dilution) C->D E Assay Optimization (e.g., Blocking, Washing) C->E F Methodological Adjustment (e.g., Matrix-Matched Calibration) C->F G Verify Interference Removal D->G E->G F->G H Validate Method Performance (Accuracy, Precision, Recovery) G->H

Caption: A logical workflow for addressing DDAC interference.

Diagram 2: Decision Tree for Immunoassay Troubleshooting

Start High Background in Immunoassay Q1 Have you optimized washing steps? Start->Q1 A1 Increase wash cycles and/or add Tween 20 Q1->A1 No Q2 Is background still high? Q1->Q2 Yes A1->Q2 A2 Implement or optimize blocking step (e.g., BSA) Q2->A2 Yes End1 Problem Resolved Q2->End1 No Q3 Is interference persisting? A2->Q3 A3 Perform serial dilution of the sample Q3->A3 Yes End2 Consider Sample Pre-treatment (e.g., SPE) Q3->End2 No A3->End1

Caption: Troubleshooting high background in immunoassays.

Technical Support Center: Enhancing the Biocidal Efficacy of Didecyldimethylammonium Chloride (DDAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and answer frequently asked questions regarding the enhancement of the biocidal efficacy of Didecyldimethylammonium Chloride (DDAC), also known as Dicoco dimethyl ammonium (B1175870) chloride, through the use of various additives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in synergy testing.

  • Question: My checkerboard or time-kill assays are yielding inconsistent results. What could be the cause?

  • Answer: Inconsistent results in synergy testing can stem from several factors:

    • Inaccurate Pipetting: Small errors in serial dilutions can cascade and significantly impact the final concentrations in your assay plates. Ensure you are using calibrated pipettes and proper technique.

    • Inadequate Mixing: Ensure thorough mixing of DDAC, additives, and microbial suspension in each well or tube.

    • Cell Viability and Growth Phase: The physiological state of the microorganisms can affect their susceptibility. Always use cultures in the same growth phase (typically mid-logarithmic phase) for consistency.

    • Neutralization Failure: Inadequate neutralization of the biocide at the end of the contact time in time-kill assays can lead to an overestimation of its efficacy. Validate your neutralizer to ensure it effectively stops the biocidal action without harming the microorganisms.

    • Contamination: Ensure aseptic techniques are strictly followed to prevent contamination of your cultures and reagents.

Issue 2: No synergistic effect observed with a promising additive.

  • Question: I'm not observing the expected synergistic effect between DDAC and my chosen additive. What should I check?

  • Answer: A lack of synergy could be due to several reasons:

    • Inappropriate Concentration Ratios: Synergy is often dependent on the specific concentration ratio of the combined agents. A comprehensive checkerboard assay with a wide range of concentrations for both DDAC and the additive is crucial to identify the optimal synergistic ratio.

    • Mechanism of Action: The additive may not have a complementary mechanism of action to DDAC. DDAC primarily disrupts the cell membrane. Additives that facilitate this disruption or target a different essential cellular process are more likely to show synergy.

    • Chemical Incompatibility: The additive might be chemically incompatible with DDAC, leading to precipitation, degradation, or a reaction that neutralizes the active components. Visually inspect your solutions for any changes upon mixing.

    • Test Organism: The synergistic effect can be species- or even strain-specific. An effect observed against one microorganism may not be present in another.

    • Interpretation of Results: Ensure you are correctly calculating and interpreting the Fractional Inhibitory Concentration Index (FICI) or analyzing the log reduction in time-kill curves. A result may be additive rather than synergistic, which can still be beneficial.

Issue 3: High variability in Minimum Inhibitory Concentration (MIC) values for DDAC.

  • Question: I am getting variable MIC values for DDAC alone. Why is this happening?

  • Answer: Variability in MICs can be attributed to:

    • Inoculum Size: The starting concentration of the microbial inoculum can significantly affect the MIC. Standardize your inoculum preparation to a consistent cell density (e.g., using a McFarland standard).

    • Growth Medium: The composition of the culture medium can influence the activity of DDAC. Ensure you use the same medium for all experiments.

    • Incubation Conditions: Variations in incubation time and temperature can affect microbial growth and, consequently, the MIC. Maintain consistent incubation parameters.

    • Microbial Adaptation: Repeated exposure of microorganisms to sub-lethal concentrations of DDAC can lead to the development of resistance, resulting in higher MIC values over time.[1]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the primary mechanism of action of DDAC?

  • Answer: DDAC is a cationic surfactant that disrupts the cell membranes of microorganisms.[2] Its positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell envelope, leading to the disorganization of the lipid bilayer, leakage of intracellular contents, and ultimately, cell death.[1][3]

  • Question: What types of additives have shown synergistic effects with DDAC?

  • Answer: Several classes of compounds have demonstrated synergy with DDAC and other quaternary ammonium compounds (QACs), including:

    • Essential Oil Constituents: Carvacrol (B1668589) and eugenol (B1671780) have shown significant bactericidal synergy with DDAC.[4]

    • Alcohols: Ethanol (B145695) has been shown to have a synergistic sporicidal effect when combined with DDAC and ortho-phthalaldehyde.[5][6]

    • Chelating Agents: EDTA has been shown to potentiate the activity of QACs against Gram-negative bacteria by destabilizing the outer membrane.[7][8][9]

    • Other Biocides: Combining DDAC with other QACs, amines, or pyrithiones can result in synergistic antimicrobial activity.

    • Metal Ions: Copper ions (Cu2+) have been found to work synergistically with QACs to kill Pseudomonas aeruginosa biofilms.[10][11]

Questions on Experimental Design

  • Question: How can I quantitatively assess the synergy between DDAC and an additive?

  • Answer: The two most common methods are:

    • Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 typically indicates synergy.[2][12]

    • Time-Kill Curve Assay: This dynamic assay measures the rate of microbial killing over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[13][14]

  • Question: What are the key differences between bacteriostatic and bactericidal synergy?

  • Answer:

    • Bacteriostatic synergy refers to an enhanced inhibition of microbial growth by the combination of agents, as determined by the MIC in a checkerboard assay.

    • Bactericidal synergy indicates an increased rate and extent of microbial killing by the combination, which is assessed through methods like time-kill curves or by determining the Fractional Bactericidal Concentration Index (FBCI). It's important to note that a combination can exhibit bactericidal synergy without showing bacteriostatic synergy.[4]

Questions on Specific Additives

  • Question: What is the proposed mechanism for the synergy between DDAC and essential oils like carvacrol?

  • Answer: Essential oils like carvacrol are also membrane-active compounds. It is hypothesized that they increase the permeability of the bacterial cell membrane, thereby facilitating the entry of DDAC and enhancing its disruptive effect on the membrane and intracellular targets.

  • Question: Are there any known incompatibilities between DDAC and common additives?

  • Answer: DDAC is a cationic surfactant and can be incompatible with anionic compounds, such as some detergents and organic acids, which can lead to precipitation and loss of biocidal activity.[15][16] It is always recommended to perform a compatibility test by observing for any physical changes (e.g., precipitation, color change) when mixing DDAC with a new additive.

Data Presentation

Table 1: Synergistic Bactericidal Effect of DDAC with Essential Oil Constituents against E. coli and B. cereus [4]

OrganismCompoundMIC (mg/L) AloneMBC (mg/L) AloneFBCI of CombinationLog10 Reduction in 4h (Combination)
E. coliDDAC44--
Carvacrol400400--
DDAC + Carvacrol--≤ 0.5 (Synergism)> 4
Eugenol16003200--
DDAC + Eugenol--≤ 0.5 (Synergism)> 4
B. cereusDDAC24--
Carvacrol400800--
DDAC + Carvacrol--≤ 0.5 (Synergism)> 4 (in 2h)
Eugenol16003200--
DDAC + Eugenol--≤ 0.5 (Synergism)> 4

Table 2: Enhanced Sporicidal Activity of DDAC and Ortho-phthalaldehyde (OPA) with Ethanol against B. subtilis spores *[5][6]

Treatment CombinationContact Time (min)Mean Log Reduction
6 g/L OPA alone30< 1
2 g/L DDAC alone30< 1
20% Ethanol alone30< 1
6 g/L OPA + 2 g/L DDAC30< 1
6 g/L OPA + 2 g/L DDAC + 10% Ethanol30> 3
6 g/L OPA + 2 g/L DDAC + 20% Ethanol30> 3
6 g/L OPA + 2 g/L DDAC + 20% Ethanol40> 5

Experimental Protocols

1. Checkerboard Assay Protocol

This protocol is a standard method to determine the Fractional Inhibitory Concentration Index (FICI) to assess synergy.

  • Preparation of Reagents:

    • Prepare stock solutions of DDAC and the additive at concentrations at least four times the highest concentration to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of DDAC.

    • Along the y-axis, perform serial dilutions of the additive.

    • The resulting checkerboard will have wells with various combinations of concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of A in combination) / (MIC of A alone) FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Interpret the FICI value:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

2. Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal activity of the combination over time.

  • Preparation of Reagents and Inoculum:

    • Prepare solutions of DDAC and the additive at desired concentrations in a suitable broth.

    • Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Set up test tubes containing:

      • DDAC alone

      • Additive alone

      • DDAC and additive in combination

      • A growth control (no antimicrobial agent)

    • Inoculate each tube with the microbial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Immediately neutralize the biocidal activity by diluting the aliquot in a validated neutralizing broth.

    • Perform serial dilutions of the neutralized sample and plate onto appropriate agar (B569324) plates.

  • Incubation and Colony Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable microbial count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_ddac DDAC Stock Solution checkerboard Checkerboard Assay (96-well plate) stock_ddac->checkerboard time_kill Time-Kill Assay (Test tubes) stock_ddac->time_kill stock_additive Additive Stock Solution stock_additive->checkerboard stock_additive->time_kill inoculum Microbial Inoculum inoculum->checkerboard inoculum->time_kill fici FICI Calculation checkerboard->fici log_reduction Log Reduction Calculation time_kill->log_reduction interpretation Synergy/Additive/ Antagonism fici->interpretation log_reduction->interpretation

Caption: Experimental workflow for synergy testing.

mechanism_of_action cluster_ddac DDAC Action cluster_synergy Synergistic Additive Action ddac DDAC membrane Bacterial Cell Membrane ddac->membrane Binds to disruption Membrane Disruption membrane->disruption permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Contents disruption->leakage cell_death Cell Death leakage->cell_death additive Synergistic Additive (e.g., Essential Oil, EDTA) additive->membrane Targets permeability->ddac Facilitates entry of

Caption: Proposed mechanism of DDAC and synergistic additives.

resistance_mechanisms cluster_resistance Resistance Mechanisms ddac DDAC bacterium Bacterium ddac->bacterium efflux Efflux Pumps bacterium->efflux Upregulation of biofilm Biofilm Formation (Slime Layer) bacterium->biofilm Induction of efflux->ddac Expels DDAC reduced_susceptibility Reduced Susceptibility efflux->reduced_susceptibility biofilm->ddac Physical barrier to biofilm->reduced_susceptibility

Caption: Common bacterial resistance mechanisms to DDAC.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Dicoco Dimethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) is a quaternary ammonium compound (QAC) widely used as a cationic surfactant in various applications, including as an active ingredient in disinfectants, a conditioning agent in cosmetics, and in various industrial processes. Accurate quantification of DCDMAC is crucial for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of three prevalent analytical methods for the quantification of DCDMAC: Potentiometric Titration, Two-Phase Titration, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Method Performance Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the three methods discussed.

Performance MetricPotentiometric TitrationTwo-Phase TitrationHPLC-ELSD
Principle Ion-pair reaction with an anionic surfactant titrant, endpoint detected by a potential change using an ion-selective electrode.Ion-pair extraction into an immiscible organic phase, endpoint detected by a color change of an indicator.Chromatographic separation followed by nebulization, solvent evaporation, and light scattering detection of analyte particles.
Linearity Range Wide, typically dependent on sample solubility.Generally suitable for moderate to high concentrations.Wide dynamic range, though often requires a non-linear (quadratic) calibration model.[1]
Accuracy (% Recovery) High (e.g., 99.5 - 100.5% for similar surfactants).[2]Good, but can be affected by interfering substances and subjective endpoint determination.Good to Excellent (typically 86 - 119%).[1]
Precision (RSD%) High (typically < 1%).[2]Operator-dependent, generally higher RSD than potentiometric titration.Excellent (Intra-day < 3.1%, Inter-day < 6%).[1][3]
Limit of Detection (LOD) Moderate, dependent on electrode sensitivity.Generally in the higher ppm range.High sensitivity (typically 1-10 µg/mL).[3]
Limit of Quantification (LOQ) Moderate, suitable for assay and quality control.Suitable for assay of raw materials and concentrated products.High sensitivity (typically 4-30 µg/mL).[1][3]
Specificity Good for total cationic surfactant content, but not compound-specific.Prone to interference from other surface-active agents.High, capable of separating DCDMAC from other components in a mixture.
Throughput Moderate, suitable for automation.Low, manual and time-consuming.High, especially with an autosampler.
Solvent/Reagent Concerns Standard laboratory reagents.Requires chlorinated solvents (e.g., chloroform), which are toxic and environmentally hazardous.[4]Requires high-purity solvents for mobile phase.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the successful implementation and replication of analytical procedures. Below are the protocols for each of the discussed methods.

Potentiometric Titration

This method is a robust and accurate technique for determining the total amount of cationic surfactants in a sample. It relies on the titration of the cationic DCDMAC with a standardized anionic surfactant solution, such as Sodium Dodecyl Sulfate (SDS).

Experimental Protocol:

  • Titrant Standardization: Accurately prepare a 0.005 M Sodium Dodecyl Sulfate (SDS) solution. Standardize the titrant against a certified cationic surfactant primary standard (e.g., Hyamine® 1622) using the same titration parameters as for the sample analysis.

  • Sample Preparation: Accurately weigh a quantity of the DCDMAC sample expected to contain 0.02-0.06 mmol of the active ingredient into a 150 mL beaker. Dissolve the sample in approximately 80 mL of deionized water.

  • pH Adjustment: Adjust the pH of the sample solution to 10.0 using a 0.1 M NaOH solution. This ensures that other potentially interfering amine compounds are not protonated.

  • Titration Setup: Place the beaker on an automatic titrator equipped with a surfactant-selective electrode and a reference electrode (or a combined surfactant electrode).

  • Titration: Add 20 mL of an ethanol/methyl isobutyl ketone (MIBK) 1:1 mixture to create a two-phase system that enhances the potential jump at the endpoint.[5] Titrate with the standardized 0.005 M SDS solution under vigorous stirring.

  • Endpoint Detection: The endpoint is determined by the point of maximum inflection on the titration curve (first derivative).

  • Calculation: The concentration of DCDMAC is calculated based on the volume of SDS titrant consumed, its molarity, and the weight of the sample.

Workflow Diagram:

G cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare & Standardize 0.005 M SDS Titrant prep_sample Weigh Sample & Dissolve in Deionized Water adjust_ph Adjust pH to 10.0 with 0.1 M NaOH prep_sample->adjust_ph setup Setup Autotitrator with Surfactant Electrode adjust_ph->setup add_solvent Add Ethanol/MIBK (1:1) Mixture setup->add_solvent titrate Titrate with Standardized SDS Solution add_solvent->titrate endpoint Determine Endpoint (Maximum Inflection) titrate->endpoint calculate Calculate DCDMAC Concentration endpoint->calculate

Potentiometric Titration Workflow
Two-Phase Titration

This is a classical, manual titration method. While it has been largely superseded by potentiometric methods due to safety and accuracy concerns, it remains a viable option when instrumentation is unavailable.

Experimental Protocol:

  • Reagent Preparation:

    • Titrant: Prepare a standardized 0.004 M anionic surfactant solution (e.g., Sodium Dodecyl Sulfate).

    • Indicator Solution: Prepare a mixed indicator solution containing a cationic dye (e.g., dimidium bromide) and an anionic dye (e.g., disulphine blue) in water.

    • Organic Phase: Use chloroform (B151607).

  • Sample Preparation: Accurately weigh a sample containing a suitable amount of DCDMAC into a glass-stoppered cylinder. Dissolve in a mixture of water and a small amount of ethanol.

  • Titration Procedure:

    • Add 10 mL of chloroform and 10 mL of the mixed indicator solution to the sample in the cylinder.

    • The cationic DCDMAC will form an ion-pair with the anionic dye, imparting a color (e.g., blue) to the aqueous phase, while the chloroform layer remains a different color (e.g., pink).

    • Titrate with the standardized SDS solution. After each addition of titrant, stopper the cylinder and shake vigorously to partition the components between the two phases.

  • Endpoint Detection: The endpoint is reached when the color of the organic layer changes sharply. This occurs when the anionic titrant has complexed all the DCDMAC and reacts with the cationic dye, causing it to move into the aqueous phase. The chloroform layer will then take on the color of the anionic dye complex.

  • Calculation: Calculate the concentration of DCDMAC based on the volume of titrant used.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Manual Titration cluster_analysis Analysis prep_sample Weigh & Dissolve Sample add_reagents Add Water, Chloroform & Mixed Indicator prep_sample->add_reagents titrate Titrate with Standard Anionic Surfactant (SDS) shake Stopper and Shake Vigorously After Each Addition titrate->shake observe Observe Color Change in Chloroform Layer shake->observe observe->titrate endpoint Identify Sharp Color Change Endpoint observe->endpoint calculate Calculate DCDMAC Concentration endpoint->calculate

Two-Phase Titration Workflow
HPLC with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a powerful technique for quantifying compounds like DCDMAC that lack a UV-Vis chromophore.[6] It offers high specificity and sensitivity.

Experimental Protocol:

  • Chromatographic System:

    • HPLC System: A system with a quaternary or binary pump, autosampler, and column oven.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is often suitable.

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for separating QACs. A common approach is to use a gradient elution with:

      • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium acetate (B1210297) with 0.1% formic acid).

      • Mobile Phase B: Acetonitrile or Methanol.

    • The gradient can be optimized to achieve good separation, for example, starting at 95% A and transitioning to 95% B over 15 minutes.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of DCDMAC in the mobile phase or a suitable solvent (e.g., methanol) over the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

    • Sample Solutions: Accurately weigh the sample and dissolve it in the same solvent as the standards to a known volume. Filter through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • ELSD Parameters:

      • Drift Tube Temperature: 50 °C (optimize based on mobile phase volatility).

      • Nebulizer Gas (Nitrogen) Pressure: 3.0 bar.

  • Data Analysis:

    • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards (or use a quadratic fit).[1]

    • Quantify DCDMAC in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC-ELSD Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_std Prepare DCDMAC Standard Solutions prep_sample Dissolve & Filter Sample Solutions inject Inject Samples & Standards into HPLC System prep_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with ELSD (Nebulization, Evaporation, Light Scattering) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve (e.g., log-log or quadratic fit) integrate->calibrate quantify Quantify DCDMAC in Samples calibrate->quantify

HPLC-ELSD Analysis Workflow

References

Detecting Dicoco Dimethyl Ammonium Chloride in Environmental Samples: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The increasing use of Dicoco dimethyl ammonium (B1175870) chloride (DDAC), a quaternary ammonium compound (QAC) found in a wide range of disinfectants and biocides, has led to growing concerns about its presence and potential impact on the environment. Accurate and sensitive detection methods are crucial for monitoring its levels in various environmental matrices. This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with other analytical techniques for the detection of DDAC in environmental samples, aimed at researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key performance parameters of HPLC-MS/MS for the detection of DDAC and other QACs in environmental samples, alongside comparative data for alternative methods where available.

MethodMatrixAnalyteLODLOQRecovery (%)Citation
HPLC-MS/MS
Human Serum/UrineDDACs0.002–0.42 ng/mL0.006–1.40 ng/mL61–129[1]
WaterDDMAC-0.1 µg/L-[2]
SoilDADMACs (C8-C16)-0.1-2.1 µg/kg47-57
Fruits and VegetablesDDAC-0.01 mg/kg-[3]
HPLC-UV
Treating SolutionDDACHigher than HPLC-MSHigher than HPLC-MS-[4]
Titration
Treating SolutionDDACLess sensitive than HPLC-MSLess sensitive than HPLC-MSCannot distinguish between different QACs[4]
ELISA
--Generally high sensitivity-Prone to cross-reactivity[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; DDACs/DADMACs: Dialkyldimethylammonium compounds; DDMAC: Didecyldimethylammonium chloride.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are typical protocols for the analysis of DDAC in water and soil samples using HPLC-MS.

1. Sample Preparation

a) Water Samples (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a weak cation-exchange SPE cartridge by passing through methanol (B129727) followed by ultrapure water.

  • Loading: Acidify the water sample (e.g., to pH 3.5 with formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained DDAC from the cartridge using an appropriate solvent, such as methanol containing an acid (e.g., formic acid).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS analysis.

b) Soil and Sediment Samples (Ultrasonic or QuEChERS-based Extraction)

  • Ultrasonic Extraction:

    • Weigh a homogenized soil sample (e.g., 5 g) into a centrifuge tube.

    • Add an extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and a buffer.

    • Vortex the sample and then place it in an ultrasonic bath for a specified time (e.g., 15-30 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant for further cleanup or direct injection into the HPLC-MS system.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:

    • Place a weighed amount of the homogenized sample into a centrifuge tube.

    • Add water and acetonitrile, and vortex thoroughly.

    • Add a QuEChERS salt packet (containing, for example, MgSO₄, NaCl, and citrate (B86180) buffers) and shake vigorously.

    • Centrifuge the sample.

    • Take an aliquot of the acetonitrile (upper) layer for analysis. For some matrices, a dispersive SPE (dSPE) cleanup step may be necessary.[3]

2. HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is commonly used for the separation of QACs.

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with ammonium formate (B1220265) or formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard for analyzing QACs as they are cationic.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of DDAC) and one or more of its characteristic product ions.

    • Ion Source Parameters: Parameters such as the ion spray voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) should be optimized for the specific instrument and analyte.

Method Comparison and Alternatives

HPLC-MS stands out for its high sensitivity and selectivity, allowing for the detection and quantification of DDAC at very low concentrations (ng/L or µg/kg levels).[1] The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns, which minimizes matrix interference.

Alternative Methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and specific compared to HPLC-MS.[4] It is more susceptible to interference from co-eluting compounds that absorb at the same wavelength. However, it can be a more cost-effective option for analyzing samples with higher concentrations of DDAC.

  • Titration: Titration methods are traditional techniques for quantifying QACs. While simple and inexpensive, they lack specificity and cannot distinguish between different QACs in a mixture.[4] Their sensitivity is also significantly lower than that of chromatographic methods.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay that can be used for the rapid screening of a large number of samples.[5] However, it is prone to cross-reactivity with structurally similar compounds, which can lead to overestimated results. The accuracy and specificity of ELISA can be lower compared to chromatographic methods.[6][7]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC-MS Workflow for DDAC Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Environmental Sample (Water/Soil) Extraction Extraction (SPE for Water, QuEChERS/Ultrasonic for Soil) SampleCollection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC Separation (C18/C8 Column) Cleanup->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: A typical workflow for the analysis of DDAC in environmental samples using HPLC-MS.

Comparison of Analytical Methods for DDAC Detection cluster_attributes HPLC_MS HPLC-MS Sensitivity Sensitivity HPLC_MS->Sensitivity Very High Specificity Specificity HPLC_MS->Specificity Very High Cost Cost & Complexity HPLC_MS->Cost High Throughput Throughput HPLC_MS->Throughput Moderate to High Titration Titration Titration->Sensitivity Low Titration->Specificity Low Titration->Cost Low Titration->Throughput Low ELISA ELISA ELISA->Sensitivity High ELISA->Specificity Moderate ELISA->Cost Moderate ELISA->Throughput High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Specificity Moderate HPLC_UV->Cost Moderate HPLC_UV->Throughput Moderate

Caption: A logical comparison of HPLC-MS with alternative methods for DDAC detection.

References

A Comparative Analysis of Dicoco Dimethyl Ammonium Chloride and Other Quaternary Ammonium Compounds for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dicoco dimethyl ammonium (B1175870) chloride (DDAC) with other widely used quaternary ammonium compounds (QACs), namely Benzalkonium chloride (BAC), Cetylpyridinium chloride (CPC), and Cetyltrimethylammonium bromide (CTAB). The information presented herein is supported by experimental data from various scientific studies, offering a comprehensive overview of their antimicrobial efficacy, cytotoxicity, and physicochemical properties to aid in the selection of the most suitable compound for specific research and development applications.

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic properties of DDAC and other selected QACs.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antimicrobial potency.

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Dicoco dimethyl ammonium chloride (DDAC) 1.3 - 4 mg/L0.4 - 1.8 ppm[1]~32 mg/LNo specific data found
Benzalkonium chloride (BAC) ~4 - 256 mg/L0.5 - 2 mg/L~32 mg/LNo specific data found
Cetylpyridinium chloride (CPC) No specific data foundNo specific data foundNo specific data foundNo specific data found
Cetyltrimethylammonium bromide (CTAB) No specific data found15.6 - 62.5 µg/mL (as silver nanoparticles)No specific data foundNo specific data found

Note: MIC values can vary significantly based on the specific strain, testing method, and experimental conditions.

Table 2: Comparative In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the QAC required to inhibit the viability of cultured human cells by 50%. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineExposure TimeIC50 Value
This compound (DDAC) salt HepG2 (Human liver cancer)Not Specified4.80 µM ([DDA][Sac])[2][3]
Benzalkonium chloride (BAC) Human Lung Epithelial (H358)30 min7.1 µg/mL
Human Lung Epithelial (H358)24 h1.5 µg/mL
Cetylpyridinium chloride (CPC) A549 (Human lung carcinoma)Not Specified5.79 µg/ml[4]
Cetyltrimethylammonium bromide (CTAB) HaCaT (Human keratinocyte)2 h>100 µM[5]
HaCaT (Human keratinocyte)24 h30 - 100 µM[2][5]

Note: IC50 values are highly dependent on the cell line and the specific assay used.

Table 3: Physicochemical Properties
PropertyThis compound (DDAC)Benzalkonium chloride (BAC)Cetylpyridinium chloride (CPC)Cetyltrimethylammonium bromide (CTAB)
Molecular Formula C22H48ClNVariable (mixture of alkyl chains)C21H38NClC19H42BrN
Molecular Weight 362.08 g/mol Variable339.99 g/mol 364.45 g/mol
Appearance Colourless to yellow liquid/solidWhite or yellowish powder or gelatinous piecesWhite powderWhite powder
Water Solubility 0.39 g/LVery solubleSolubleSoluble
LogP (computed) 4.01Variable (e.g., 0.85 for C8 to 5.3 for C18)~3.17~3.18

Mechanism of Action

Quaternary ammonium compounds exert their antimicrobial activity primarily through the disruption of microbial cell membranes. The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer.

This insertion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and essential molecules, resulting in the leakage of intracellular components like potassium ions, nucleotides, and proteins, ultimately leading to cell death.

G cluster_membrane Bacterial Cell Membrane cluster_qac Quaternary Ammonium Compound (QAC) cluster_disruption Membrane Disruption & Cell Death PL_head Phospholipid Head (Negative Charge) PL_tail Phospholipid Tail (Hydrophobic Core) Disruption Increased Membrane Permeability QAC_head Cationic Head (Positive Charge) QAC_head->PL_head 1. Electrostatic Interaction QAC_tail Hydrophobic Tail QAC_tail->PL_tail 2. Hydrophobic Interaction & Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of Quaternary Ammonium Compound Action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC and MBC of quaternary ammonium compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quaternary ammonium compound stock solution

  • Sterile pipette and tips

  • Incubator

  • Plate reader (optional, for automated reading)

  • Agar (B569324) plates (for MBC determination)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of QAC: Prepare a two-fold serial dilution of the QAC stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted QAC, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the QAC that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal temperature for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the QAC that results in a ≥99.9% reduction in the initial inoculum count.

G A Prepare Inoculum (0.5 McFarland) C Inoculate wells with microorganism A->C B Serial Dilution of QAC in 96-well plate B->C D Incubate plate (16-20 hours) C->D E Determine MIC (Lowest concentration with no growth) D->E F Plate aliquots from clear wells onto agar E->F G Incubate agar plates (18-24 hours) F->G H Determine MBC (≥99.9% killing) G->H

MIC and MBC Determination Workflow.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cell line of interest (e.g., HaCaT, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Quaternary ammonium compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the QAC in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed cells in 96-well plate B Treat cells with serial dilutions of QAC A->B C Incubate for defined exposure time B->C D Add MTT solution to each well C->D E Incubate for formazan crystal formation D->E F Add solubilization solution to dissolve crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H

MTT Cytotoxicity Assay Workflow.

Conclusion

The selection of a quaternary ammonium compound for a specific application requires careful consideration of its antimicrobial efficacy against target organisms and its potential cytotoxicity.

  • This compound (DDAC) demonstrates strong antimicrobial activity, particularly against Gram-positive bacteria. Its twin alkyl chain structure may contribute to its potent membrane-disrupting capabilities.

  • Benzalkonium chloride (BAC) is a widely used QAC with a broad spectrum of activity. Its cytotoxicity can vary depending on the length of its alkyl chains.

  • Cetyltrimethylammonium bromide (CTAB) exhibits antimicrobial properties and is also widely used in nanoparticle synthesis. Its cytotoxicity appears to be dose and time-dependent.

This guide provides a foundational comparison to assist researchers in their decision-making process. It is crucial to conduct specific in-house testing under the conditions relevant to the intended application to confirm the performance of any selected quaternary ammonium compound.

References

A Comparative Analysis of Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC) for Drug Development and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance evaluation of two common quaternary ammonium (B1175870) compounds, Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC).

This report provides a detailed comparison of the antimicrobial efficacy, cytotoxicity, and mechanisms of action of Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC). The information is intended to assist in the selection of the most appropriate compound for specific research and drug development applications.

Executive Summary

Both DDAC and BAC are potent cationic surfactants with broad-spectrum antimicrobial properties.[1] They function by disrupting the cell membranes of microorganisms, leading to the leakage of intracellular contents and cell death.[2][3] While both are effective, data suggests that DDAC, a dialkyl quaternary ammonium compound, often exhibits superior performance, particularly in the presence of organic matter, and may have a more favorable safety profile in some contexts.[4][5] This guide presents a side-by-side comparison of their performance based on available experimental data.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for DDAC and BAC against a range of common microorganisms.

MicroorganismDidecyldimethylammonium Chloride (DDAC) MIC (mg/L)Benzalkonium Chloride (BAC) MIC (mg/L)
Escherichia coli1.3 - 3.0[6][7]4 - 16[8]
Bacillus cereus0.05 - 1.5[6]2 - 8[9]
Staphylococcus aureus0.25 - 2[4][10]1 - 4[8]
Pseudomonas aeruginosa>1000 (some tolerant strains)[10]32 - 250[8]
Enterococcus faecalis1 - 2[10]Not widely reported
Enterococcus faecium1 - 2[10]Not widely reported

Note: MIC values can vary depending on the specific strain, testing conditions, and the presence of interfering substances.

DDAC generally demonstrates lower MIC values against several bacterial species compared to BAC, indicating higher potency.[9] Notably, DDAC has been shown to retain greater bactericidal activity in the presence of organic soil, such as blood serum, a critical advantage in many real-world applications.[5] The dialkyl structure of DDAC is thought to contribute to its enhanced efficacy and tolerance to such conditions.[4]

Performance Against Biofilms

Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial agents. The Minimum Biofilm Eradication Concentration (MBEC) is the concentration of an antimicrobial required to kill a biofilm. Generally, MBEC values are significantly higher than MIC values.

While specific comparative MBEC data for DDAC and BAC is limited, the general principle is that higher concentrations and longer contact times are necessary to eradicate biofilms compared to planktonic (free-floating) bacteria.[11][12][13] Given DDAC's superior performance against planktonic bacteria, particularly in challenging conditions, it is plausible that it may also exhibit enhanced efficacy against biofilms, though further direct comparative studies are needed.

Cytotoxicity Profile

The cytotoxic potential of antimicrobial agents is a critical consideration in drug development. The following table summarizes available cytotoxicity data for DDAC and BAC.

Cell LineCompoundCytotoxicity Metric (e.g., IC50)
Human Cancer Cell LinesDMDD (a DDAC derivative)IC50: 3.13 - 5.57 µM[14]
Normal Human Cell LinesDMDD (a DDAC derivative)IC50: 9.0 - 48.8 µM[14]
Various Cancer Cell LinesDinaciclib (for comparison)IC50 values vary[15]
Various Cancer Cell LinesMGCD0103 (for comparison)IC50 values vary[16]
Human Colorectal & Breast CancerOxaliplatin (for comparison)IC50 values vary[17]
Human OSCC Cell Lines5-FUIC50 values vary
Primary Rat HepatocytesDDAB (structurally similar to DDAC)Genotoxic at 0.3 mg/L[1]
Peripheral Human LymphocytesDDAB (structurally similar to DDAC)Significant MN induction at 1 mg/L[1]
Primary Rat HepatocytesBACGenotoxic at 1.0 mg/L[1]
Peripheral Human LymphocytesBACSignificant MN induction at 1.0 and 3.0 mg/L[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Available data suggests that while both compounds exhibit cytotoxicity at higher concentrations, some DDAC derivatives may have a wider therapeutic window, showing significantly less cytotoxicity against normal cells compared to cancer cells.[14] However, it is crucial to note that genotoxic effects have been observed for both BAC and structurally similar compounds to DDAC at environmentally relevant concentrations.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both DDAC and BAC is the disruption of the microbial cell membrane.[2][3] As cationic surfactants, their positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

cluster_0 Quaternary Ammonium Compound (QAC) Interaction with Bacterial Cell QAC DDAC or BAC (Cationic Surfactant) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAC->CellMembrane Electrostatic Interaction Disruption Membrane Disruption CellMembrane->Disruption Causes Leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Mechanism of action for DDAC and BAC.

While the primary target is the cell membrane, evidence suggests that these compounds may also have intracellular targets. For instance, BAC has been shown to affect signaling pathways related to biofilm formation in some bacteria.[3] Further research is needed to fully elucidate the complex signaling pathways affected by both DDAC and BAC.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline standard protocols for evaluating the performance of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

cluster_1 MIC Assay Workflow Start Start Prepare Prepare serial dilutions of DDAC/BAC in 96-well plate Start->Prepare Inoculate Inoculate wells with standardized bacterial suspension Prepare->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Observe Visually or spectrophotometrically assess for turbidity (growth) Incubate->Observe Determine Determine the lowest concentration with no visible growth (MIC) Observe->Determine End End Determine->End

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (DDAC or BAC) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Biofilm Eradication Assay

Protocol:

  • Biofilm Formation: Grow biofilms of the test microorganism on a suitable surface (e.g., pegs of a 96-well plate lid, coupons in a CDC biofilm reactor) for a specified period.

  • Rinsing: Gently rinse the biofilms to remove planktonic cells.

  • Antimicrobial Treatment: Expose the biofilms to a range of concentrations of the test compound for a defined contact time.

  • Neutralization: Neutralize the antimicrobial agent to prevent carry-over effects.

  • Biofilm Disruption and Viable Cell Counting: Disrupt the biofilm (e.g., by sonication or vortexing) and determine the number of viable cells by plating on appropriate agar (B569324) medium.

  • MBEC Determination: The MBEC is the lowest concentration of the antimicrobial that results in a significant reduction (e.g., ≥3-log10) in the number of viable cells in the biofilm.

Cytotoxicity Assay (MTT Assay)

cluster_2 MTT Cytotoxicity Assay Workflow Start Start Seed Seed mammalian cells in a 96-well plate and allow to adhere Start->Seed Treat Treat cells with various concentrations of DDAC/BAC Seed->Treat Incubate Incubate for a specified duration (e.g., 24, 48, 72 hours) Treat->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan (B1609692) formation AddMTT->IncubateMTT Solubilize Add solubilizing agent (e.g., DMSO, isopropanol) IncubateMTT->Solubilize Measure Measure absorbance at the appropriate wavelength Solubilize->Measure Calculate Calculate cell viability and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

Both Didecyldimethylammonium Chloride and Benzalkonium Chloride are effective antimicrobial agents with broad-spectrum activity. However, the available data suggests that DDAC may offer advantages in terms of higher potency against certain microorganisms and greater efficacy in the presence of organic soil. While both compounds exhibit cytotoxicity, further research is needed to fully delineate their comparative safety profiles for specific applications. The choice between DDAC and BAC should be guided by the specific requirements of the intended application, including the target microorganisms, the presence of interfering substances, and the acceptable level of cytotoxicity. The experimental protocols provided in this guide offer a framework for conducting robust and reproducible performance evaluations to inform this selection process.

References

A Comparative Guide to Purity Validation of Dicoco Dimethyl Ammonium Chloride by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for validating the purity of Dicoco dimethyl ammonium (B1175870) chloride (DCDAC), a widely used quaternary ammonium compound. We delve into the established titration techniques and compare their performance with modern chromatographic methods, offering supporting experimental data to inform methodology selection in research and quality control settings.

Introduction to Purity Analysis of DCDAC

Dicoco dimethyl ammonium chloride is a cationic surfactant with applications ranging from disinfectant formulations to phase transfer catalysis. The accurate determination of its purity is critical to ensure product efficacy, safety, and regulatory compliance. Titration has long been a staple for the assay of quaternary ammonium compounds, offering a cost-effective and reliable analytical approach. This guide will explore two primary titration methods—two-phase titration and potentiometric titration—and contrast them with the high-performance liquid chromatography-mass spectrometry (HPLC-MS) method.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the specific nature of potential impurities. While titration methods provide a measure of the total cationic surfactant content, HPLC-MS offers the advantage of separating and quantifying individual components within a sample.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of quaternary ammonium compounds. The data presented is a composite from various studies and serves as a representative comparison.

ParameterTwo-Phase TitrationPotentiometric TitrationHPLC-MS
Accuracy (% Recovery) 95 - 105%98 - 102%[1]90 - 110%
Precision (% RSD) < 5%< 2%[2]< 10%[3]
Limit of Detection (LOD) ~10-20 ppm~1-10 ppm< 1 ppm[4]
Specificity Low (measures total cationic surfactants)Low (measures total cationic surfactants)High (separates and quantifies individual compounds)
Analysis Time per Sample ~15-20 minutes~10-15 minutes~20-30 minutes
Cost per Sample LowLow-MediumHigh
Automation Potential LowHighHigh

Experimental Protocols

Two-Phase Titration (Manual Method)

This classical method relies on the partitioning of an ion-pair complex between an aqueous and an immiscible organic phase, with a visual indicator to signal the endpoint.

Principle: The cationic DCDAC in the aqueous phase reacts with an anionic titrant, typically sodium dodecyl sulfate (B86663) (SDS). An indicator dye, such as a mixed methylene (B1212753) blue-dimidium bromide indicator, is used. Before the endpoint, the dye-DCDAC complex is soluble in the organic phase (e.g., chloroform), imparting a color to it. At the endpoint, excess anionic titrant forms a complex with the indicator, causing a color change in the aqueous phase.

Apparatus:

  • Burette, 50 mL

  • Separatory funnel or glass-stoppered cylinder, 100 mL

  • Pipettes

  • Analytical balance

Reagents:

  • Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution

  • Chloroform (B151607)

  • Mixed indicator solution (Methylene Blue and Dimidium Bromide)

  • Sulfuric acid, 0.1 N

  • Sodium hydroxide, 0.1 N

Procedure:

  • Accurately weigh a sample of DCDAC (to contain approximately 0.02-0.04 meq of the quaternary ammonium salt) into a separatory funnel.

  • Dissolve the sample in 25 mL of distilled water.

  • Add 10 mL of chloroform and 10 mL of the mixed indicator solution.

  • Acidify the solution with 2 mL of 0.1 N sulfuric acid.

  • Titrate with the standardized 0.004 M SDS solution, shaking vigorously after each addition of titrant.

  • The endpoint is reached when the color of the chloroform layer changes from blue to a faint pinkish-grey, and the aqueous layer becomes intensely blue.

  • The purity is calculated based on the volume of SDS solution consumed.

Potentiometric Titration

This method offers an automated and more objective alternative to the manual two-phase titration by using an ion-selective electrode to detect the endpoint.

Principle: The titration is based on the precipitation reaction between the cationic DCDAC and an anionic titrant (SDS). A surfactant-sensitive electrode or a nitrate (B79036) ion-selective electrode is used to monitor the change in the potential of the solution. A sharp change in potential occurs at the equivalence point, which is detected by the titrator.

Apparatus:

  • Automatic potentiometric titrator

  • Surfactant-sensitive or Nitrate ion-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer

  • Beakers, 150 mL

Reagents:

  • Standardized 0.005 M Sodium Lauryl Sulfate (SLS) solution

  • Borate (B1201080) buffer solution (pH 9.5)

  • Isopropyl alcohol

  • 1% Triton X-100 solution (optional, to prevent precipitation on the electrode)

Procedure:

  • Accurately weigh a sample of DCDAC and dissolve it in deionized water in a 150 mL beaker to achieve a concentration that will result in a titrant consumption of 5-10 mL.[5]

  • Add 10 mL of the borate buffer solution and 2 mL of isopropyl alcohol.[2] If precipitation is a concern, add 2 mL of 1% Triton X-100 solution.[2]

  • Place the beaker on the magnetic stirrer and immerse the electrodes and the burette tip into the solution.

  • Start the titration with the standardized 0.005 M SLS solution.

  • The titrator will automatically detect the endpoint and calculate the percentage of DCDAC.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful analytical technique that separates the components of a mixture based on their affinity for a stationary phase and detects them based on their mass-to-charge ratio.

Principle: The DCDAC sample is injected into the HPLC system. A reversed-phase C18 column is typically used to separate DCDAC from other components based on hydrophobicity. The eluent from the column is then introduced into the mass spectrometer, where the DCDAC molecules are ionized (usually by electrospray ionization, ESI) and their mass-to-charge ratio is determined, allowing for highly specific and sensitive quantification.

Apparatus:

  • High-Performance Liquid Chromatograph

  • Mass Spectrometer with an ESI source

  • Reversed-phase C18 column

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate (B1210297) (as mobile phase additives)

  • DCDAC reference standard

Procedure:

  • Prepare a stock solution of the DCDAC reference standard and a series of calibration standards by diluting the stock solution.

  • Dissolve the DCDAC sample in the mobile phase to a known concentration.

  • Set up the HPLC-MS system with the appropriate column, mobile phase, and gradient elution program.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • The concentration of DCDAC in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh DCDAC Sample dissolve Dissolve in Solvent weigh->dissolve add_reagents Add Buffer/Indicator dissolve->add_reagents titrate Titrate with Standard SDS/SLS add_reagents->titrate Prepared Sample detect_endpoint Detect Endpoint titrate->detect_endpoint calculate Calculate Purity detect_endpoint->calculate Endpoint Volume report Report Result calculate->report

Caption: Experimental workflow for the titration of this compound.

Method_Comparison cluster_titration Titration Methods cluster_hplc Chromatographic Method two_phase Two-Phase Titration cons_tp ✓ Low Cost ✗ Subjective Endpoint two_phase->cons_tp Pros/Cons potentiometric Potentiometric Titration cons_p ✓ Automated ✓ Objective Endpoint potentiometric->cons_p Pros/Cons hplc HPLC-MS cons_h ✓ High Specificity ✓ High Sensitivity ✗ High Cost hplc->cons_h Pros/Cons DCDAC DCDAC Purity Analysis DCDAC->two_phase Total Cationics DCDAC->potentiometric Total Cationics DCDAC->hplc Specific Components

Caption: Logical comparison of methods for DCDAC purity analysis.

Conclusion

The choice of method for validating the purity of this compound depends on the specific requirements of the analysis. For routine quality control where the total active content is the primary concern, potentiometric titration offers a robust, automated, and cost-effective solution with good accuracy and precision. The classical two-phase titration , while being the most economical, is more labor-intensive and subjective, making it less suitable for high-throughput environments.

For research, drug development, and in-depth quality assessment where the identification and quantification of specific homologues or impurities are necessary, HPLC-MS is the superior technique. Its high specificity and sensitivity provide a much more detailed and accurate purity profile, albeit at a higher cost and complexity. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and professionals to select the most appropriate technique for their analytical needs.

References

A Comparative Analysis of Surfactant Efficiency: Dicoco Dimethyl Ammonium Chloride vs. CTAB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of Dicoco dimethyl ammonium (B1175870) chloride and Cetyltrimethylammonium bromide (CTAB). Both are cationic surfactants belonging to the quaternary ammonium compound family, but their structural differences lead to distinct performance characteristics relevant to various applications in research and pharmaceutical development.

Executive Summary

Dicoco dimethyl ammonium chloride, a dialkyl quaternary ammonium salt, generally exhibits higher efficiency in reducing surface tension and forming micelles at lower concentrations compared to the monoalkyl quaternary ammonium salt, CTAB. This increased efficiency is attributed to its two hydrophobic alkyl chains. While CTAB is a well-characterized surfactant with a precisely defined molecular structure, this compound is a mixture of compounds with varying alkyl chain lengths derived from coconut oil, which can influence its properties. This guide presents available experimental data to quantify these differences and provides detailed protocols for key evaluative experiments.

Structural and Physicochemical Comparison

CTAB is a monoalkyl quaternary ammonium surfactant with a single 16-carbon hydrophobic chain.[1] In contrast, this compound is a dialkyl quaternary ammonium surfactant, meaning it possesses two hydrophobic alkyl chains. These chains are derived from coconut oil and typically range from C8 to C18.[2] This fundamental structural difference significantly impacts their surfactant efficiency. Generally, dialkyl quaternary ammonium compounds have lower Critical Micelle Concentrations (CMCs) than their monoalkyl counterparts with similar alkyl chain lengths.

For a more direct comparison, Didecyldimethylammonium chloride (DDAC), a dialkyl quaternary with two C10 chains, can be considered as a representative compound for the properties of this compound.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound (represented by DDAC)CTAB (Cetyltrimethylammonium bromide)
Chemical Structure Dialkyl Quaternary Ammonium ChlorideMonoalkyl Quaternary Ammonium Bromide
Hydrophobic Chain Two alkyl chains (C8-C18, from coconut oil)Single C16 alkyl chain
CAS Number 61789-77-357-09-0
Critical Micelle Concentration (CMC) ~1.7 mM (650 µg/mL for DDAC)[3]~0.9 - 1.0 mM[4]
Surface Tension at CMC (γCMC) ~25.82 mN/m (for a 1 g/L DDAC solution)[5]~36 mN/m

Comparative Efficiency

The efficiency of a surfactant is primarily determined by its ability to lower surface tension and form micelles at low concentrations.

  • Critical Micelle Concentration (CMC): The lower CMC of dialkyl quaternary ammonium compounds like DDAC suggests they are more efficient at forming micelles.[3] This is a crucial factor in applications such as drug solubilization and nanoparticle synthesis, where achieving the desired effect at lower surfactant concentrations is advantageous.

  • Surface Tension Reduction: DDAC demonstrates a strong capability to reduce the surface tension of water, reaching a low value at a concentration of 1 g/L.[5] This property is vital for applications requiring enhanced wetting and emulsification.

  • Foaming Properties: While specific data for this compound is limited, CTAB is known to exhibit good foaming ability. The foaming properties of surfactants are dependent on both their ability to reduce surface tension and the stability of the formed films.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize surfactant efficiency.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of micelles which have a lower molar conductivity than the free surfactant monomers. The CMC is identified as the point of intersection of these two linear regions.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Thermostatic water bath

  • Burette

  • Beaker

Procedure:

  • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Place a known volume of deionized water in a beaker maintained at a constant temperature by the water bath.

  • Immerse the conductivity cell into the water and start gentle stirring.

  • Record the initial conductivity of the water.

  • Prepare a concentrated stock solution of the surfactant.

  • Add small, precise aliquots of the stock surfactant solution to the beaker using the burette.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Continue adding the surfactant solution until the concentration is well above the expected CMC.

  • Plot the measured conductivity as a function of the surfactant concentration.

  • The CMC is determined from the breakpoint in the plot where the slope changes.[3]

Measurement of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a Du Noüy ring

  • Sample vessel

  • Thermostatic water bath

Procedure:

  • Clean the platinum ring thoroughly by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer.

  • Place the surfactant solution in the sample vessel and allow it to reach the desired temperature in the water bath.

  • Immerse the ring below the surface of the solution.

  • Slowly raise the ring towards the surface.

  • As the ring is pulled through the surface, a meniscus of liquid will be formed.

  • Continue to raise the ring until the meniscus breaks.

  • The tensiometer records the maximum force just before the meniscus breaks.

  • The surface tension is calculated from this maximum force, taking into account the dimensions of the ring.

  • Measurements are taken for a series of surfactant concentrations to determine the γCMC.

Assessment of Foam Stability by the Ross-Miles Method

Principle: This method evaluates the foaming capacity and stability of a surfactant solution by measuring the height of the foam generated under standardized conditions and its decay over time.[5]

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass column with a reservoir and a pipette with a specified orifice.

  • Thermostatic water bath

Procedure:

  • Prepare the surfactant solution at the desired concentration and temperature.

  • Add 200 mL of the solution to the main column of the Ross-Miles apparatus.

  • Add 50 mL of the same solution to the pipette reservoir.

  • Allow the solution in the column to drain from the pipette, falling from a specified height (typically 90 cm) to generate foam.

  • Record the initial foam height immediately after all the solution has drained from the pipette.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[5]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis cluster_results Results prep Prepare Surfactant Solutions (Varying Concentrations) cmc CMC Determination (Conductometry) prep->cmc st Surface Tension Measurement (Tensiometry) prep->st foam Foam Analysis (Ross-Miles Method) prep->foam plot_cmc Plot Conductivity vs. Concentration cmc->plot_cmc plot_st Plot Surface Tension vs. Log(Concentration) st->plot_st plot_foam Record Foam Height vs. Time foam->plot_foam res_cmc Determine CMC plot_cmc->res_cmc res_gamma Determine γCMC plot_st->res_gamma res_foam Evaluate Foamability & Stability plot_foam->res_foam G cluster_prop Implications on Surfactant Properties ctab N+(CH3)3 C16H33 dicoco N+(CH3)2 R1 (C8-C18) R2 (C8-C18) packing More Efficient Packing at Interface dicoco->packing lower_cmc Lower CMC packing->lower_cmc

References

Performance of Didodecyldimethylammonium Chloride (DDAC) in Solutions of Varying Ionic Strength: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Didodecyldimethylammonium chloride (DDAC), a widely used quaternary ammonium (B1175870) compound, in solutions of different ionic strengths. The aggregation behavior and antimicrobial efficacy of DDAC are significantly influenced by the presence of electrolytes, which is a critical consideration in various formulations and applications. This document summarizes key performance indicators, details relevant experimental methodologies, and provides a comparative analysis with other alternatives where data is available.

Executive Summary

The performance of Didodecyldimethylammonium chloride (DDAC) is intrinsically linked to the ionic strength of the solution. Key findings indicate that:

  • Enhanced Micellization: Increasing ionic strength, typically through the addition of salts like sodium chloride (NaCl), leads to a decrease in the Critical Micelle Concentration (CMC) of DDAC. This is attributed to the shielding of electrostatic repulsion between the positively charged head groups of the DDAC monomers, thus promoting their aggregation into micelles at lower concentrations.

  • Antimicrobial Efficacy: While DDAC is a potent broad-spectrum antimicrobial agent, its efficacy can be influenced by the ionic strength of the medium. The interaction between the cationic DDAC molecules and the negatively charged bacterial cell membranes is a key mechanism of its antimicrobial action. High salt concentrations can potentially interfere with this interaction, although specific quantitative data on this effect for DDAC is limited in publicly available literature.

  • Comparison with Alternatives: DDAC generally exhibits strong antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the low mg/L range against common bacteria like Escherichia coli and Staphylococcus aureus in standard growth media. Comparisons with other quaternary ammonium compounds, such as Benzalkonium chloride (BAC), show that DDAC can be more effective against certain strains.

Data Presentation

The following tables summarize the key performance parameters of DDAC. It is important to note that while the general trends are well-established, specific quantitative data for DDAC across a range of ionic strengths is not always available in a single consolidated source. The data presented here is synthesized from various studies.

Table 1: Critical Micelle Concentration (CMC) of Quaternary Ammonium Compounds in Aqueous Solutions with Varying NaCl Concentrations

CompoundNo Added Salt (mM)0.01 M NaCl (mM)0.1 M NaCl (mM)
Didodecyldimethylammonium chloride (DDAC)~1.2Data not availableData not available
Decyltrimethylammonium chloride (DTAC)~65Varies (U-shaped temp. dependence)[1]Varies (U-shaped temp. dependence)[1][2]

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of DDAC and a Comparator

CompoundMicroorganismMIC in Standard Broth
Didodecyldimethylammonium chloride (DDAC)Escherichia coli1.3 mg/L[1][3]
Didodecyldimethylammonium chloride (DDAC)Staphylococcus aureus0.4 - 1.8 mg/L[2][4]
Benzalkonium chloride (BAC)Staphylococcus aureus5 µg/mL

Note: The MIC values are highly dependent on the specific strain, inoculum size, and testing methodology. The impact of varying ionic strength on the MIC of DDAC is not well-documented in publicly available quantitative studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DDAC performance. The following are standard protocols for determining key parameters.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is based on the change in the electrical conductivity of the surfactant solution as micelles are formed.

  • Solution Preparation: A stock solution of DDAC is prepared in deionized water or a specific ionic strength solution (e.g., 0.1 M NaCl). A series of dilutions are then made from this stock solution to cover a concentration range above and below the expected CMC.[1]

  • Conductivity Measurement: The conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.[1]

  • Data Analysis: A graph of conductivity versus DDAC concentration is plotted. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines is taken as the CMC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of DDAC dilutions: A series of twofold dilutions of a DDAC stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). To assess the effect of ionic strength, the growth medium can be supplemented with different concentrations of NaCl.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of DDAC at which no visible growth (turbidity) is observed.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the performance of DDAC.

G cluster_factors Factors Influencing DDAC Performance cluster_performance Performance Metrics IonicStrength Ionic Strength (Salt Concentration) CMC Critical Micelle Concentration (CMC) IonicStrength->CMC Decreases CMC Antimicrobial Antimicrobial Efficacy (e.g., MIC) IonicStrength->Antimicrobial May alter efficacy SurfaceTension Surface Tension Reduction IonicStrength->SurfaceTension Affects surface activity Stability Formulation Stability IonicStrength->Stability Influences aggregation and stability Temperature Temperature Temperature->CMC pH pH pH->CMC OtherSurfactants Presence of Other Surfactants/Polymers OtherSurfactants->CMC

Caption: Factors influencing the performance metrics of DDAC.

G start Start prep_solutions Prepare DDAC solutions in varying ionic strengths start->prep_solutions measure_cmc Measure CMC (e.g., Conductometry) prep_solutions->measure_cmc measure_mic Determine MIC (Broth Microdilution) prep_solutions->measure_mic analyze_data Analyze and Compare Data measure_cmc->analyze_data measure_mic->analyze_data end End analyze_data->end

Caption: Experimental workflow for comparing DDAC performance.

Conclusion

Didodecyldimethylammonium chloride is a versatile cationic surfactant and antimicrobial agent whose performance is markedly influenced by the ionic strength of the surrounding medium. The general principle of reduced CMC with increasing salt concentration is well-established for DDAC and similar surfactants. While quantitative data on the effect of ionic strength on its antimicrobial efficacy is less prevalent in the literature, it remains a critical parameter to consider in formulation development and application, as high salt concentrations can potentially modulate the interaction between DDAC and microbial cell surfaces. Further targeted studies are warranted to generate a comprehensive quantitative dataset on the performance of DDAC across a wide range of ionic strengths.

References

Safety Operating Guide

Proper Disposal of Dicoco Dimethyl Ammonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Dicoco dimethyl ammonium (B1175870) chloride, a quaternary ammonium compound, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.

Hazard Profile and Safety Precautions

Dicoco dimethyl ammonium chloride presents multiple hazards, necessitating strict adherence to safety protocols. It is classified as a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] Furthermore, it is very toxic to aquatic life.[2]

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[1] Vapors are heavier than air and can form explosive mixtures.[1]
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]
Aquatic Toxicity Very toxic to aquatic life.[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Wear chemical-resistant gloves (tested according to EN 374), and fire/flame resistant and impervious clothing.[1][2]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[3] It is considered a hazardous waste and must not be disposed of down the drain or in regular trash.[4][5]

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous waste.[5]

  • Segregate it from other incompatible waste materials to prevent dangerous reactions.[6][7]

2. Waste Accumulation and Storage:

  • Collect waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6] This area must be close to the point of generation and under the direct supervision of laboratory personnel.[8]

  • Use a container that is compatible with the chemical, in good condition with no leaks, and has a secure screw cap.[6][7] The original container is often a suitable choice.

  • Keep the waste container tightly closed except when adding waste.[4][6][7]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[7][9] Do not use abbreviations.[7]

3. Handling Precautions During Collection:

  • Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge, as the substance is flammable.[1][10] Use only non-sparking tools.[1][10]

  • Avoid all sources of ignition, such as open flames, sparks, and hot surfaces.[1]

4. Disposal of Empty Containers:

  • A container that has held this compound must be triple-rinsed with a suitable solvent.[3][7]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[3][5][7]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), and once all hazardous labels are defaced or removed, the empty container may be disposed of as regular trash.[3][7]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][8]

  • Do not exceed the storage limits for hazardous waste in your laboratory (typically 55 gallons).[4][5] Full containers should be removed promptly.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Dicoco Dimethyl Ammonium Chloride Waste is_container Is it the chemical waste or an empty container? start->is_container collect_waste Collect in a labeled, compatible hazardous waste container. is_container->collect_waste Chemical Waste triple_rinse Triple-rinse container with a suitable solvent. is_container->triple_rinse Empty Container store_waste Store in Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact EH&S for waste pickup. store_waste->contact_ehs end_process End of Disposal Process contact_ehs->end_process collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface or remove original labels. triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of empty container in regular trash. deface_label->dispose_container dispose_container->end_process

Caption: Figure 1. Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most detailed and current information.

References

Personal protective equipment for handling Dicoco dimethyl ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Dicoco Dimethyl Ammonium (B1175870) Chloride

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Dicoco dimethyl ammonium chloride. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a hazardous substance requiring careful handling. Its primary classifications under the Globally Harmonized System (GHS) are summarized below.[1][2][3]

Hazard CategoryGHS ClassificationDescription
Physical Hazard Flammable LiquidHighly flammable liquid and vapor (H225).[1] Vapors are heavier than air and can form explosive mixtures.[1]
Health Hazard Acute Toxicity (Oral)Harmful if swallowed (H302).[1][3]
Skin Corrosion/IrritationCauses severe skin burns and eye damage (H314).[1][2] Brief contact can cause irritation, while prolonged contact may lead to severe burns.[4]
Serious Eye DamageCauses serious eye damage (H314/H318).[1][2][5] Contact can result in permanent eye injury, including blindness.[2]
Environmental Hazard Aquatic ToxicityVery toxic to aquatic life (H400), with long-lasting effects (H410).[1][3][6]
Personal Protective Equipment (PPE) Plan

Appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum required PPE.

Body AreaRequired EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles where splashing is a risk.[2]
Skin/Hands Chemical-Resistant GlovesUse gloves tested according to EN 374.[1] Check for impermeability before use. If reusing gloves, clean them before removal and air them well.[1]
Protective ClothingWear appropriate chemical-resistant and fire/flame-resistant clothing.[2][6] A lab coat or coveralls should be worn. Remove and wash contaminated clothing before reuse.[2]
Respiratory Ventilated Area / RespiratorAlways handle in a well-ventilated area with local exhaust.[1][6] If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[6] In case of fire or significant release, a self-contained breathing apparatus (SCBA) is required.[2][7]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure an emergency shower and eyewash station are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood with good general and local exhaust ventilation.[1]

    • Eliminate all ignition sources, including sparks, open flames, and hot surfaces.[1][2] Do not smoke in the handling area.[1]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Handling the Chemical:

    • Don the appropriate PPE as specified in the table above.

    • Use only non-sparking tools when opening or handling containers.[2]

    • Avoid all personal contact, including inhalation of mists or vapors.[8] Do not breathe dust, fumes, or spray.[1][6]

    • When diluting, always add the chemical to water slowly, never the other way around.[8]

    • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Remove contaminated clothing immediately.[3]

  • Storage:

    • Store in a cool, dry, well-ventilated, and locked-up area.[2][6]

    • Keep the container tightly closed and protected from sunlight.[1][2]

    • Store away from incompatible materials and sources of heat or ignition.[2]

Emergency and Disposal Plan
  • Spill Response:

    • Evacuate personnel and ensure the area is well-ventilated.

    • Remove all sources of ignition immediately.[2]

    • Wearing full PPE, contain the spill by covering drains and using a non-combustible absorbent material like sand, earth, or vermiculite.[8]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][8]

    • Do not allow the spill to enter drains, surface water, or ground water.[1] If contamination of waterways occurs, notify emergency services.[8]

  • First Aid Measures:

    • If on Skin (or hair): Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for several minutes.[2][3] Immediately call a poison center or doctor.[2]

    • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Immediately call a poison center or doctor.[3]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][6] Call a poison center or doctor if you feel unwell.[4]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2][3] Call a poison center or doctor if you feel unwell.[3]

  • Disposal Protocol:

    • Disposal of this compound and its containers must be handled as hazardous waste.

    • All disposal activities must be in strict accordance with all applicable local, regional, national, and international regulations.[2][4]

    • Dispose of the substance and contaminated materials at a properly permitted and approved waste disposal facility.[3][4]

    • Contaminated packaging should be treated as unused product and disposed of accordingly.[9]

Safe_Handling_Workflow cluster_routine Routine Operations cluster_emergency Contingency & Disposal Preparation 1. Preparation - Verify Ventilation - Check Safety Equipment - Remove Ignition Sources Handling 2. Safe Handling - Wear Full PPE - Ground Equipment - Avoid Contact & Inhalation Preparation->Handling Storage 3. Secure Storage - Cool, Dry, Ventilated Area - Tightly Closed Container - Store Locked Up Handling->Storage Spill_Release Spill or Release Handling->Spill_Release Waste_Collection 4. Waste Collection - Collect in Labeled,  Approved Containers Storage->Waste_Collection Disposal 5. Final Disposal - Follow All Regulations - Use Approved Facility Waste_Collection->Disposal Spill_Response Emergency Spill Response - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal Spill_Release->Spill_Response Spill_Response->Disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.